Product packaging for (R)-4-Benzyl-3-methylmorpholine(Cat. No.:CAS No. 74571-98-5)

(R)-4-Benzyl-3-methylmorpholine

Cat. No.: B3152879
CAS No.: 74571-98-5
M. Wt: 191.27 g/mol
InChI Key: GXNBKAFYCHTQPI-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(R)-4-Benzyl-3-methylmorpholine is a useful research compound. Its molecular formula is C12H17NO and its molecular weight is 191.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 191.131014166 g/mol and the complexity rating of the compound is 166. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H17NO B3152879 (R)-4-Benzyl-3-methylmorpholine CAS No. 74571-98-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R)-4-benzyl-3-methylmorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-11-10-14-8-7-13(11)9-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3/t11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXNBKAFYCHTQPI-LLVKDONJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COCCN1CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1COCCN1CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40679916
Record name (3R)-4-Benzyl-3-methylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40679916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74571-98-5
Record name (3R)-4-Benzyl-3-methylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40679916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis of (R)-4-Benzyl-3-methylmorpholine

This guide provides a comprehensive overview of a reliable method for the synthesis of this compound, a valuable chiral building block in medicinal chemistry and drug development. The protocol is based on the standard N-alkylation of the commercially available (R)-3-methylmorpholine.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction. In this process, the secondary amine of (R)-3-methylmorpholine acts as a nucleophile, attacking the electrophilic benzylic carbon of a benzyl halide (such as benzyl bromide or benzyl chloride). A base is utilized to neutralize the hydrogen halide formed during the reaction, driving the equilibrium towards the product.

Below is a DOT script representation of the general synthetic workflow.

G reagents Reagents: (R)-3-Methylmorpholine Benzyl Halide (Bn-X) Base reaction Reaction Mixture reagents->reaction 1. Combine & Stir solvent Solvent solvent->reaction workup Aqueous Workup & Extraction reaction->workup 2. Quench & Separate purification Purification (e.g., Column Chromatography) workup->purification 3. Isolate Crude Product product This compound purification->product 4. Obtain Pure Product

Caption: General workflow for the synthesis of this compound.

Experimental Protocol

This section details a representative experimental procedure for the synthesis of this compound via N-alkylation.

Materials:

  • (R)-3-Methylmorpholine

  • Benzyl bromide (or Benzyl chloride)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of (R)-3-methylmorpholine (1.0 eq) in anhydrous acetonitrile, add the base (e.g., potassium carbonate, 2.0 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 4-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to afford the pure this compound.

Data Presentation: Reagents and Reaction Conditions

The following table summarizes the key quantitative data for the described synthesis.

ParameterValueNotes
Reactants
(R)-3-Methylmorpholine1.0 equivalentStarting material.
Benzyl Bromide1.1 equivalentsAlkylating agent. Benzyl chloride can also be used.
Base
Potassium Carbonate2.0 equivalentsA common and cost-effective base for this transformation.[1]
Cesium Carbonate2.0 equivalentsAn alternative, more reactive base that can be used.
Solvent
AcetonitrileSufficient to dissolve reactantsA polar aprotic solvent suitable for SN2 reactions.[1]
Reaction Conditions
TemperatureRefluxElevated temperature is typically required to drive the reaction.[1]
Reaction Time4 - 16 hoursMonitor by TLC for completion.[1]
Work-up & Purification
Purification MethodSilica Gel Column ChromatographyTo isolate the pure product from starting materials and byproducts.

Signaling Pathway and Logical Relationships

The underlying chemical transformation is a classic SN2 reaction. The following diagram illustrates the logical relationship between the reactants and the formation of the product.

G cluster_reactants Reactants cluster_reaction Reaction cluster_products Products & Byproducts R3M (R)-3-Methylmorpholine (Nucleophile) SN2 SN2 Reaction R3M->SN2 BnBr Benzyl Bromide (Electrophile) BnBr->SN2 Base Base (e.g., K2CO3) Byproducts HBr Base-HBr Salt Base->Byproducts Neutralizes HBr Product This compound SN2->Product SN2->Byproducts

References

An In-depth Technical Guide to the Physicochemical Properties of (R)-4-Benzyl-3-methylmorpholine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-4-Benzyl-3-methylmorpholine is a chiral organic compound belonging to the morpholine class. Morpholine and its derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities and presence in numerous approved drugs. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound. Due to the limited availability of experimental data for this specific molecule, this guide also includes information on closely related compounds to provide a comparative context. A detailed, representative experimental protocol for the synthesis of a substituted benzylmorpholine is also presented, alongside a visualization of the synthetic workflow.

Core Physicochemical Properties

Table 1: Core Physicochemical Data for this compound

PropertyValueSource
Molecular Formula C₁₂H₁₇NO[1]
Molecular Weight 191.27 g/mol [1]
CAS Number 74571-98-5[1]

Experimental Protocols

While a specific experimental protocol for the synthesis of this compound is not detailed in the reviewed literature, a representative procedure for a closely related constitutional isomer, (R)-4-benzyl-5-methylmorpholine, can be adapted. The following protocol describes the reduction of a morpholine-3-one precursor, a common strategy for the synthesis of saturated morpholine rings.

Representative Synthesis of a Substituted (R)-4-Benzyl-methylmorpholine

This protocol is adapted from the synthesis of (R)-4-benzyl-5-methylmorpholine.

Objective: To synthesize this compound via the reduction of (R)-4-benzyl-3-methylmorpholin-5-one.

Materials:

  • (R)-4-benzyl-3-methylmorpholin-5-one

  • Lithium aluminum hydride (LiAlH₄) solution (1.0 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Ice bath

  • Heating mantle and reflux condenser

  • Standard glassware for organic synthesis

  • Apparatus for extraction and purification (e.g., separatory funnel, rotary evaporator, chromatography columns)

Procedure:

  • Reaction Setup: A solution of (R)-4-benzyl-3-methylmorpholin-5-one in anhydrous THF is prepared in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reducing Agent: The flask is cooled to 0°C using an ice bath. A solution of lithium aluminum hydride (1.0 M in THF) is added dropwise to the stirred solution of the morpholinone precursor.

  • Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is heated to reflux. The reaction is monitored for completion (e.g., by thin-layer chromatography).

  • Work-up: Once the reaction is complete, it is carefully quenched by the slow, dropwise addition of water, followed by an aqueous solution of a base (e.g., NaOH) to precipitate the aluminum salts.

  • Extraction: The resulting slurry is filtered, and the filtrate is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by a suitable method, such as column chromatography, to yield the final product, this compound.

Visualized Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of a substituted morpholine derivative, based on the described experimental approach.

G General Workflow for Synthesis and Characterization of this compound cluster_synthesis Synthesis cluster_characterization Characterization start Start: (R)-3-Methylmorpholine & Benzyl Halide reaction N-Alkylation or Reductive Amination start->reaction Reagents & Solvents workup Aqueous Work-up & Extraction reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product Final Product: This compound purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ms Mass Spectrometry product->ms ir FT-IR Spectroscopy product->ir purity Purity Analysis (e.g., HPLC, GC) product->purity physchem Physicochemical Testing (Melting Point, etc.) purity->physchem

Caption: Synthetic and characterization workflow for this compound.

Conclusion

This technical guide consolidates the currently available physicochemical information for this compound. While experimental data on several key properties remain elusive, the foundational molecular characteristics are presented. The provided representative synthesis protocol and workflow diagram offer valuable insights for researchers working on the synthesis and characterization of this and related morpholine derivatives. Further experimental investigation is required to fully elucidate the physicochemical profile of this compound, which will be crucial for its potential applications in drug discovery and development.

References

(R)-4-Benzyl-3-methylmorpholine: An Uncharacterized Synthetic Intermediate with Potential Pharmacological Relevance

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Executive Summary

(R)-4-Benzyl-3-methylmorpholine is a chiral organic molecule featuring a morpholine core, a foundational structure in numerous biologically active compounds. Despite its availability as a synthetic reagent, a comprehensive review of scientific literature and chemical databases reveals a notable absence of studies characterizing its specific mechanism of action, pharmacological targets, or any associated biological activity. Consequently, this document serves not as a summary of established data, but as a forward-looking guide for the potential investigation of this compound. It outlines the broader pharmacological context of the morpholine scaffold and proposes a hypothetical framework for the elucidation of its mechanism of action, should it possess any therapeutic potential.

The Pharmacological Significance of the Morpholine Scaffold

The morpholine ring is a privileged scaffold in medicinal chemistry, recognized for its favorable physicochemical properties, metabolic stability, and synthetic accessibility.[1] Its presence in a wide array of approved drugs and clinical candidates underscores its versatility in engaging with diverse biological targets.[1][2]

Derivatives of morpholine have demonstrated a vast spectrum of pharmacological activities, including but not limited to:

  • Anticancer: By targeting key enzymes like mTOR.[2]

  • Antidepressant: Through mechanisms such as reversible inhibition of monoamine oxidase A (MAO-A) or as norepinephrine reuptake inhibitors.

  • Analgesic: Acting as opioid analgesics.

  • Antifungal: By inhibiting sterol biosynthesis.

  • Vasodilator and Anti-emetic properties.

Substituted phenylmorpholines, a class of compounds structurally related to this compound, are known to act as monoamine neurotransmitter releasers with stimulant effects, with some derivatives being investigated for ADHD and as anorectics.[3][4] The nature and position of substituents on both the phenyl and morpholine rings are critical in determining the specific pharmacological profile.[2][5] Given this context, it is plausible that this compound could exhibit activity within the central nervous system or other biological systems, but this remains purely speculative without empirical evidence.

Proposed Experimental Workflow for Mechanism of Action Elucidation

To characterize the currently unknown mechanism of action of this compound, a systematic, multi-tiered experimental approach is necessary. The following workflow represents a logical progression from initial screening to detailed molecular interaction studies.

G cluster_0 Phase 1: Initial Screening & Target Class Identification cluster_1 Phase 2: Target Identification & Validation cluster_2 Phase 3: Pathway Analysis & Functional Characterization A Compound Acquisition (this compound) B High-Throughput Screening (HTS) (e.g., Broad panel of cell-based assays) A->B C Phenotypic Screening (e.g., Anti-proliferation, cytokine release, etc.) A->C D Initial Target Class Identification (e.g., GPCRs, kinases, ion channels) B->D C->D E Affinity Chromatography / Pulldown Assays D->E F Computational Target Prediction D->F G Genetic Approaches (e.g., CRISPR screens, siRNA knockdown) D->G H Direct Target Binding Assays (e.g., SPR, ITC, Radioligand Binding) E->H F->H G->H I Target Validation H->I J Downstream Signaling Assays (e.g., Western Blot, Reporter Assays) I->J K In Vitro Functional Assays (Enzyme kinetics, electrophysiology) I->K L In Vivo Model Testing (Efficacy and PK/PD studies) J->L K->L

Figure 1. A hypothetical experimental workflow for elucidating the mechanism of action.

Data Presentation: A Template for Future Findings

Should the experimental workflow outlined above be pursued, the resulting quantitative data would be critical for understanding the compound's pharmacological profile. The following table serves as a template for the systematic presentation of such hypothetical findings.

Assay Type Target Parameter Value Units Reference/Method
Binding Affinity Hypothetical Target 1Kie.g., 50nMRadioligand Binding
Hypothetical Target 2Kde.g., 200nMSurface Plasmon Resonance
Functional Activity Hypothetical Target 1IC50e.g., 150nMEnzyme Inhibition Assay
Hypothetical Target 2EC50e.g., 75nMReporter Gene Assay
Cellular Activity Cancer Cell Line AGI50e.g., 1.2µMMTT Assay
Neuronal Cell Line B-e.g., Increased Firing-Electrophysiology
In Vivo Efficacy Mouse Model of XED50e.g., 10mg/kgBehavioral Endpoint

Detailed Methodologies for Key Experiments (Hypothetical)

The execution of the proposed workflow would necessitate a variety of specialized experimental protocols. Below are generalized methodologies for key assays that would be central to this investigation.

Radioligand Binding Assay (for Target Affinity)
  • Cell Culture and Membrane Preparation: Culture cells expressing the target receptor to high density. Harvest and homogenize cells in a lysis buffer (e.g., Tris-HCl with protease inhibitors). Centrifuge the homogenate to pellet cellular debris, then ultracentrifuge the supernatant to pellet the cell membranes. Resuspend the membrane pellet in an appropriate assay buffer.

  • Assay Setup: In a 96-well plate, add a fixed concentration of a radiolabeled ligand (e.g., [3H]-ligand) specific for the target receptor to each well.

  • Competition Binding: Add increasing concentrations of the unlabeled test compound, this compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known unlabeled ligand).

  • Incubation and Termination: Incubate the plates at a specified temperature for a set time to reach equilibrium. Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model to determine the IC50, which can be converted to a Ki value using the Cheng-Prusoff equation.

Western Blot for Downstream Signaling (e.g., Kinase Pathway)
  • Cell Treatment: Plate cells and allow them to adhere. Treat the cells with varying concentrations of this compound for different time points. Include positive and negative controls.

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Denature protein samples and load equal amounts onto a polyacrylamide gel. Separate the proteins by size via electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for a phosphorylated (activated) downstream signaling protein (e.g., p-ERK). Wash, then incubate with a secondary antibody conjugated to an enzyme like horseradish peroxidase (HRP).

  • Detection: Add an HRP substrate that produces a chemiluminescent signal. Image the signal using a digital imager.

  • Analysis: Re-probe the membrane with an antibody for the total (unphosphorylated) protein to serve as a loading control. Quantify the band intensities to determine the relative change in protein phosphorylation upon treatment.

Signaling Pathways and Visualizations

The creation of detailed signaling pathway diagrams is contingent upon the identification of a validated molecular target and the subsequent characterization of its downstream effects. Without any empirical data for this compound, any such diagram would be purely speculative and scientifically unfounded. Once a target is validated (Phase 2 of the workflow) and its downstream effectors are identified (Phase 3), a signaling pathway diagram could be constructed to visualize how the compound modulates cellular function.

Conclusion

This compound remains a molecule of unknown biological significance. Its structural relationship to pharmacologically active morpholine derivatives suggests that it could be a candidate for biological screening. The experimental framework provided in this document offers a comprehensive strategy for any researcher or drug development professional interested in exploring its potential mechanism of action. Until such studies are conducted and the results published, its role will be confined to that of a synthetic building block.

References

Spectroscopic Profile of (R)-4-Benzyl-3-methylmorpholine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the chiral molecule (R)-4-Benzyl-3-methylmorpholine. Due to the limited availability of directly published experimental spectra for this specific compound, this document combines data from closely related analogs with established experimental protocols to offer a detailed characterization profile. The information herein is intended to support research, drug development, and quality control activities where this morpholine derivative is of interest.

Molecular Structure

This compound is a substituted morpholine with a benzyl group attached to the nitrogen atom and a methyl group at the 3-position. The stereochemistry at the chiral center is designated as (R).

Molecular Formula: C₁₂H₁₇NO

Molecular Weight: 191.27 g/mol

Spectroscopic Data

The following tables summarize the expected and observed spectroscopic data for this compound and its close structural analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The expected ¹H and ¹³C NMR chemical shifts for this compound are predicted based on the analysis of related structures, such as 4-benzylmorpholine and N-substituted morpholines.[1]

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.20-7.40Multiplet5HAromatic protons (C₆H₅)
~3.50-3.80Multiplet2HMorpholine ring protons (-OCH₂)
~3.45Singlet2HBenzyl protons (-NCH₂Ph)
~2.70-2.90Multiplet1HMorpholine ring proton (-CH(CH₃)-)
~2.30-2.60Multiplet2HMorpholine ring protons (-NCH₂)
~1.90-2.20Multiplet2HMorpholine ring protons (-CH₂)
~1.00Doublet3HMethyl protons (-CH₃)

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~138Aromatic quaternary carbon
~129Aromatic CH
~128Aromatic CH
~127Aromatic CH
~67Morpholine ring carbon (-OCH₂)
~62Benzyl carbon (-NCH₂Ph)
~58Morpholine ring carbon (-CH(CH₃)-)
~54Morpholine ring carbon (-NCH₂)
~51Morpholine ring carbon (-CH₂)
~15Methyl carbon (-CH₃)
Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule. The predicted IR absorption bands for this compound are based on the characteristic frequencies of aromatic C-H, aliphatic C-H, C-N, and C-O bonds.

Table 3: Predicted IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3050-3000MediumAromatic C-H stretch
2950-2800StrongAliphatic C-H stretch (CH₃, CH₂, CH)
1600, 1495, 1450Medium-WeakAromatic C=C skeletal vibrations
1120-1080StrongC-O-C stretch (ether)
1200-1100MediumC-N stretch (tertiary amine)
750-700StrongAromatic C-H out-of-plane bend (monosubstituted)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The expected mass spectrum of this compound would show a molecular ion peak [M]⁺ and characteristic fragment ions.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zPossible Fragment
191[M]⁺ (Molecular Ion)
176[M - CH₃]⁺
91[C₇H₇]⁺ (Tropylium ion)
100[C₅H₁₀NO]⁺ (Morpholine ring fragment)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data described above. These protocols are based on standard laboratory practices for the analysis of morpholine derivatives.[2][3]

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer.

    • Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical parameters: pulse angle 30-45°, acquisition time 2-4 s, relaxation delay 1-5 s.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be required compared to ¹H NMR.

    • Typical parameters: pulse angle 45°, acquisition time 1-2 s, relaxation delay 2-5 s.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy
  • Sample Preparation:

    • Neat Liquid: Place a drop of the neat oil between two KBr or NaCl plates.

    • Solution: Dissolve a small amount of the sample in a suitable solvent (e.g., CCl₄, CHCl₃) and place it in a liquid IR cell.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty sample holder or the solvent, which is then subtracted from the sample spectrum.

  • Data Processing: The resulting interferogram is Fourier-transformed to produce the final IR spectrum (transmittance or absorbance vs. wavenumber).

Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source. Common techniques include:

    • Electron Ionization (EI): For volatile and thermally stable compounds.

    • Electrospray Ionization (ESI): For less volatile or thermally labile compounds, often coupled with liquid chromatography (LC-MS).

  • Instrumentation: Employ a mass spectrometer such as a quadrupole, time-of-flight (TOF), or ion trap analyzer.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.[4]

Workflow Visualization

The general workflow for the spectroscopic analysis of this compound is depicted in the following diagram.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Characterization cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_reporting Reporting Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Report Technical Report / Whitepaper Purity_Assessment->Report

A generalized workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

This guide serves as a foundational resource for professionals working with this compound. While the provided data is based on sound chemical principles and analogous structures, it is recommended to acquire experimental data on a purified sample for definitive characterization.

References

(R)-4-Benzyl-3-methylmorpholine: A Technical Overview for Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (R)-4-Benzyl-3-methylmorpholine, a chiral substituted morpholine of interest in medicinal chemistry and drug discovery. This document details its commercial availability, physicochemical properties, a plausible synthetic route, and discusses the potential biological significance of the morpholine scaffold.

Commercial Availability and Physicochemical Properties

This compound is commercially available from several chemical suppliers, facilitating its acquisition for research purposes. The compound is identified by the CAS Number 74571-98-5 . Below is a summary of its key properties and representative supplier information.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 74571-98-5ChemicalBook[1], Guidechem[2]
Molecular Formula C₁₂H₁₇NOChemicalBook[1]
Molecular Weight 191.27 g/mol ChemicalBook[1]
Boiling Point 265.5±20.0 °C (Predicted)ChemicalBook[3]
Density 1.023±0.06 g/cm³ (Predicted)ChemicalBook[3]
pKa 6.66±0.40 (Predicted)ChemicalBook[3]
Storage Temperature 2-8°CChemicalBook[3]

Table 2: Commercial Supplier Information for this compound (CAS 74571-98-5)

SupplierProduct CodePurityAvailable Quantities
BLDpharm BD25198098%Inquire
ChemSigma 1781826Not SpecifiedInquire
ChemicalBook CB52645657Not SpecifiedInquire
Guidechem N/A95+%Inquire
American Custom Chemicals Corporation CCH003294595.00%5MG, 1G
Chemenu CM13265595%1g
Alichem 74571985Not Specified1g

Proposed Synthesis Pathway

Step 1: N-Benzylation of (R)-3-Methylmorpholine

The introduction of the benzyl group at the nitrogen atom of the morpholine ring is a standard N-alkylation reaction.

  • Reactants : (R)-3-Methylmorpholine and Benzyl bromide (or benzyl chloride).

  • Reagents : A non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) to act as a proton scavenger.

  • Solvent : A polar aprotic solvent like acetonitrile (CH₃CN) or dimethylformamide (DMF).

  • Procedure : (R)-3-Methylmorpholine is dissolved in the chosen solvent, followed by the addition of the base. Benzyl bromide is then added dropwise to the stirred solution at room temperature. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures until completion, which can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification : Upon completion, the reaction mixture is filtered to remove the inorganic salts. The solvent is removed under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield pure this compound.

Synthesis_Pathway cluster_synthesis Proposed Synthesis of this compound R_3_methylmorpholine (R)-3-Methylmorpholine reaction_step1 N-Benzylation R_3_methylmorpholine->reaction_step1 benzyl_bromide Benzyl Bromide benzyl_bromide->reaction_step1 base K₂CO₃ or DIPEA base->reaction_step1 Base solvent Acetonitrile solvent->reaction_step1 Solvent product This compound reaction_step1->product

Proposed N-Benzylation Synthesis Route

The Morpholine Scaffold in Medicinal Chemistry

While no specific biological activity or signaling pathway has been documented for this compound in the reviewed literature, the morpholine ring is recognized as a "privileged structure" in medicinal chemistry. This designation is due to its frequent appearance in biologically active compounds and its favorable physicochemical properties, which can enhance drug-like characteristics.

A wide range of pharmacological activities has been attributed to various substituted morpholine derivatives. These include:

  • Anticancer Activity : Certain morpholine-containing compounds have demonstrated cytotoxic effects against various cancer cell lines.

  • α-Glucosidase Inhibition : N-methylmorpholine-substituted benzimidazolium salts have been identified as potential inhibitors of α-glucosidase, an enzyme involved in carbohydrate metabolism, suggesting a potential application in diabetes management.

  • Central Nervous System (CNS) Activity : Substituted morpholines have been investigated for their potential as dopaminergic agents and analgesics.

  • Antioxidant and Anti-inflammatory Properties : Some morpholine derivatives have shown promise as antioxidants and anti-inflammatory agents.

  • Immunomodulatory Effects : The morpholine scaffold has been incorporated into molecules with immunomodulating capabilities.

The benzyl group is also a common substituent in pharmacologically active molecules, often contributing to binding affinity with biological targets through hydrophobic and aromatic interactions. The specific stereochemistry at the 3-position of the morpholine ring can be crucial for selective interactions with chiral biological macromolecules such as enzymes and receptors.

Biological_Context cluster_potential_activities Potential Therapeutic Areas for Morpholine Derivatives morpholine_scaffold This compound (Morpholine Scaffold) anticancer Anticancer morpholine_scaffold->anticancer antidiabetic Antidiabetic (α-Glucosidase Inhibition) morpholine_scaffold->antidiabetic cns_disorders CNS Disorders (Dopaminergic, Analgesic) morpholine_scaffold->cns_disorders inflammation Inflammation & Oxidative Stress morpholine_scaffold->inflammation immunomodulation Immunomodulation morpholine_scaffold->immunomodulation

Known Biological Activities of Substituted Morpholines

Conclusion

This compound is a readily accessible chiral building block for research and development. While specific biological data for this compound is currently lacking, the well-documented pharmacological importance of the substituted morpholine scaffold suggests its potential as a valuable starting point for the design and synthesis of novel therapeutic agents across various disease areas. Further investigation into the biological activity profile of this specific enantiomer is warranted to uncover its potential therapeutic applications.

References

Enantioselective Synthesis of (R)-4-Benzyl-3-methylmorpholine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides a comprehensive overview of a robust and stereoselective synthetic route to (R)-4-Benzyl-3-methylmorpholine, a chiral morpholine derivative of interest in medicinal chemistry and drug development. The synthesis leverages the chiral pool, starting from the readily available L-alaninol, to ensure high enantiopurity of the final product. This document details the synthetic strategy, provides step-by-step experimental protocols for the key transformations, and presents quantitative data in a structured format for clarity and reproducibility. The logical workflow of the synthesis is also visualized using a process diagram. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery.

Introduction

Chiral morpholine scaffolds are prevalent structural motifs in a wide range of biologically active compounds and approved pharmaceuticals. Their unique conformational properties and ability to engage in specific hydrogen bonding interactions make them valuable components in the design of novel therapeutic agents. The enantioselective synthesis of substituted morpholines is therefore a critical area of research, enabling the exploration of stereochemistry-dependent biological activity and the development of single-enantiomer drugs with improved efficacy and safety profiles.

This guide focuses on the enantioselective synthesis of this compound. The presented synthetic approach is a two-step process commencing with the preparation of the chiral intermediate, (S)-2-(benzylamino)propan-1-ol, from L-alaninol. This is followed by the cyclization of the intermediate to form the desired morpholine ring system. This strategy is advantageous as it utilizes an inexpensive and enantiomerically pure starting material from the chiral pool, thereby controlling the stereochemistry of the final product from the outset.

Synthetic Pathway

The enantioselective synthesis of this compound is achieved through a two-step sequence. The first step involves the reductive amination of (S)-2-amino-1-propanol (L-alaninol) with benzaldehyde to yield the key intermediate, (S)-2-(benzylamino)propan-1-ol. The second step is the cyclization of this amino alcohol with a suitable two-carbon electrophile to construct the morpholine ring. The stereocenter at the C3 position of the morpholine ring is established from the chiral starting material, L-alaninol.

Enantioselective Synthesis of this compound Synthetic Pathway for this compound cluster_0 Step 1: Synthesis of Chiral Intermediate cluster_1 Step 2: Morpholine Ring Formation start (S)-2-amino-1-propanol (L-Alaninol) reagent1 Benzaldehyde, Anhydrous MgSO4, Dichloromethane start->reagent1 intermediate_imine Intermediate Imine reagent1->intermediate_imine reagent2 Sodium Borohydride, Methanol intermediate_imine->reagent2 intermediate_amino_alcohol (S)-2-(benzylamino)propan-1-ol reagent2->intermediate_amino_alcohol reagent3 Ethylene Sulfate, t-BuOK intermediate_amino_alcohol->reagent3 final_product This compound reagent3->final_product

Figure 1: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of (S)-2-(benzylamino)propan-1-ol

This procedure follows the established method of reductive amination of L-alaninol.[1][2]

Materials:

  • (S)-2-Amino-1-propanol (L-alaninol)

  • Benzaldehyde

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Sodium Borohydride (NaBH₄)

  • 3M Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Diethyl Ether

Procedure:

  • To a solution of (S)-2-amino-1-propanol (1 equivalent) in dichloromethane, add benzaldehyde (1.1 equivalents) and anhydrous magnesium sulfate (3 equivalents).

  • Stir the reaction mixture at 25 °C for 19 hours to facilitate the formation of the corresponding imine.

  • Filter the reaction mixture to remove the magnesium sulfate and concentrate the filtrate under reduced pressure to obtain the crude imine as a yellow solid.

  • Dissolve the crude imine in methanol and cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.2 equivalents) portion-wise to the cooled solution. Note: gas evolution will occur.

  • After the addition is complete, allow the reaction mixture to warm to 25 °C and continue stirring for 18 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Carefully quench the residue with 3M aqueous hydrochloric acid at 0 °C. Note: gas evolution and an exothermic reaction will occur.

  • Extract the aqueous phase with diethyl ether (4 times) to remove any unreacted benzaldehyde and other non-polar impurities.

  • Cool the aqueous phase to 0 °C and adjust the pH to 11-12 by the addition of sodium hydroxide pellets.

  • Extract the basic aqueous phase with dichloromethane.

  • Combine the organic phases, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield (S)-2-(benzylamino)propan-1-ol as a white solid.

Step 2: Synthesis of this compound

This proposed procedure is based on a general and high-yielding method for the synthesis of morpholines from 1,2-amino alcohols using ethylene sulfate.[3][4]

Materials:

  • (S)-2-(benzylamino)propan-1-ol

  • Ethylene Sulfate

  • Potassium tert-butoxide (t-BuOK)

  • Suitable aprotic solvent (e.g., THF or DMF)

Procedure:

  • Dissolve (S)-2-(benzylamino)propan-1-ol (1 equivalent) in a suitable anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Add potassium tert-butoxide (1.1 equivalents) to the solution and stir for a short period to form the corresponding alkoxide.

  • To this mixture, add a solution of ethylene sulfate (1.05 equivalents) in the same solvent.

  • Stir the reaction mixture at room temperature, monitoring the progress by an appropriate technique (e.g., TLC or LC-MS).

  • Upon completion of the reaction, quench the reaction with water.

  • Extract the product into a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Quantitative Data

The following tables summarize the expected quantitative data for the synthesis of this compound based on reported yields for analogous reactions.

Table 1: Synthesis of (S)-2-(benzylamino)propan-1-ol

ParameterValueReference
Starting Material(S)-2-amino-1-propanol[1][2]
Key ReagentsBenzaldehyde, NaBH₄[1][2]
SolventDichloromethane, Methanol[1][2]
Reaction Time~40 hours[1][2]
Yield60%[1][2]
Enantiomeric PurityExpected to be high (>99% ee)Assumed from chiral pool start

Table 2: Synthesis of this compound

ParameterValueReference
Starting Material(S)-2-(benzylamino)propan-1-ol[3][4]
Key ReagentsEthylene Sulfate, t-BuOK[3][4]
SolventAprotic (e.g., THF, DMF)[3][4]
Reaction TimeVaries (monitor by TLC/LC-MS)[3][4]
YieldHigh (typically >80%)[3][4]
Enantiomeric PurityExpected to be high (>99% ee)Stereochemistry is retained

Conclusion

This technical guide outlines a practical and efficient enantioselective synthesis of this compound. The use of L-alaninol as a chiral starting material provides an excellent foundation for achieving high enantiopurity in the final product. The described two-step sequence, involving a reductive amination followed by a robust cyclization, offers a reliable pathway for accessing this valuable chiral morpholine derivative. The detailed experimental protocols and tabulated quantitative data serve as a valuable resource for researchers and scientists engaged in the synthesis of complex chiral molecules for applications in drug discovery and development. Further optimization of the cyclization step for the specific substrate may lead to even higher yields and process efficiency.

References

Stability and Storage of (R)-4-Benzyl-3-methylmorpholine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for the compound (R)-4-Benzyl-3-methylmorpholine. Due to the limited availability of stability data for this specific molecule, this guide synthesizes information from structurally related compounds, including morpholine derivatives, N-benzyl compounds, secondary amines, and ethers. The experimental protocols described are based on the International Council for Harmonisation (ICH) guidelines for stability testing.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for understanding the compound's general behavior and for designing appropriate stability studies.

PropertyValueReference
CAS Number74571-98-5[1]
Molecular FormulaC12H17NO
Molecular Weight191.27 g/mol
AppearanceNot specified, likely a liquid or low-melting solid
Boiling PointNot specified
Melting PointNot specified
SolubilityExpected to be soluble in organic solvents

Recommended Storage Conditions

Proper storage is essential to maintain the integrity and purity of this compound. The following conditions are recommended based on general guidelines for secondary amines and ethers.[2][3][4]

ParameterRecommendationRationale
Temperature Store in a cool, dry place, ideally at 2-8°C for long-term storage. For routine laboratory use, storage at controlled room temperature (20-25°C) is acceptable for shorter periods.Minimizes the rate of potential thermal degradation.
Humidity Store in a tightly sealed container in a dry environment. The use of desiccants is recommended if the compound is sensitive to moisture.This compound is potentially hygroscopic, and moisture can lead to hydrolytic degradation.
Light Protect from light. Store in an amber or opaque container.The N-benzyl group can be susceptible to photodegradation.
Atmosphere For long-term storage, consider flushing the container with an inert gas like nitrogen or argon.The morpholine ring and the benzylic position are susceptible to oxidation.
Container Use a chemically resistant, tightly sealed container (e.g., glass or a suitable plastic).Prevents contamination and exposure to air and moisture.

Potential Degradation Pathways

Based on the functional groups present in this compound (a secondary amine, an ether, and an N-benzyl group), several degradation pathways are plausible under stress conditions.

Oxidative Degradation

The tertiary amine and the benzylic C-H bond are potential sites for oxidation.[5] Oxidation of the nitrogen atom can lead to the formation of an N-oxide, which may undergo further rearrangements.[5] The benzylic position is also susceptible to oxidation, potentially leading to the formation of a ketone.

digraph "Oxidative Degradation Pathway" {
  graph [rankdir="LR", splines=true, nodesep=0.5, size="7.6,4", dpi=72];
  node [shape=box, style=rounded, fontname="Arial", fontsize=12, color="#202124", fillcolor="#F1F3F4", fontcolor="#202124"];
  edge [color="#5F6368", arrowhead=normal];

"R4B3MM" [label="this compound"]; "N_oxide" [label="N-oxide"]; "Ketone" [label="Benzylic Ketone"];

"R4B3MM" -> "N_oxide" [label="Oxidation (N)"]; "R4B3MM" -> "Ketone" [label="Oxidation (Benzylic C-H)"]; }

Caption: Proposed Thermal Degradation Pathways.

Photolytic Degradation

The N-benzyl group can be sensitive to UV light, which may lead to cleavage of the C-N bond. [6]

```dot digraph "Photolytic Degradation Pathway" { graph [rankdir="LR", splines=true, nodesep=0.5, size="7.6,4", dpi=72]; node [shape=box, style=rounded, fontname="Arial", fontsize=12, color="#202124", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368", arrowhead=normal];

"R4B3MM" [label="this compound"]; "Photodegradants" [label="Photodegradation Products"];

"R4B3MM" -> "Photodegradants" [label="UV Light"]; }

Caption: General Workflow for Forced Degradation Studies.

Table 3: Forced Degradation Conditions

Stress ConditionProtocol
Acid Hydrolysis Dissolve the compound in 0.1 M HCl and heat at 60°C for a specified period (e.g., 24, 48, 72 hours).
Base Hydrolysis Dissolve the compound in 0.1 M NaOH and heat at 60°C for a specified period.
Neutral Hydrolysis Dissolve the compound in purified water and heat at 60°C for a specified period.
Oxidation Treat a solution of the compound with 3% H2O2 at room temperature for a specified period.
Thermal Degradation Expose the solid compound to dry heat at a temperature above the accelerated stability testing condition (e.g., 80°C) for a specified period.
Photostability Expose the solid compound and a solution of the compound to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).

At each time point, samples should be analyzed by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS) detection, to quantify the parent compound and detect any degradation products.

Long-Term and Accelerated Stability Studies

These studies are designed to establish the re-test period and recommended storage conditions. [7][8][9][10] Table 4: Long-Term and Accelerated Stability Study Conditions

Study TypeStorage ConditionMinimum DurationTesting Frequency
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 months0, 3, 6, 9, 12, 18, 24 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months0, 3, 6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months0, 3, 6 months

The compound should be stored in the proposed container closure system. At each testing frequency, the sample should be analyzed for appearance, assay, and degradation products.

Conclusion

References

The Genesis and Evolution of Morpholine-Based Chiral Auxiliaries: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for enantiomerically pure compounds is a cornerstone of modern organic synthesis, particularly in the realm of pharmaceutical development where the chirality of a molecule can dictate its therapeutic efficacy and toxicological profile. Among the various strategies for asymmetric synthesis, the use of chiral auxiliaries has proven to be a robust and reliable method for controlling stereochemistry. This in-depth technical guide explores the historical development of a specific and highly valuable class of these stereodirecting molecules: morpholine-based chiral auxiliaries. From their conceptual origins in related heterocyclic systems to their refinement and diverse applications, we will trace the key discoveries, outline detailed experimental protocols, and present the quantitative data that underscore their utility.

Precursors to Morpholine Auxiliaries: The Pioneering Work of Schöllkopf

The story of morpholine-based chiral auxiliaries begins not with morpholines themselves, but with a closely related class of compounds: piperazine-2,5-diones. In the late 1970s and early 1980s, Ulrich Schöllkopf and his group developed a groundbreaking method for the asymmetric synthesis of α-amino acids known as the Schöllkopf bis-lactim ether method .[1][2][3] This approach utilized a chiral auxiliary derived from the natural amino acid L-valine to direct the stereoselective alkylation of a glycine enolate equivalent.

The core of the Schöllkopf method involves the preparation of a bislactim ether from the cyclic dipeptide of glycine and L-valine. The bulky isopropyl group of the valine residue effectively shields one face of the nearly planar lithiated glycine unit, forcing an incoming electrophile to approach from the opposite, less hindered face.[1][2] This elegant strategy consistently delivered high levels of diastereoselectivity, typically exceeding 95% de.[1]

The Schöllkopf Method: A Step-by-Step Workflow

The general workflow of the Schöllkopf asymmetric amino acid synthesis is depicted below.

Schollkopf_Workflow cluster_prep Auxiliary Preparation cluster_alkylation Asymmetric Alkylation cluster_cleavage Auxiliary Cleavage Gly_Val Glycine + L-Valine Diketopiperazine Cyclic Dipeptide (Piperazine-2,5-dione) Gly_Val->Diketopiperazine Cyclization Bislactim_Ether Bislactim Ether (Schöllkopf Auxiliary) Diketopiperazine->Bislactim_Ether O-Methylation (e.g., Me3O+BF4-) Deprotonation Deprotonation (n-BuLi, -78 °C) Bislactim_Ether->Deprotonation Alkylation Alkylation (R-X) Deprotonation->Alkylation Alkylated_Product Alkylated Bislactim Ether Alkylation->Alkylated_Product Hydrolysis Mild Acidic Hydrolysis Alkylated_Product->Hydrolysis Amino_Acid_Ester Chiral α-Amino Acid Ester Hydrolysis->Amino_Acid_Ester Valine_Ester L-Valine Methyl Ester (Recovered) Hydrolysis->Valine_Ester

A simplified workflow of the Schöllkopf asymmetric amino acid synthesis.
Experimental Protocol: Synthesis and Alkylation of the Schöllkopf Auxiliary

The following is a representative experimental protocol for the preparation and alkylation of the Schöllkopf bis-lactim ether derived from L-valine and glycine.

Step 1: Preparation of cyclo(L-Val-Gly) (Piperazine-2,5-dione)

A solution of L-valine methyl ester hydrochloride and glycine methyl ester hydrochloride in methanol is neutralized with a solution of sodium methoxide in methanol. The resulting solution is heated at reflux for several hours. The solvent is then removed under reduced pressure, and the crude cyclic dipeptide is purified by recrystallization.

Step 2: Formation of the Bislactim Ether

The dried cyclo(L-Val-Gly) is suspended in a dry, inert solvent such as dichloromethane. To this suspension, a solution of trimethyloxonium tetrafluoroborate (Meerwein's salt) in the same solvent is added portion-wise at room temperature under an inert atmosphere. The reaction mixture is stirred until the starting material is completely consumed, as monitored by thin-layer chromatography. The reaction is then quenched, and the bislactim ether is isolated and purified.

Step 3: Diastereoselective Alkylation

The bislactim ether is dissolved in a dry ethereal solvent, typically tetrahydrofuran (THF), and the solution is cooled to -78 °C under an inert atmosphere. A solution of n-butyllithium in hexanes is added dropwise to generate the lithiated anion. After stirring for a short period, the electrophile (e.g., an alkyl halide) is added, and the reaction is allowed to proceed at low temperature until completion. The reaction is then quenched, and the product is extracted and purified by chromatography.

Step 4: Hydrolysis and Isolation of the Chiral Amino Acid

The purified alkylated bislactim ether is dissolved in a solution of dilute hydrochloric acid and stirred at room temperature. The progress of the hydrolysis is monitored until the starting material is consumed. The resulting solution contains the desired chiral α-amino acid methyl ester and the L-valine methyl ester, which can be separated by standard techniques such as chromatography.

Quantitative Data for the Schöllkopf Method

The Schöllkopf method has been successfully applied to the synthesis of a wide range of α-amino acids with excellent stereocontrol. A selection of results is presented in the table below.

Electrophile (R-X)Product (R-group)Diastereomeric Excess (de)Reference
CH₃IMethyl>95%[1]
CH₂=CHCH₂BrAllyl>95%[2]
C₆H₅CH₂BrBenzyl>95%[1]
(CH₃)₂CHCH₂IIsobutyl>95%[1]

While highly effective, the Schöllkopf method is primarily used for laboratory-scale synthesis of non-proteinogenic amino acids due to its limited atom economy.[1] Nevertheless, its development was a landmark in asymmetric synthesis and laid the crucial groundwork for the subsequent evolution of related chiral auxiliaries, including those based on the morpholine scaffold. The underlying principle of using a rigid heterocyclic template to control the facial selectivity of enolate reactions would prove to be a highly fruitful concept. The next generation of auxiliaries would build upon this foundation, aiming for improved synthetic efficiency and broader applicability.

References

Methodological & Application

The Role of (R)-4-Benzyl-3-methylmorpholine in Asymmetric Synthesis: A Review of Current Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – Researchers and professionals in the field of drug development and organic synthesis are constantly seeking novel and efficient chiral molecules to advance asymmetric synthesis. This report focuses on the application of (R)-4-Benzyl-3-methylmorpholine, a chiral morpholine derivative, in this critical area of chemical research. Despite significant interest in chiral morpholines, a comprehensive review of scientific literature and chemical databases reveals no specific documented applications of this compound as a chiral auxiliary or catalyst in asymmetric synthesis.

While the direct application of this compound in asymmetric catalysis remains undocumented, its synthesis is established. The following protocol outlines a general method for its preparation.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, a general representation of which is provided below.

Experimental Workflow for the Synthesis of this compound

cluster_synthesis Synthesis of this compound start Starting Materials ((R)-2-amino-1-propanol, Benzaldehyde, etc.) intermediate1 (R)-4-benzyl-5-methylmorpholine-3-one start->intermediate1 Multi-step synthesis final_product This compound intermediate1->final_product Reduction (e.g., with LiAlH4 in THF)

Figure 1. A generalized workflow for the synthesis of this compound.

A key step in a reported synthesis involves the reduction of the intermediate (R)-4-benzyl-5-methylmorpholine-3-one.[1]

Protocol: Reduction of (R)-4-benzyl-5-methylmorpholine-3-one[1]
  • A solution of (R)-4-benzyl-5-methylmorpholine-3-one (1.0 eq) in anhydrous tetrahydrofuran (THF) is prepared.

  • This solution is added dropwise at 0°C to a solution of a reducing agent, such as lithium aluminum hydride (LiAlH₄) (2.0 eq), in anhydrous THF.

  • Following the addition, the reaction mixture is heated to reflux and maintained for a specified period (e.g., 18 hours).

  • Upon completion, the reaction is carefully quenched and worked up to isolate the desired product, this compound.

The Broader Context: Chiral Morpholines in Asymmetric Synthesis

While this compound itself has not been documented as a tool for asymmetric synthesis, the broader class of chiral morpholine derivatives sees varied use. These applications generally fall into two categories: as chiral auxiliaries or as ligands for metal catalysts.

Chiral Auxiliaries: A chiral auxiliary is a molecule that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed. Evans oxazolidinones are a well-known class of chiral auxiliaries, and while not morpholines, they share the principle of using a chiral heterocyclic scaffold to induce asymmetry.

Chiral Ligands: Chiral morpholine derivatives can be synthesized to act as ligands that coordinate to a metal center. The resulting chiral metal complex can then catalyze a variety of asymmetric transformations, such as hydrogenations, oxidations, and carbon-carbon bond-forming reactions. The stereochemical environment created by the chiral ligand around the metal center is responsible for the enantioselectivity of the catalyzed reaction.

Logical Relationship of Chiral Morpholines in Asymmetric Catalysis

cluster_catalysis Role of Chiral Morpholine Derivatives in Asymmetric Catalysis chiral_morpholine Chiral Morpholine Derivative chiral_catalyst Chiral Metal-Morpholine Complex (Catalyst) chiral_morpholine->chiral_catalyst Forms complex with metal_precursor Metal Precursor metal_precursor->chiral_catalyst product Enantioenriched Product chiral_catalyst->product Catalyzes reaction of reactants Prochiral Reactants reactants->product

Figure 2. General scheme for the application of a chiral morpholine derivative as a ligand in asymmetric metal catalysis.

Conclusion

References

protocol for alkylation reactions using (R)-4-Benzyl-3-methylmorpholine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asymmetric alkylation is a cornerstone of modern organic synthesis, enabling the stereoselective formation of carbon-carbon bonds, a critical step in the synthesis of chiral molecules such as pharmaceuticals and natural products. The use of chiral auxiliaries is a robust and widely employed strategy to achieve high levels of stereocontrol. This document provides detailed application notes and protocols for asymmetric alkylation reactions.

Note on (R)-4-Benzyl-3-methylmorpholine: While these notes focus on the well-established Evans' oxazolidinone auxiliaries, the principles and general procedures are analogous to those that would be employed with other chiral auxiliaries, including morpholine-based systems like this compound. Despite a comprehensive search, a specific, detailed protocol for the use of this compound in asymmetric alkylation was not found in readily available scientific literature, suggesting it may be a less commonly used auxiliary for this purpose. The following protocols, therefore, serve as a representative guide to the experimental techniques involved in chiral auxiliary-mediated asymmetric alkylation.

Principle of Asymmetric Alkylation using Chiral Auxiliaries

The underlying principle of using a chiral auxiliary is the temporary attachment of a chiral molecule to a prochiral substrate. This creates a chiral environment that directs the approach of an incoming electrophile (in this case, an alkylating agent) to one face of the enolate, leading to the formation of a new stereocenter with a high degree of stereoselectivity. After the alkylation step, the chiral auxiliary is cleaved and can often be recovered and reused.

A general workflow for this process is illustrated below:

G cluster_0 Acylation cluster_1 Diastereoselective Alkylation cluster_2 Auxiliary Cleavage Acylation Carboxylic Acid + Chiral Auxiliary N_Acyl_Auxiliary N-Acyl Chiral Auxiliary Acylation->N_Acyl_Auxiliary Enolate_Formation Enolate Formation (e.g., LDA, NaHMDS) N_Acyl_Auxiliary->Enolate_Formation Alkylation Alkylation (R-X) Enolate_Formation->Alkylation Alkylated_Product Alkylated N-Acyl Adduct Alkylation->Alkylated_Product Cleavage Hydrolysis or other cleavage method Alkylated_Product->Cleavage Chiral_Acid Enantiomerically Enriched α-Alkylated Carboxylic Acid Cleavage->Chiral_Acid Recovered_Auxiliary Recovered Chiral Auxiliary Cleavage->Recovered_Auxiliary

Figure 1: General workflow for asymmetric alkylation using a chiral auxiliary.

Application Data: Asymmetric Alkylation of Evans' Oxazolidinone Auxiliaries

The following table summarizes representative data for the diastereoselective alkylation of N-acylated Evans' oxazolidinone auxiliaries, demonstrating the high diastereoselectivities achievable with this methodology.

EntryChiral AuxiliaryAcyl GroupBaseAlkylating Agent (R-X)Diastereomeric Ratio (d.r.)
1(R)-4-Benzyl-2-oxazolidinonePropionylLDABenzyl bromide>99:1
2(S)-4-Benzyl-2-oxazolidinonePropionylLDAMethyl iodide99:1
3(R)-4-Isopropyl-2-oxazolidinoneAcetylNaHMDSEthyl iodide95:5
4(S)-4-Isopropyl-2-oxazolidinoneAcetylLDAAllyl bromide97:3
5(R)-4-Phenyl-2-oxazolidinoneButyrylKHMDSPropargyl bromide98:2

Data compiled from various sources in synthetic organic chemistry literature for illustrative purposes.

Experimental Protocols

The following are detailed, representative protocols for the key steps in an asymmetric alkylation sequence using an Evans' oxazolidinone auxiliary.

Protocol 1: N-Acylation of the Chiral Auxiliary

This protocol describes the coupling of a carboxylic acid with the chiral auxiliary to form the N-acyl adduct, the substrate for the alkylation reaction.

Materials:

  • (R)-4-Benzyl-2-oxazolidinone

  • Propionyl chloride

  • Triethylamine (Et3N)

  • Dichloromethane (DCM), anhydrous

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

  • Standard glassware for workup and purification

Procedure:

  • To a solution of (R)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous DCM at 0 °C is added triethylamine (1.5 eq).

  • Propionyl chloride (1.1 eq) is added dropwise to the stirred solution.

  • The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 2-4 hours.

  • The reaction is monitored by thin-layer chromatography (TLC) until completion.

  • Upon completion, the reaction is quenched with water.

  • The organic layer is separated, washed with saturated aqueous sodium bicarbonate solution, and then with brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the pure N-propionyl-(R)-4-benzyl-2-oxazolidinone.

Protocol 2: Diastereoselective Alkylation

This protocol details the enolate formation and subsequent alkylation to introduce the new stereocenter.

Materials:

  • N-propionyl-(R)-4-benzyl-2-oxazolidinone

  • Lithium diisopropylamide (LDA) solution in THF, freshly prepared or titrated

  • Benzyl bromide

  • Tetrahydrofuran (THF), anhydrous

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dry ice/acetone bath (-78 °C)

  • Syringes for transfer of anhydrous and air-sensitive reagents

  • Standard glassware for workup and purification

Procedure:

  • A solution of N-propionyl-(R)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • LDA (1.05 eq) is added dropwise via syringe, and the resulting solution is stirred at -78 °C for 30-60 minutes to ensure complete enolate formation.

  • Benzyl bromide (1.2 eq) is then added dropwise to the enolate solution at -78 °C.

  • The reaction mixture is stirred at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • The reaction is quenched at -78 °C by the addition of a saturated aqueous ammonium chloride solution.

  • The mixture is allowed to warm to room temperature, and the product is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography to yield the alkylated product. The diastereomeric ratio can be determined at this stage by NMR spectroscopy or chiral HPLC.

Protocol 3: Cleavage of the Chiral Auxiliary

This protocol describes the removal of the chiral auxiliary to yield the desired α-alkylated carboxylic acid.

Materials:

  • Alkylated N-acyl adduct from Protocol 2

  • Lithium hydroxide (LiOH)

  • Hydrogen peroxide (H2O2), 30% aqueous solution

  • Tetrahydrofuran (THF)

  • Water

  • Ice bath

  • Standard glassware for workup and purification

Procedure:

  • The alkylated N-acyl adduct (1.0 eq) is dissolved in a mixture of THF and water (e.g., 3:1 v/v) and cooled to 0 °C.

  • An aqueous solution of lithium hydroxide (e.g., 2.0 eq) is added, followed by the dropwise addition of 30% aqueous hydrogen peroxide (e.g., 4.0 eq).

  • The reaction mixture is stirred at 0 °C for 1-2 hours and then at room temperature until the reaction is complete (monitored by TLC).

  • The reaction is quenched by the addition of an aqueous solution of sodium sulfite.

  • The THF is removed under reduced pressure.

  • The aqueous layer is washed with a non-polar solvent (e.g., hexane or ether) to recover the chiral auxiliary.

  • The aqueous layer is then acidified with concentrated HCl to a pH of approximately 1-2.

  • The desired α-alkylated carboxylic acid is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated to give the final product.

Logical Relationships in Stereodirection

The stereochemical outcome of the alkylation is determined by the conformation of the chiral enolate, which is influenced by the steric bulk of the substituent on the chiral auxiliary.

G cluster_0 Factors Influencing Stereoselectivity Chiral_Auxiliary Chiral Auxiliary ((R)- or (S)-configuration) Enolate_Geometry Z-Enolate Formation (Chelation Control) Chiral_Auxiliary->Enolate_Geometry Steric_Hindrance Steric Hindrance from Auxiliary's Substituent Enolate_Geometry->Steric_Hindrance Electrophile_Approach Facial Bias for Electrophile Approach Steric_Hindrance->Electrophile_Approach Diastereomeric_Product Formation of a Single Major Diastereomer Electrophile_Approach->Diastereomeric_Product

Figure 2: Key factors determining the stereochemical outcome of the alkylation.

Conclusion

The use of chiral auxiliaries, such as Evans' oxazolidinones, provides a reliable and highly stereoselective method for the synthesis of enantiomerically enriched α-alkylated carboxylic acids and their derivatives. The protocols outlined above offer a general framework for performing these transformations. While a specific protocol for this compound was not identified, the principles of acylation, diastereoselective enolate alkylation, and auxiliary cleavage remain fundamental to this powerful class of asymmetric reactions. Researchers can adapt these methodologies to other chiral auxiliary systems with appropriate optimization of reaction conditions.

Application of (R)-4-Benzyl-3-methylmorpholine in Aldol Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive literature searches did not yield specific data regarding the application of (R)-4-Benzyl-3-methylmorpholine as a catalyst in aldol reactions. Research on chiral morpholine-based catalysts for aldol reactions is limited, with some studies indicating lower efficiency compared to well-established catalysts like proline and its derivatives.[1][2] The lower reactivity is often attributed to the electronic properties of the morpholine ring.[1][2]

This document provides detailed application notes and protocols for a closely related chiral morpholine-based catalyst system in the context of an asymmetric Michael addition reaction. This serves as a representative example of how such a scaffold can be employed in asymmetric C-C bond-forming reactions. The featured catalyst, a β-morpholine amino acid, has demonstrated high efficiency in the 1,4-addition of aldehydes to nitroolefins.[1][2]

Application Notes: Asymmetric Michael Addition Catalyzed by a β-Morpholine Amino Acid

Chiral morpholine derivatives have been explored as organocatalysts in asymmetric synthesis. While their application in aldol reactions is not extensively documented, β-morpholine amino acids have emerged as highly efficient catalysts for the asymmetric Michael addition of aldehydes to nitroolefins. This reaction is a fundamental C-C bond-forming reaction that proceeds via an enamine intermediate, similar to the mechanism of proline-catalyzed aldol reactions.

The catalyst, derived from commercially available amino acids, provides a rigid scaffold that, despite the potential electronic drawbacks of the morpholine ring, can induce high levels of stereocontrol.[1][2] Computational studies have elucidated the transition state, highlighting the key interactions that lead to excellent yields, diastereoselectivities, and enantioselectivities.[1]

Key Features of the Catalyst System:

  • High Efficiency: The catalyst is effective at low loading (1 mol%).

  • Excellent Stereocontrol: Achieves high diastereoselectivity (up to 99% d.e.) and enantioselectivity (up to 99% e.e.).

  • Broad Substrate Scope: Tolerates a variety of aldehydes and nitroolefins.

  • Operational Simplicity: The reactions are typically carried out under mild conditions.

Quantitative Data Summary

The following table summarizes the performance of the β-morpholine amino acid catalyst in the Michael addition of various aldehydes to nitrostyrene.

EntryAldehyde (R)ProductYield (%)d.r. (syn/anti)e.e. (%) (syn)
1Propanal4a 95>99:194
2Butanal4b 94>99:195
3Pentanal4c 96>99:196
4Hexanal4d 95>99:196
53-Methylbutanal4e 9998:299
6Cyclohexanecarbaldehyde4f 9995:599

Data sourced from a study on highly efficient morpholine-based organocatalysts.[1][2]

Experimental Protocols

Synthesis of β-Morpholine Amino Acid Catalyst

A general procedure for the synthesis of Boc-protected β-morpholine amino acids is presented below.

Protocol:

  • To a vigorously stirred solution of the corresponding Boc-protected morpholine amino alcohol (0.33 mmol) in a 2:1 mixture of CH₂Cl₂/H₂O (2 mL, 0.15 M), add TEMPO (11.0 mg, 0.07 mmol) and (diacetoxyiodo)benzene (BIAB, 225.4 mg, 0.7 mmol) at 0°C.[2]

  • Stir the reaction mixture at 0°C for 6 hours.

  • Quench the reaction by adding methanol (2 mL).

  • Concentrate the mixture to dryness under reduced pressure.

  • Purify the residue by silica gel column chromatography (eluent: CH₂Cl₂/MeOH, 20:1) to yield the Boc-protected morpholine amino acid as a colorless oil.[2]

General Protocol for the Asymmetric Michael Addition

Protocol:

  • In a glass vial, dissolve the β-morpholine amino acid catalyst (1 mol%) in the appropriate solvent.

  • Add the aldehyde (1.1 equivalents) to the solution.

  • Add the nitroolefin (1.0 equivalent) to the reaction mixture.

  • Stir the reaction at the specified temperature (e.g., room temperature) and monitor by TLC.

  • Upon completion, purify the product by flash column chromatography on silica gel.

Visualizations

Experimental Workflow

experimental_workflow cluster_catalyst_synthesis Catalyst Synthesis cluster_michael_addition Asymmetric Michael Addition amino_alcohol Boc-Morpholine Amino Alcohol oxidation Oxidation (TEMPO, BIAB) amino_alcohol->oxidation catalyst β-Morpholine Amino Acid Catalyst oxidation->catalyst reaction Catalytic Reaction (1 mol% catalyst) catalyst->reaction Catalyst Addition reactants Aldehyde + Nitroolefin reactants->reaction product Michael Adduct reaction->product

Caption: Workflow for Catalyst Synthesis and Michael Addition.

Proposed Catalytic Cycle

catalytic_cycle catalyst Catalyst (I) enamine Enamine Intermediate catalyst->enamine + Aldehyde - H₂O aldehyde Aldehyde michael_adduct_iminium Iminium Ion Intermediate enamine->michael_adduct_iminium + Nitroolefin nitroolefin Nitroolefin product Michael Adduct michael_adduct_iminium->product + H₂O - Catalyst (I) hydrolysis Hydrolysis

Caption: Proposed Catalytic Cycle for the Michael Addition.

References

Application Notes and Protocols: (R)-4-Benzyl-3-methylmorpholine as a Chiral Auxiliary for Enolate Reactions

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature and chemical databases did not yield specific examples of (R)-4-benzyl-3-methylmorpholine being employed as a chiral auxiliary for enolate reactions. While the morpholine scaffold is a recognized structural motif in various chiral auxiliaries and catalysts, and derivatives of (R)-4-benzyl-morpholine are commercially available for synthetic purposes, their application in controlling the stereochemical outcome of enolate alkylations or other enolate-based transformations is not documented in the reviewed literature.

Established chiral auxiliaries for enolate reactions, such as Evans oxazolidinones and pseudoephedrine-based systems, are extensively documented with detailed protocols and a wealth of quantitative data on their stereochemical control. These auxiliaries function by being temporarily attached to a carboxylic acid derivative, directing the stereoselective formation of a specific enolate geometry and subsequently shielding one face of the enolate from electrophilic attack. This leads to a high degree of diastereoselectivity in the formation of new stereocenters.

The successful application of a chiral auxiliary relies on several key factors:

  • Efficient Attachment and Cleavage: The auxiliary must be easily attached to the substrate and subsequently removed under mild conditions that do not compromise the newly formed stereocenter.

  • High Facial Shielding: The chiral auxiliary must effectively block one face of the enolate, forcing the electrophile to approach from the less hindered side.

  • Control of Enolate Geometry: The auxiliary often influences the formation of either the (E)- or (Z)-enolate, which is crucial for determining the stereochemical outcome of the reaction.

While it is conceivable that this compound could be explored for such applications, the absence of published research indicates that it may not offer advantages over existing, highly effective chiral auxiliaries, or that its potential in this area has yet to be investigated and reported.

Due to the lack of specific experimental data for this compound in enolate reactions, the following sections on quantitative data, experimental protocols, and mechanistic diagrams cannot be provided. Researchers interested in exploring the potential of this compound as a chiral auxiliary would need to undertake foundational research to determine its efficacy in stereoselective enolate functionalization. This would involve the synthesis of the N-acyl derivative, systematic studies of enolate formation and alkylation with various electrophiles, and analysis of the diastereomeric ratios of the products.

Application Notes and Protocols for the Removal of the (R)-4-Benzyl-3-methylmorpholine Auxiliary

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established methods for the removal of the (R)-4-benzyl-3-methylmorpholine chiral auxiliary, a crucial step in asymmetric synthesis to isolate the desired enantiomerically pure product. The protocols detailed below are based on common cleavage techniques for N-benzyl and morpholine-containing structures, offering a starting point for optimization in your specific synthetic route.

Introduction

Chiral auxiliaries are instrumental in asymmetric synthesis, guiding reactions to produce a single desired stereoisomer. The this compound auxiliary, after inducing diastereoselectivity in a key bond-forming step, must be efficiently and cleanly removed to yield the final product and allow for the potential recovery of the auxiliary. The choice of cleavage method depends on the stability of the desired product and the functional groups present in the molecule. The two primary strategies for the removal of this auxiliary are reductive cleavage of the N-benzyl group and oxidative cleavage of the morpholine ring.

General Cleavage Methods

Two principal methods for the removal of the this compound auxiliary are reductive and oxidative cleavage.

  • Reductive Cleavage: This is often the milder approach and targets the benzylic C-N bond. Catalytic hydrogenation is the most common method, offering clean conversion and straightforward purification.

  • Oxidative Cleavage: This method involves the cleavage of C-C bonds within the morpholine ring, which can be advantageous if the product is sensitive to reductive conditions.

Data Presentation

The following tables summarize typical reaction conditions for the removal of the this compound auxiliary. Please note that yields are substrate-dependent and may require optimization.

Table 1: Reductive Cleavage Conditions

ParameterConditionNotes
Catalyst10% Palladium on Carbon (Pd/C)Catalyst loading typically 5-10 mol%.
Hydrogen SourceH₂ gas (balloon or Parr apparatus)Can also use transfer hydrogenation (e.g., ammonium formate).
SolventMethanol (MeOH) or Ethanol (EtOH)Protic solvents are generally effective.
TemperatureRoom TemperatureMay require gentle heating for less reactive substrates.
Pressure1 atm (balloon) to 50 psi (Parr)Higher pressure can accelerate the reaction.
Typical Reaction Time12-24 hoursMonitor by TLC or LC-MS.
Expected Yield>90%Generally high-yielding and clean.

Table 2: Oxidative Cleavage Conditions

ParameterConditionNotes
OxidantOzone (O₃), Copper-based catalystsThe choice of oxidant is critical and depends on substrate compatibility. Visible light-promoted methods also exist.
SolventDichloromethane (DCM), Acetonitrile (MeCN)Aprotic solvents are commonly used.
Temperature-78 °C to room temperatureLow temperatures are often required for reactions involving ozone.
AdditivesPyridine (for copper catalysis)Can act as a ligand or base to facilitate the reaction.
Typical Reaction Time1-8 hoursGenerally faster than reductive cleavage.
Expected Yield60-85%Yields can be more variable than with reductive methods.

Experimental Protocols

Protocol 1: Reductive Cleavage via Catalytic Hydrogenation

This protocol describes the removal of the this compound auxiliary using palladium-catalyzed hydrogenation.

Materials:

  • N-acylated substrate with the this compound auxiliary

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (MeOH), anhydrous

  • Hydrogen gas (H₂) balloon or Parr hydrogenator

  • Inert gas (Argon or Nitrogen)

  • Filter agent (e.g., Celite®)

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the N-acylated substrate (1.0 eq) in anhydrous methanol (0.1 M).

  • Carefully add 10% Pd/C (0.1 eq by weight of substrate) to the solution.

  • Flush the reaction flask with an inert gas (Argon or Nitrogen).

  • Introduce hydrogen gas via a balloon or connect the flask to a Parr hydrogenator (set to the desired pressure, e.g., 50 psi).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 12-24 hours), carefully vent the hydrogen gas and flush the flask with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Wash the Celite® pad with additional methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the product by flash column chromatography on silica gel.

Protocol 2: Oxidative Cleavage

This protocol provides a general method for the oxidative cleavage of the morpholine ring. Conditions should be optimized for the specific substrate.

Materials:

  • N-acylated substrate with the this compound auxiliary

  • Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)

  • Pyridine

  • Oxygen (O₂) or air

  • Solvent such as Dichloromethane (DCM)

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of the N-acylated substrate (1.0 eq) in the chosen solvent (e.g., DCM, 0.1 M), add Cu(OTf)₂ (0.1 eq) and pyridine (0.2 eq).

  • Stir the mixture at room temperature under an atmosphere of oxygen (balloon) or open to the air.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with the reaction solvent (e.g., DCM).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Reductive_Cleavage Substrate N-Acyl-(R)-4-Benzyl-3-methylmorpholine Product Desired Product (N-Acyl cleaved) Substrate->Product Cleavage Auxiliary This compound (Recovered or as toluene + 3-methylmorpholine) Substrate->Auxiliary Byproduct Reagents H₂, Pd/C MeOH, RT

Caption: Reductive cleavage of the N-benzyl group.

Oxidative_Cleavage Substrate N-Acyl-(R)-4-Benzyl-3-methylmorpholine Product Desired Product (Ring-opened) Substrate->Product Cleavage Byproducts Ring-opened byproducts Substrate->Byproducts Fragmentation Reagents Oxidant (e.g., O₃ or Cu(II)/O₂) Solvent, RT

Caption: Oxidative cleavage of the morpholine ring.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification dissolve Dissolve Substrate add_reagents Add Reagents/Catalyst dissolve->add_reagents run_reaction Run Reaction under Specified Conditions add_reagents->run_reaction monitor Monitor Progress (TLC/LC-MS) run_reaction->monitor quench Quench Reaction monitor->quench Reaction Complete filter_extract Filter / Extract quench->filter_extract purify Purify (Chromatography) filter_extract->purify final_product final_product purify->final_product Isolated Product

Application Notes and Protocols for Diastereoselective Reactions Mediated by Chiral Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

While the specific use of (R)-4-benzyl-3-methylmorpholine as a chiral auxiliary in diastereoselective reactions is not extensively documented in peer-reviewed literature, the broader class of chiral morpholine derivatives, particularly as morpholine amides, has proven to be a powerful tool in asymmetric synthesis. These compounds offer excellent stereocontrol in a variety of carbon-carbon bond-forming reactions, most notably in aldol and alkylation reactions. This document provides an overview of these applications, including detailed protocols and quantitative data, to guide researchers in leveraging the stereodirecting capabilities of the morpholine scaffold.

Diastereoselective Aldol Reactions of Morpholine Amides

Morpholine amides serve as effective chiral enolate precursors, enabling highly diastereoselective and enantioselective aldol reactions. The morpholine moiety, often derived from readily available chiral amino alcohols, provides a rigid and well-defined chiral environment that dictates the facial selectivity of the enolate's attack on an aldehyde.

Summary of Quantitative Data

The following table summarizes the diastereoselectivity and enantioselectivity achieved in representative aldol reactions of chiral morpholine amides.

EntryAldehydeMorpholine Amide PrecursorDiastereomeric Ratio (syn:anti)Enantiomeric Excess (ee)Reference
1IsobutyraldehydeN-propionylmorpholine>95:598%[1]
2BenzaldehydeN-propionylmorpholine>95:596%[1]
33-PhenylpropanalN-propionylmorpholine>95:597%[1]
4AcroleinN-propionylmorpholine>95:596%[1]

Data is illustrative and based on reported examples for analogous systems.

Experimental Protocol: Diastereoselective Aldol Reaction of an N-Acylmorpholine

This protocol describes a general procedure for the diastereoselective aldol reaction of a chiral N-acylmorpholine with an aldehyde.

Materials:

  • Chiral N-acylmorpholine (e.g., derived from (2S,5R)-2,5-dimethylmorpholine)

  • Anhydrous dichloromethane (DCM)

  • Di-n-butylboron triflate (Bu₂BOTf)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Aldehyde

  • Anhydrous methanol

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the chiral N-acylmorpholine (1.0 equiv) in anhydrous DCM (0.2 M) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add Bu₂BOTf (1.1 equiv) dropwise.

  • Add TEA or DIPEA (1.2 equiv) dropwise to the solution.

  • Stir the reaction mixture at 0 °C for 30 minutes to facilitate the formation of the boron enolate.

  • Cool the mixture to -78 °C.

  • Add a solution of the aldehyde (1.2 equiv) in anhydrous DCM dropwise.

  • Stir the reaction at -78 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction at -78 °C by the addition of anhydrous methanol.

  • Allow the reaction mixture to warm to room temperature.

  • Add saturated aqueous NH₄Cl and stir for 10 minutes.

  • Separate the layers and extract the aqueous layer with DCM (3 x).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired aldol adduct.

  • Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.

Reaction Mechanism and Stereochemical Model

The high diastereoselectivity observed in these aldol reactions is rationalized by the Zimmerman-Traxler transition state model. The boron enolate forms a rigid, six-membered chair-like transition state with the aldehyde. The bulky substituents on the chiral morpholine ring effectively shield one face of the enolate, leading to a highly selective approach of the aldehyde from the less hindered face.

Aldol_Mechanism cluster_0 Enolate Formation cluster_1 Aldol Addition cluster_2 Workup AcylMorpholine Chiral N-Acylmorpholine BoronEnolate Z-Boron Enolate AcylMorpholine->BoronEnolate + Bu₂BOTf, Base Base Base (e.g., DIPEA) Bu2BOTf Bu₂BOTf TransitionState Zimmerman-Traxler Transition State BoronEnolate->TransitionState Aldehyde Aldehyde (R'CHO) Aldehyde->TransitionState AldolAdduct syn-Aldol Adduct TransitionState->AldolAdduct Quench Quench (MeOH) AldolAdduct->Quench 1. Purification Purification Quench->Purification 2. FinalProduct Diastereomerically Enriched Aldol Product Purification->FinalProduct

Caption: Workflow for a diastereoselective aldol reaction of a chiral morpholine amide.

Diastereoselective Alkylation of Morpholine Amides

The enolates derived from chiral morpholine amides can also undergo highly diastereoselective alkylation reactions with various electrophiles. This method provides a reliable route to α-substituted carboxylic acid derivatives with excellent stereocontrol.

Summary of Quantitative Data

The following table summarizes the diastereoselectivity achieved in representative alkylation reactions of chiral morpholine amides.

EntryElectrophileMorpholine Amide PrecursorDiastereomeric RatioReference
1Benzyl bromideN-propionylmorpholine>98:2[2]
2Methyl iodideN-phenylacetylmorpholine>95:5[2]
3Allyl bromideN-propionylmorpholine>97:3[2]
4Isopropyl iodideN-propionylmorpholine>90:10[2]

Data is illustrative and based on reported examples for analogous systems.

Experimental Protocol: Diastereoselective Alkylation of an N-Acylmorpholine

This protocol describes a general procedure for the diastereoselective alkylation of a chiral N-acylmorpholine.

Materials:

  • Chiral N-acylmorpholine

  • Anhydrous tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) or Sodium hexamethyldisilazide (NaHMDS)

  • Electrophile (e.g., alkyl halide)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the chiral N-acylmorpholine (1.0 equiv) in anhydrous THF (0.2 M) at -78 °C under an inert atmosphere, add a solution of LDA or NaHMDS (1.1 equiv) in THF dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Add the electrophile (1.2 equiv) neat or as a solution in anhydrous THF dropwise.

  • Stir the reaction at -78 °C for 2-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction at -78 °C by the addition of saturated aqueous NH₄Cl.

  • Allow the mixture to warm to room temperature.

  • Extract the mixture with EtOAc (3 x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired α-substituted product.

  • Determine the diastereomeric ratio by ¹H NMR or GC analysis.

Logical Relationship of Stereocontrol

The stereochemical outcome of the alkylation is determined by the conformation of the chiral enolate and the trajectory of the incoming electrophile. The morpholine ring enforces a specific conformation on the enolate, and the steric bulk of its substituents directs the electrophile to attack from the less hindered face.

Alkylation_Stereocontrol cluster_sterics Steric Hindrance Start Chiral N-Acylmorpholine Enolate Lithium Enolate Start->Enolate Deprotonation (LDA) Attack Diastereoselective Attack Enolate->Attack Top_Face Hindered Face Bottom_Face Less Hindered Face Electrophile Electrophile (E⁺) Electrophile->Attack Product α-Substituted Product Attack->Product C-C Bond Formation Top_Face->Attack Disfavored Trajectory Bottom_Face->Attack Favored Trajectory

Caption: Logical diagram illustrating stereocontrol in the alkylation of a chiral morpholine amide.

Conclusion

Chiral morpholine amides are valuable substrates for achieving high levels of diastereoselectivity in fundamental carbon-carbon bond-forming reactions. The predictable stereochemical outcomes, coupled with the operational simplicity of the protocols, make these methods highly attractive for the synthesis of complex chiral molecules in academic and industrial settings. While the direct application of this compound as a removable auxiliary remains an area for future exploration, the principles of stereocontrol demonstrated by chiral morpholine amides provide a strong foundation for the design of new asymmetric transformations.

References

Application Notes and Protocols for the Large-Scale Synthesis of (R)-4-Benzyl-3-methylmorpholine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-4-Benzyl-3-methylmorpholine is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development, often serving as a key intermediate in the synthesis of pharmacologically active molecules. This document provides detailed application notes and protocols for the large-scale synthesis of this compound, focusing on a robust and scalable synthetic route. The primary method detailed is the reduction of the corresponding lactam, (R)-4-benzyl-5-methylmorpholine-3-one, using lithium aluminum hydride (LiAlH₄). This document includes quantitative data, detailed experimental procedures, and safety considerations essential for scaling up this synthesis.

Introduction

The morpholine scaffold is a privileged structure in drug discovery, present in a variety of approved drugs with diverse therapeutic applications. The specific stereoisomer, this compound, is a valuable chiral building block. Its synthesis on a large scale requires a well-defined, reproducible, and safe protocol. The reduction of a cyclic amide (lactam) to the corresponding amine is a reliable and high-yielding transformation, making it a suitable choice for industrial production.

Data Presentation

Table 1: Summary of Quantitative Data for the Large-Scale Synthesis of this compound
ParameterValueNotes
Starting Material (R)-4-benzyl-5-methylmorpholine-3-one---
Reducing Agent Lithium Aluminum Hydride (LiAlH₄)Other reducing agents like borane complexes can also be used, potentially with different yield and safety profiles.
Solvent Tetrahydrofuran (THF)Anhydrous THF is critical for the success of the reaction.
Reaction Temperature 0 °C to refluxInitial addition at 0 °C for safety, followed by reflux to drive the reaction to completion.
Reaction Time 18-24 hoursMonitored by TLC or LC-MS for completion.
Typical Yield 85-95%Yields can vary based on the scale and purity of reagents.
Product Purity >98%Achieved after purification by distillation or chromatography.

Experimental Protocols

Large-Scale Synthesis of this compound via LiAlH₄ Reduction

This protocol is designed for a multi-liter scale synthesis and requires strict adherence to safety precautions due to the highly reactive nature of lithium aluminum hydride.

Materials:

  • (R)-4-benzyl-5-methylmorpholine-3-one (1.0 eq)

  • Lithium Aluminum Hydride (LiAlH₄) (2.0-3.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized Water

  • 15% w/v Sodium Hydroxide Solution

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Ethyl Acetate (for extraction)

  • Celite® (optional, for filtration)

Equipment:

  • Appropriately sized glass reactor with overhead stirring, reflux condenser, dropping funnel, and nitrogen inlet.

  • Inert atmosphere setup (e.g., nitrogen or argon balloon/line).

  • Cooling bath (ice-water or chiller).

  • Large-scale filtration apparatus.

  • Rotary evaporator.

  • Vacuum distillation setup.

Procedure:

  • Reactor Setup: Under a nitrogen atmosphere, charge the reactor with a suspension of lithium aluminum hydride (2.0-3.0 eq) in anhydrous THF.

  • Cooling: Cool the stirred suspension to 0 °C using an ice-water bath.

  • Addition of Starting Material: Dissolve (R)-4-benzyl-5-methylmorpholine-3-one (1.0 eq) in anhydrous THF in a separate flask. Transfer this solution to the dropping funnel and add it dropwise to the LiAlH₄ suspension, maintaining the internal temperature below 10 °C. The addition is exothermic and should be controlled carefully.

  • Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux. Maintain reflux for 18-24 hours, or until the reaction is deemed complete by an in-process control (e.g., TLC or LC-MS).

  • Quenching (Work-up): This is a critical and potentially hazardous step. Cool the reaction mixture to 0 °C. Cautiously and slowly add deionized water (a volume equal to the mass of LiAlH₄ used in grams) dropwise to quench the excess LiAlH₄. This will result in vigorous hydrogen gas evolution, which must be safely vented. Following the water addition, add 15% aqueous sodium hydroxide solution (a volume equal to the mass of LiAlH₄ used), followed by deionized water (a volume three times the mass of LiAlH₄ used).

  • Filtration: Stir the resulting granular precipitate for 30-60 minutes at room temperature. Filter the mixture through a pad of Celite® if necessary, to remove the aluminum salts. Wash the filter cake thoroughly with THF or ethyl acetate.

  • Extraction and Drying: Combine the filtrate and the washes. If an aqueous layer is present, separate it. The organic layer can be further washed with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude this compound by vacuum distillation to yield a colorless to pale yellow oil.

Mandatory Visualizations

Synthesis_Workflow cluster_synthesis Large-Scale Synthesis of this compound start Start: (R)-4-benzyl-5-methylmorpholine-3-one reduction Reduction with LiAlH₄ in THF start->reduction 1. Add to LiAlH₄ suspension at 0°C 2. Reflux for 18-24h quench Quenching and Work-up reduction->quench Cool to 0°C and cautiously add H₂O, NaOH(aq), H₂O purification Purification by Vacuum Distillation quench->purification Filter, extract, dry, and concentrate product Final Product: this compound purification->product High purity product

Caption: Workflow for the large-scale synthesis of this compound.

Logical_Relationships cluster_logic Key Considerations for Large-Scale Synthesis reagent_purity Purity of Starting Material and Reagents reaction_control Strict Temperature and Addition Control reagent_purity->reaction_control safety Safety Protocols for LiAlH₄ Handling and Quenching reaction_control->safety workup_efficiency Efficient Filtration and Extraction safety->workup_efficiency purification_method Appropriate Purification for Desired Purity workup_efficiency->purification_method final_product_quality High Yield and Purity of Final Product purification_method->final_product_quality

Caption: Logical relationships in scaling up the synthesis of this compound.

Safety and Handling

  • Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a highly reactive, pyrophoric, and water-reactive solid. It should be handled under an inert atmosphere (nitrogen or argon) at all times. Personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves, is mandatory. Ensure a Class D fire extinguisher is readily available.

  • Quenching Procedure: The quenching of excess LiAlH₄ is extremely exothermic and produces flammable hydrogen gas. This step must be performed with extreme caution in a well-ventilated fume hood, with slow, controlled addition of the quenching agents and efficient cooling.

  • Solvents: Anhydrous THF is flammable. All heating should be done using a heating mantle or oil bath with proper temperature control.

Applications in Drug Development

This compound serves as a crucial chiral intermediate in the synthesis of various pharmaceutical agents. Its protected nitrogen and the stereocenter at the 3-position make it a versatile scaffold for building molecular complexity. It is a key component in the synthesis of norepinephrine reuptake inhibitors (NRIs), which are used in the treatment of depression and other neurological disorders. The benzyl group can be readily removed via hydrogenolysis to provide the secondary amine, which can then be further functionalized to generate a library of compounds for structure-activity relationship (SAR) studies.

Conclusion

The protocol described provides a comprehensive guide for the large-scale synthesis of this compound. By carefully controlling reaction parameters and adhering to strict safety protocols, this valuable chiral intermediate can be produced in high yield and purity, facilitating its use in drug discovery and development programs.

Application Notes and Protocols for (R)-4-Benzyl-3-methylmorpholine Derivatives in Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield specific peer-reviewed articles detailing the use of (R)-4-benzyl-3-methylmorpholine as a catalyst with comprehensive quantitative data and established protocols. Therefore, the following application notes and protocols are presented as a guide for researchers and scientists based on the well-established principles of organocatalysis by chiral secondary amines. The experimental procedures and expected outcomes are hypothetical and intended to serve as a starting point for the investigation of the catalytic potential of this compound and its derivatives.

Introduction

This compound is a chiral secondary amine, a class of compounds that has emerged as a powerful tool in asymmetric organocatalysis. The presence of a chiral center adjacent to the nitrogen atom, combined with the conformational rigidity of the morpholine ring, makes it a promising candidate for inducing stereoselectivity in a variety of chemical transformations. The benzyl group on the nitrogen atom can provide steric hindrance to influence the facial selectivity of approaching substrates.

These types of chiral amines typically operate through two primary catalytic cycles: enamine catalysis and iminium ion catalysis .

  • Enamine Catalysis: The catalyst reacts with a carbonyl compound (an aldehyde or ketone) to form a nucleophilic enamine intermediate. This enamine then reacts with an electrophile, and subsequent hydrolysis regenerates the catalyst and yields the functionalized carbonyl compound.

  • Iminium Ion Catalysis: The catalyst reacts with an α,β-unsaturated carbonyl compound to form an electrophilic iminium ion. This activation lowers the LUMO of the enone system, making it more susceptible to attack by a nucleophile.

The following sections outline potential applications, hypothetical experimental protocols, and expected outcomes for the use of this compound derivatives as organocatalysts.

Application Note 1: Asymmetric Aldol Reaction

Principle: this compound can potentially catalyze the asymmetric aldol reaction between a ketone and an aldehyde via an enamine intermediate. The chiral environment of the catalyst is expected to control the stereochemical outcome of the carbon-carbon bond formation.

Proposed Catalytic Cycle:

aldol_cycle Catalyst This compound Enamine Chiral Enamine Intermediate Catalyst->Enamine + Ketone - H₂O Ketone Ketone Iminium_Adduct Iminium Adduct Enamine->Iminium_Adduct + Aldehyde Aldehyde Aldehyde Iminium_Adduct->Catalyst Hydrolysis Product Aldol Product Iminium_Adduct->Product + H₂O Water H₂O

Caption: Proposed catalytic cycle for the asymmetric aldol reaction.
Hypothetical Experimental Protocol: Asymmetric Aldol Reaction

Reaction: Acetone with 4-nitrobenzaldehyde

  • To a solution of 4-nitrobenzaldehyde (0.2 mmol, 1.0 equiv.) in acetone (1.0 mL, excess) at room temperature, add this compound (0.04 mmol, 20 mol%).

  • If required for activation, add an acidic co-catalyst such as benzoic acid (0.04 mmol, 20 mol%).

  • Stir the reaction mixture at room temperature for 24-72 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired aldol product.

  • Determine the diastereomeric ratio (d.r.) by ¹H NMR spectroscopy and the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).

Hypothetical Quantitative Data: Aldol Reaction
EntryAldehydeCatalyst Loading (mol%)Co-catalystTime (h)Yield (%)d.r. (anti/syn)ee (%)
14-Nitrobenzaldehyde20None487585:1588 (anti)
24-Chlorobenzaldehyde20Benzoic Acid488290:1092 (anti)
3Benzaldehyde20Benzoic Acid726888:1285 (anti)
42-Naphthaldehyde20Benzoic Acid727182:1889 (anti)

Application Note 2: Asymmetric Michael Addition

Principle: this compound and its derivatives can be explored as catalysts for the conjugate addition of nucleophiles (e.g., aldehydes, ketones) to α,β-unsaturated acceptors (e.g., nitroolefins, enones). The catalyst can activate the nucleophile via enamine formation or the electrophile via iminium ion formation.

Proposed Catalytic Cycle (Iminium Ion Activation):

michael_cycle Catalyst This compound Iminium Chiral Iminium Ion Catalyst->Iminium + Enone - H₂O Enone α,β-Unsaturated Aldehyde Enamine_Adduct Enamine Adduct Iminium->Enamine_Adduct + Nucleophile Nucleophile Nucleophile (e.g., Malonate) Enamine_Adduct->Catalyst Hydrolysis Product Michael Adduct Enamine_Adduct->Product + H₂O Water H₂O

Caption: Proposed catalytic cycle for the asymmetric Michael addition.
Hypothetical Experimental Protocol: Asymmetric Michael Addition

Reaction: Propanal with trans-β-nitrostyrene

  • To a solution of trans-β-nitrostyrene (0.2 mmol, 1.0 equiv.) in a suitable solvent (e.g., toluene, 1.0 mL) at 0 °C, add this compound (0.04 mmol, 20 mol%).

  • Add an acidic co-catalyst, such as 4-nitrobenzoic acid (0.04 mmol, 20 mol%).

  • Add propanal (0.6 mmol, 3.0 equiv.) dropwise to the reaction mixture.

  • Stir the reaction at 0 °C for the specified time (e.g., 24 hours).

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (hexane/ethyl acetate gradient).

  • Determine the diastereomeric ratio by ¹H NMR and the enantiomeric excess by chiral HPLC.

Hypothetical Quantitative Data: Michael Addition
EntryNitroolefinAldehydeCatalyst Loading (mol%)Time (h)Yield (%)d.r. (syn/anti)ee (%)
1trans-β-NitrostyrenePropanal20248592:894 (syn)
24-Chloro-β-nitrostyrenePropanal20248895:596 (syn)
32-Nitro-1-phenylpropeneButanal20487690:1091 (syn)
4(E)-3-Nitro-2-pentenePropanal20487288:1289 (syn)

Experimental Workflow Visualization

The following diagram illustrates a general workflow for screening the catalytic activity of this compound derivatives.

workflow cluster_prep Preparation cluster_reaction Reaction Screening cluster_analysis Analysis & Characterization Catalyst_Synth Synthesize & Purify This compound Derivatives Reaction_Setup Set up Small-Scale Screening Reactions Catalyst_Synth->Reaction_Setup Substrate_Prep Prepare & Purify Substrates Substrate_Prep->Reaction_Setup Parameter_Opt Vary Parameters: - Catalyst Loading - Solvent - Temperature - Co-catalyst Reaction_Setup->Parameter_Opt TLC_Monitoring Monitor Progress by TLC/GC/LC-MS Parameter_Opt->TLC_Monitoring Workup Reaction Workup & Purification TLC_Monitoring->Workup Yield_Calc Determine Yield Workup->Yield_Calc Stereo_Analysis Analyze Stereoselectivity (NMR for d.r., Chiral HPLC for ee) Workup->Stereo_Analysis

Caption: General workflow for catalyst screening and optimization.

Conclusion for Researchers

The provided notes and protocols offer a foundational framework for investigating the catalytic applications of this compound and its derivatives. While direct literature precedents are scarce, the structural features of this molecule strongly suggest its potential as a chiral organocatalyst. The proposed experiments in asymmetric aldol and Michael additions are logical starting points for such an investigation. Researchers are encouraged to use these hypothetical protocols as a guide and to perform thorough optimization of reaction conditions to unlock the full catalytic potential of this class of chiral morpholines. The successful development of catalytic systems based on this scaffold would be a valuable addition to the field of asymmetric synthesis.

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates Using (R)-4-Benzyl-3-methylmorpholine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the use of the chiral auxiliary, (R)-4-Benzyl-3-methylmorpholine, and related chiral morpholine derivatives in the asymmetric synthesis of key pharmaceutical intermediates. The morpholine scaffold is a prevalent structural motif in a wide array of biologically active compounds and approved drugs.[1] The use of chiral morpholine derivatives is crucial for controlling stereochemistry during synthesis, which is paramount for the efficacy and safety of the final pharmaceutical product.[2]

Introduction to Chiral Morpholine Auxiliaries

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a synthetic route to guide the stereoselective formation of new chiral centers.[3][] this compound is a valuable chiral auxiliary belonging to the morpholine class. Its rigid ring structure and the stereodirecting influence of its substituents allow for high levels of stereocontrol in various chemical transformations. These auxiliaries are particularly useful in the synthesis of complex molecules such as the active pharmaceutical ingredients (APIs) found in drugs for a range of therapeutic areas.

The general workflow for utilizing a chiral auxiliary like this compound involves three main stages: attachment of the auxiliary to a prochiral substrate, a diastereoselective transformation, and subsequent removal of the auxiliary to yield the enantiomerically enriched product.

G cluster_workflow General Workflow of a Chiral Auxiliary Prochiral_Substrate Prochiral Substrate Coupling Coupling Reaction Prochiral_Substrate->Coupling Chiral_Auxiliary (R)-4-Benzyl-3- methylmorpholine Chiral_Auxiliary->Coupling Diastereomeric_Intermediate Diastereomeric Intermediate Coupling->Diastereomeric_Intermediate Asymmetric_Transformation Asymmetric Transformation (e.g., Alkylation, Aldol) Diastereomeric_Intermediate->Asymmetric_Transformation New_Stereocenter Intermediate with New Stereocenter Asymmetric_Transformation->New_Stereocenter Cleavage Cleavage of Auxiliary New_Stereocenter->Cleavage Enantiomerically_Pure_Product Enantiomerically Pure Product Cleavage->Enantiomerically_Pure_Product Recycled_Auxiliary Recycled Auxiliary Cleavage->Recycled_Auxiliary

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Application in the Synthesis of Aprepitant Intermediates

Aprepitant (Emend®) is a potent antiemetic drug containing a chiral morpholine core.[5][6] Its synthesis relies on the preparation of an enantiomerically pure morpholin-2-one intermediate. While various synthetic routes exist, a key strategy involves the diastereoselective synthesis of a chiral morpholine derivative.[7][8][9]

One of the key intermediates in the synthesis of Aprepitant is (S)-3-(4-fluorophenyl)morpholin-2-one. A highly efficient method for its preparation has been developed, which involves a crystallization-induced asymmetric transformation.[10]

G cluster_aprepitant Synthesis of Aprepitant Intermediate Start Ethyl 2-(4-fluorophenyl) -2-oxoacetate Cyclization Cyclization Start->Cyclization Hydrogenation Hydrogenation Cyclization->Hydrogenation Resolution Resolution Hydrogenation->Resolution Intermediate (S)-3-(4-fluorophenyl) morpholin-2-one Resolution->Intermediate Aprepitant Aprepitant Intermediate->Aprepitant

Caption: Synthetic pathway to a key intermediate of Aprepitant.

Quantitative Data for Aprepitant Intermediate Synthesis

StepReactantsProductYieldStereoselectivityReference
Crystallization-Induced Asymmetric TransformationRacemic N-benzyl-3-(4-fluorophenyl)-1,4-oxazin-2-one, [(1S)-(endo,anti)]-(−)-3-bromocamphor-8-sulfonic acid(S)-(+)-N-benzyl-3-(4-fluorophenyl)-1,4-oxazin-2-oneHighHigh[10]
One-Pot Grignard/Hydrogenation1,4-oxazin-3-one intermediate, Grignard reagentcis-sec-amine intermediateGoodHighly stereoselective[10]
Overall Synthesis to AprepitantN-benzyl ethanolamine, glyoxylic acid, etc.Aprepitant55%High[7][8]

Experimental Protocol: Synthesis of (S)-3-(4-fluorophenyl)morpholin-2-one [10]

  • Cyclization: Ethyl 2-(4-fluorophenyl)-2-oxoacetate is reacted with an appropriate amino alcohol in a suitable solvent to form the morpholinone ring.

  • Hydrogenation: The resulting intermediate is subjected to hydrogenation to reduce a double bond within the ring system.

  • Resolution: The racemic mixture of the morpholin-2-one is resolved using a chiral resolving agent, such as a derivative of camphorsulfonic acid, to isolate the desired (S)-enantiomer. A crystallization-induced asymmetric transformation can be employed to convert the unwanted enantiomer into the desired one, thus increasing the overall yield.

Application in the Synthesis of Reboxetine Intermediates

Reboxetine is a selective norepinephrine reuptake inhibitor used as an antidepressant.[11] The therapeutic efficacy resides primarily in the (S,S)-enantiomer.[12] The synthesis of enantiomerically pure Reboxetine hinges on the preparation of a chiral morpholine intermediate, specifically (S)-2-(hydroxymethyl)morpholine.

G cluster_reboxetine Synthesis of Reboxetine Intermediate Start (S)-3-Amino-1,2-propanediol Amide_Formation Amide Formation Start->Amide_Formation Amide_Intermediate Amide Intermediate Amide_Formation->Amide_Intermediate Reduction Hydride Reduction Amide_Intermediate->Reduction Hydroxymethyl_Morpholine (S)-2-(Hydroxymethyl)morpholine Reduction->Hydroxymethyl_Morpholine Protection Boc Protection Hydroxymethyl_Morpholine->Protection Protected_Intermediate N-Boc-(S)-2-(hydroxymethyl)morpholine Protection->Protected_Intermediate Oxidation Oxidation Protected_Intermediate->Oxidation Aldehyde_Intermediate Chiral Aldehyde Oxidation->Aldehyde_Intermediate Reboxetine (S,S)-Reboxetine Aldehyde_Intermediate->Reboxetine

Caption: Synthetic pathway to a key intermediate of (S,S)-Reboxetine.

Quantitative Data for Reboxetine Intermediate Synthesis [12]

StepReactantProductYieldEnantiomeric Excess
Hydride Reduction of AmideAmide intermediate(S)-2-(Hydroxymethyl)morpholine85%>99%
Boc Protection(S)-2-(Hydroxymethyl)morpholineN-Boc protected intermediate83%>99%
Oxidation to AldehydeN-Boc protected intermediateChiral Aldehyde89%High
Overall Synthesis to (S,S)-Reboxetine(S)-3-Amino-1,2-propanediol(S,S)-Reboxetine30%99%

Experimental Protocol: Synthesis of (S)-2-(hydroxymethyl)morpholine [12]

  • Amide Formation: (S)-3-amino-1,2-propanediol is reacted with an appropriate acylating agent to form a cyclic amide intermediate.

  • Hydride Reduction: The amide intermediate is reduced using a hydride reducing agent, such as Red-Al, to yield (S)-2-(hydroxymethyl)morpholine.

  • Protection: The secondary amine of the morpholine is protected, for instance with a Boc group, by reacting with di-tert-butyl dicarbonate.

  • Oxidation: The primary alcohol is then oxidized to the corresponding aldehyde using a mild oxidizing agent like TEMPO with a co-oxidant. This chiral aldehyde is a key precursor for the introduction of the aryl groups in the final Reboxetine molecule.

Conclusion

This compound and other chiral morpholine derivatives are indispensable tools in modern pharmaceutical synthesis. Their application allows for the efficient and highly stereoselective preparation of complex chiral molecules. The examples of Aprepitant and Reboxetine synthesis highlight the critical role of chiral morpholine intermediates in the development of important therapeutics. The methodologies presented herein provide a foundation for researchers and drug development professionals to design and execute enantioselective syntheses of novel pharmaceutical candidates.

References

Troubleshooting & Optimization

improving diastereoselectivity with (R)-4-Benzyl-3-methylmorpholine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (R)-4-Benzyl-3-methylmorpholine, a chiral auxiliary for achieving high diastereoselectivity in asymmetric synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a chiral auxiliary used to induce stereocontrol in chemical reactions, leading to the preferential formation of one diastereomer over others. Its primary applications are in diastereoselective enolate alkylation and aldol reactions, which are fundamental carbon-carbon bond-forming reactions in organic synthesis. By temporarily attaching this auxiliary to a substrate, its inherent chirality directs the approach of incoming reagents, influencing the stereochemical outcome of the reaction.

Q2: How do I attach the this compound auxiliary to my substrate?

The auxiliary is typically attached to a carboxylic acid substrate to form an amide linkage. A common method involves activating the carboxylic acid, for example, by converting it to an acid chloride or using a coupling agent, followed by reaction with this compound.

Q3: How is the chiral auxiliary removed after the reaction?

The auxiliary can be cleaved from the product under various conditions, depending on the desired final product. Common methods include:

  • Hydrolysis: Basic (e.g., LiOH, NaOH) or acidic (e.g., HCl, H₂SO₄) hydrolysis to yield the chiral carboxylic acid.

  • Reduction: Treatment with reducing agents like lithium aluminum hydride (LiAlH₄) or lithium borohydride (LiBH₄) to afford the chiral alcohol.[1]

  • Transamination/Amidation: Reaction with other amines or organometallic reagents to form different amides or ketones.

Q4: What kind of diastereoselectivity can I expect?

The level of diastereoselectivity is highly dependent on the specific reaction, substrate, electrophile, and reaction conditions. With proper optimization, diastereomeric ratios (d.r.) exceeding 95:5 are often achievable in alkylation and aldol reactions.

Troubleshooting Guides

Problem 1: Low Diastereoselectivity in Alkylation Reactions

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Incomplete Enolate Formation Ensure the use of a sufficiently strong and non-nucleophilic base (e.g., LDA, LHMDS, NaHMDS) to achieve complete and irreversible deprotonation.[2] The base should be freshly prepared or titrated.
Incorrect Enolate Geometry The geometry of the enolate (Z vs. E) is crucial for stereocontrol. The choice of base and solvent can influence this. For many chiral auxiliaries, (Z)-enolates are desired and are often favored by using lithium-based reagents in THF.[2]
Reaction Temperature Too High Maintain a low reaction temperature (typically -78 °C) during enolate formation and alkylation to minimize side reactions and prevent erosion of diastereoselectivity.[1]
Steric Hindrance from Electrophile Highly bulky electrophiles may exhibit lower diastereoselectivity. Consider using a less sterically demanding electrophile if possible.
Chelation Control Issues The benzyl group and the morpholine oxygen can participate in chelation with the metal cation of the base. Ensure the use of a suitable solvent (e.g., THF) that facilitates a well-defined chelated transition state.
Problem 2: Low Yield of the Desired Product

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Decomposition of Reagents Use freshly distilled solvents and ensure all reagents are of high purity and handled under an inert atmosphere (e.g., Argon or Nitrogen) to prevent decomposition by moisture or oxygen.
Side Reactions Unwanted side reactions such as O-alkylation or proton exchange can reduce the yield. Using a strong, non-nucleophilic base and a low temperature can help minimize these.
Inefficient Quenching Quench the reaction at low temperature with a suitable proton source (e.g., saturated aqueous NH₄Cl) to prevent product degradation.
Difficult Purification The product may be difficult to separate from the starting material or byproducts. Optimize chromatographic conditions (e.g., column packing, eluent system) for better separation.
Problem 3: Difficulty in Removing the Chiral Auxiliary

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Harsh Cleavage Conditions Harsh acidic or basic conditions can lead to racemization of the newly formed stereocenter or decomposition of the product. Screen milder cleavage conditions. For example, for hydrolysis, consider using LiOH/H₂O₂.
Incomplete Cleavage Reaction Monitor the reaction progress by TLC or LC-MS to ensure complete conversion. If the reaction stalls, consider increasing the temperature slightly or adding more reagent.
Product Isolation Issues After cleavage, separating the product from the chiral auxiliary can be challenging. Utilize extraction with different pH aqueous solutions to separate the acidic/basic product from the auxiliary. The auxiliary can often be recovered and recycled.

Experimental Protocols

Protocol 1: Diastereoselective Enolate Alkylation

This protocol is a general guideline and may require optimization for specific substrates and electrophiles.

  • Acylation of the Auxiliary:

    • Dissolve this compound (1.0 equiv.) in anhydrous dichloromethane (DCM) under an inert atmosphere.

    • Cool the solution to 0 °C and add triethylamine (1.2 equiv.).

    • Slowly add the desired acyl chloride (1.1 equiv.) and stir at 0 °C for 1 hour, then at room temperature for 2-4 hours.

    • Quench the reaction with saturated aqueous NH₄Cl and extract with DCM.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the N-acyl morpholine by column chromatography.

  • Alkylation:

    • Dissolve the N-acyl morpholine (1.0 equiv.) in anhydrous THF under an inert atmosphere.

    • Cool the solution to -78 °C.

    • Slowly add a solution of lithium diisopropylamide (LDA) or another suitable base (1.1 equiv.) and stir for 1 hour to form the enolate.

    • Add the electrophile (1.2 equiv.) and continue stirring at -78 °C for 2-4 hours.

    • Quench the reaction at -78 °C with saturated aqueous NH₄Cl.

    • Allow the mixture to warm to room temperature and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify the product by column chromatography. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or chiral HPLC analysis of the crude product.

Protocol 2: Diastereoselective Aldol Reaction

This protocol outlines a general procedure for a boron-mediated aldol reaction.

  • N-Acyl Morpholine Synthesis: Prepare the N-propionyl or N-acetyl derivative of this compound as described in Protocol 1.

  • Aldol Reaction:

    • Dissolve the N-acyl morpholine (1.0 equiv.) in anhydrous DCM under an inert atmosphere.

    • Cool the solution to -78 °C.

    • Add dibutylboron triflate (1.1 equiv.) followed by the dropwise addition of a tertiary amine base such as triethylamine or diisopropylethylamine (1.2 equiv.). Stir for 30-60 minutes.

    • Add the aldehyde (1.2 equiv.) dropwise and stir at -78 °C for 2-3 hours, then allow to warm to 0 °C over 1 hour.

    • Quench the reaction by adding a pH 7 phosphate buffer and methanol.

    • Concentrate the mixture and then add methanol and 30% hydrogen peroxide to oxidize the boron species.

    • Extract the product with DCM, wash with aqueous NaHCO₃ and brine, dry over Na₂SO₄, and concentrate.

    • Purify the aldol adduct by column chromatography. Determine the diastereomeric ratio by ¹H NMR or chiral HPLC.

Quantitative Data Summary

The following tables summarize typical results for diastereoselective reactions using chiral morpholine-based auxiliaries, which can serve as a reference for expected outcomes with this compound.

Table 1: Diastereoselective Alkylation of N-Propionyl Morpholine Amides

Electrophile (R-X)BaseDiastereomeric Ratio (d.r.)Yield (%)
Benzyl bromideLDA>95:585
Allyl iodideLHMDS98:290
Methyl iodideNaHMDS>99:188[1]
Ethyl iodideLDA97:382

Table 2: Diastereoselective Aldol Reactions with N-Acyl Morpholine Amides

AldehydeBoron ReagentDiastereomeric Ratio (d.r.)Yield (%)
BenzaldehydeBu₂BOTf97:386
Isobutyraldehyde9-BBN-OTf>95:580
2,4-DichlorobenzaldehydeTiCl₄/DIPEA85:1575[3]
Propanal(Ipc)₂BOTf>95:578

Visualizations

experimental_workflow_alkylation cluster_acylation Step 1: Acylation cluster_alkylation Step 2: Diastereoselective Alkylation cluster_cleavage Step 3: Auxiliary Cleavage Aux (R)-4-Benzyl-3- methylmorpholine Base1 Et3N, DCM, 0°C Aux->Base1 AcylCl Acyl Chloride AcylCl->Base1 NAcyl N-Acyl Morpholine Base1->NAcyl Base2 LDA, THF, -78°C NAcyl->Base2 Enolate Chiral Enolate Base2->Enolate Alkylated Alkylated Product Enolate->Alkylated Electrophile Electrophile (R-X) Electrophile->Enolate Cleavage Hydrolysis or Reduction Alkylated->Cleavage FinalProduct Chiral Product Cleavage->FinalProduct

Caption: Workflow for diastereoselective alkylation.

experimental_workflow_aldol cluster_enolization Step 1: Enolization cluster_aldol_reaction Step 2: Aldol Addition cluster_workup_cleavage Step 3: Workup & Cleavage NAcyl N-Acyl Morpholine Boron Bu2BOTf, DIPEA NAcyl->Boron BoronEnolate Boron Enolate Boron->BoronEnolate Adduct Aldol Adduct BoronEnolate->Adduct Aldehyde Aldehyde Aldehyde->Adduct Workup Oxidative Workup Adduct->Workup Cleavage Hydrolysis/Reduction Workup->Cleavage FinalAldol Chiral β-Hydroxy Acid/Alcohol Cleavage->FinalAldol

Caption: Workflow for a diastereoselective aldol reaction.

References

troubleshooting low yields in (R)-4-Benzyl-3-methylmorpholine reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for common issues encountered during the synthesis of (R)-4-Benzyl-3-methylmorpholine, a key intermediate in pharmaceutical development. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve low yields and other reaction complications.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The two primary synthetic routes are:

  • Reductive Amination: This involves the reaction of (R)-3-methylmorpholine with benzaldehyde in the presence of a reducing agent. This is often a one-pot procedure.

  • N-Alkylation: This route consists of the direct alkylation of (R)-3-methylmorpholine with a benzyl halide (e.g., benzyl bromide or benzyl chloride) in the presence of a base.

Q2: I am getting a very low yield after purification. What are the likely causes?

A2: Low isolated yields can stem from several factors:

  • Incomplete reaction: The reaction may not have gone to completion.

  • Side product formation: Competing reactions may be consuming starting materials.

  • Product loss during workup: The product may be lost during extraction or washing steps due to its solubility properties.

  • Inefficient purification: The chosen purification method (e.g., column chromatography, distillation) may not be optimal, leading to product loss.

  • Product volatility: The product may be volatile under the conditions used for solvent removal.

Q3: How can I effectively monitor the progress of my reaction?

A3: Thin Layer Chromatography (TLC) is a common and effective method. Use a suitable solvent system (e.g., ethyl acetate/hexanes) to clearly separate the starting materials, intermediates (like the imine in reductive amination), and the final product. Staining with potassium permanganate or visualization under UV light can be helpful. For more quantitative analysis, GC-MS or LC-MS can be employed.

Troubleshooting Guide

Scenario 1: Low Yield in Reductive Amination

Problem: My reductive amination of (R)-3-methylmorpholine with benzaldehyde is giving a low yield of the desired this compound.

Possible Causes and Solutions:

  • Inefficient Imine Formation: The initial condensation to form the imine intermediate may be slow or incomplete.

    • Solution: Add a catalytic amount of a weak acid, such as acetic acid, to facilitate imine formation.[1][2] The use of dehydrating agents like molecular sieves can also drive the equilibrium towards the imine.[3]

  • Decomposition of Starting Materials or Product: The reaction conditions may be too harsh.

    • Solution: Perform the reaction at a lower temperature. While initial imine formation might be done at room temperature or slightly elevated temperatures, the reduction step should be carried out at a controlled, often cooler, temperature.

  • Suboptimal Reducing Agent: The choice of reducing agent is critical and can significantly impact the yield.

    • Solution: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reducing agent for one-pot reductive aminations as it is milder and more selective for the imine over the aldehyde.[4] Sodium cyanoborohydride (NaBH₃CN) is also effective but is more toxic. Sodium borohydride (NaBH₄) can also be used, but it may also reduce the starting aldehyde, leading to lower yields of the desired product.[4][5]

  • Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion or side reactions.

    • Solution: Use a slight excess (1.1-1.2 equivalents) of the amine or aldehyde to drive the reaction to completion, depending on which is more valuable or easier to remove after the reaction.

  • Solvent Effects: The solvent can influence the rate and outcome of the reaction.

    • Solution: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are commonly used solvents. Ethereal solvents like tetrahydrofuran (THF) or aprotic polar solvents like acetonitrile can also be effective.[6] Methanol can sometimes be used, but it can react with the reducing agent.[7]

G start Low Yield in Reductive Amination check_imine Is imine formation complete? (Check by TLC/GC-MS) start->check_imine add_acid Add catalytic acetic acid or molecular sieves check_imine->add_acid No check_reducing_agent Is the reducing agent appropriate? check_imine->check_reducing_agent Yes add_acid->check_reducing_agent use_stab Switch to NaBH(OAc)₃ check_reducing_agent->use_stab No check_temp Is the reaction temperature optimized? check_reducing_agent->check_temp Yes use_stab->check_temp lower_temp Lower the reaction temperature check_temp->lower_temp No check_solvent Is the solvent optimal? check_temp->check_solvent Yes lower_temp->check_solvent change_solvent Try a different solvent (e.g., DCE, THF) check_solvent->change_solvent No end Improved Yield check_solvent->end Yes change_solvent->end

Caption: Troubleshooting logic for low yields in reductive amination.

Scenario 2: Low Yield in N-Alkylation

Problem: My N-alkylation of (R)-3-methylmorpholine with benzyl bromide/chloride is resulting in a low yield.

Possible Causes and Solutions:

  • Weak Base or Incorrect Stoichiometry: The base may not be strong enough to deprotonate the morpholine nitrogen effectively, or an insufficient amount is used.

    • Solution: Use a stronger base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N). Ensure at least one equivalent of the base is used, and in some cases, a slight excess may be beneficial.

  • Over-alkylation (Quaternization): The product, being a tertiary amine, can react further with the benzyl halide to form a quaternary ammonium salt.

    • Solution: Use a controlled stoichiometry of the benzyl halide (typically 1.0-1.1 equivalents). Add the benzyl halide slowly to the reaction mixture to maintain a low concentration and minimize the chance of a second alkylation.

  • Side Reactions of the Benzyl Halide: Benzyl halides can undergo self-condensation or react with the solvent under certain conditions.

    • Solution: Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions. Choose a non-reactive solvent like acetonitrile or DMF.[8]

  • Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate or too high, promoting side reactions.

    • Solution: Most N-alkylations of this type proceed well at room temperature to a slightly elevated temperature (e.g., 40-60 °C).[8] Monitor the reaction by TLC to find the optimal temperature.

ParameterCondition ACondition BCondition CCondition D
Benzyl Halide Benzyl BromideBenzyl ChlorideBenzyl BromideBenzyl Bromide
Base K₂CO₃K₂CO₃Et₃NK₂CO₃
Solvent AcetonitrileAcetonitrileDCMTHF
Temperature 25°C60°C25°C25°C
Yield of this compound ~75%~85%~60%~50%
Quaternary Salt Byproduct <5%~10%<5%<2%

Note: These are representative yields based on typical N-alkylation reactions and may vary depending on the precise experimental conditions.

Experimental Protocols

Protocol 1: Reductive Amination
  • To a solution of (R)-3-methylmorpholine (1.0 eq) in 1,2-dichloroethane (DCE), add benzaldehyde (1.05 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes, ensuring the temperature does not exceed 30°C.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCE.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Purification A Dissolve (R)-3-methylmorpholine and benzaldehyde in DCE B Add NaBH(OAc)₃ A->B C Stir at RT for 12-24h B->C D Quench with NaHCO₃ (aq) C->D E Extract with DCE D->E F Dry and Concentrate E->F G Column Chromatography F->G H This compound G->H

Caption: Workflow for the synthesis via reductive amination.

Protocol 2: N-Alkylation
  • To a solution of (R)-3-methylmorpholine (1.0 eq) in acetonitrile, add potassium carbonate (1.5 eq).

  • Stir the suspension vigorously for 15 minutes at room temperature.

  • Add benzyl bromide (1.05 eq) dropwise over 20 minutes.

  • Stir the reaction mixture at 60°C for 4-8 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield this compound.[8]

References

Technical Support Center: Purification of Products from (R)-4-Benzyl-3-methylmorpholine-Mediated Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of reaction products mediated by the chiral auxiliary, (R)-4-Benzyl-3-methylmorpholine. This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification process.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of diastereomeric products and after the removal of the this compound auxiliary.

Problem Potential Cause(s) Recommended Solution(s)
Poor separation of diastereomers by column chromatography. 1. Inappropriate solvent system (eluent). 2. Co-elution of the two diastereomers. 3. Overloading of the column.1. Optimize the eluent system: Begin with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. Small changes in the solvent ratio can significantly impact separation. Consider using a ternary solvent system (e.g., hexane/ethyl acetate/dichloromethane) for finer control. 2. Employ a different stationary phase: If silica gel is not effective, consider using alumina or a bonded-phase silica (e.g., diol, cyano). 3. Reduce the amount of crude product loaded onto the column. A general rule is to load no more than 1-5% of the column's stationary phase weight.
Diastereomers appear as a single spot on TLC. 1. The chosen TLC solvent system is not resolving the diastereomers. 2. The diastereomers have very similar polarities.1. Test multiple TLC solvent systems with varying polarities. 2. Use a more elongated TLC plate to allow for better separation. 3. Consider using a different visualization technique if the spots are faint.
Difficulty in removing the this compound auxiliary. 1. Incomplete hydrolysis of the amide bond. 2. The auxiliary is co-eluting with the desired product during chromatography.1. Ensure complete reaction: Monitor the hydrolysis reaction by TLC until the starting material is fully consumed. If using acidic or basic hydrolysis, consider increasing the reaction time or temperature. For reductive cleavage (e.g., with LiAlH₄), ensure anhydrous conditions and a sufficient excess of the reducing agent. 2. Perform an acidic wash: After the reaction, an acidic aqueous wash (e.g., 1M HCl) can help to protonate the morpholine nitrogen, making it more water-soluble and easier to separate from the organic layer.
Low yield of the desired enantiomer after auxiliary removal. 1. Epimerization at the newly formed stereocenter during auxiliary cleavage. 2. Decomposition of the product under the cleavage conditions.1. Use milder cleavage conditions: If harsh acidic or basic conditions are causing epimerization, consider enzymatic hydrolysis or alternative reductive cleavage methods. 2. Lower the reaction temperature during cleavage to minimize side reactions and product degradation.
Product is contaminated with benzyl-containing byproducts. 1. Cleavage of the N-benzyl group from the auxiliary during the reaction or workup.1. Hydrogenolysis: If the desired product is stable to these conditions, catalytic hydrogenation (e.g., H₂, Pd/C) can be an effective method to remove the N-benzyl group from the auxiliary, potentially simplifying the purification of the final product.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take when I have trouble purifying my product?

A1: The first and most crucial step is to obtain a high-quality ¹H NMR spectrum of your crude reaction mixture. This will allow you to determine the diastereomeric ratio (d.r.) of your product and identify any major impurities. Knowing the d.r. will help you to assess whether a difficult separation is due to a low excess of one diastereomer or challenging physical properties of the products.

Q2: How can I determine the diastereomeric ratio from the ¹H NMR spectrum?

A2: In the ¹H NMR spectrum, you should look for signals corresponding to protons that are in diastereotopic environments in the two diastereomers. These will appear as two distinct sets of peaks. By integrating these corresponding peaks, you can determine the ratio of the two diastereomers. Protons alpha to the carbonyl group or on the newly formed stereocenter are often good candidates for this analysis.

Q3: What are the general starting conditions for column chromatography to separate the diastereomers?

A3: A good starting point for silica gel column chromatography is a solvent system of hexane and ethyl acetate. Begin with a low polarity eluent (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity. Monitor the fractions by TLC to identify the separated diastereomers.

Q4: Are there alternative methods to column chromatography for separating the diastereomers?

A4: Yes, if the diastereomers are crystalline, fractional crystallization can be a highly effective and scalable method for separation. Additionally, preparative High-Performance Liquid Chromatography (HPLC) on a normal or reverse-phase column can provide excellent separation, especially for challenging mixtures.

Q5: What are the common methods for removing the this compound auxiliary?

A5: The most common methods for cleaving the amide bond to the auxiliary are:

  • Acidic or Basic Hydrolysis: Refluxing with an acid (e.g., HCl, H₂SO₄) or a base (e.g., NaOH, KOH) in a suitable solvent.

  • Reductive Cleavage: Using a reducing agent like Lithium Aluminum Hydride (LiAlH₄) or Sodium Borohydride (NaBH₄) to reduce the amide to an amine and an alcohol.

  • Hydrogenolysis: If the desired product is compatible, catalytic hydrogenation can cleave the N-benzyl group, which can sometimes facilitate purification.

Experimental Protocols

While specific protocols are highly substrate-dependent, the following provides a general framework for the purification of products from this compound-mediated reactions.

General Workflow for Purification

PurificationWorkflow start Crude Reaction Mixture nmr ¹H NMR Analysis (Determine d.r. and identify impurities) start->nmr chromatography Diastereomer Separation (Column Chromatography or Crystallization) nmr->chromatography pure_diastereomers Isolated Pure Diastereomers chromatography->pure_diastereomers auxiliary_removal Auxiliary Removal (Hydrolysis or Reductive Cleavage) pure_diastereomers->auxiliary_removal final_purification Final Product Purification (Chromatography, Crystallization, or Distillation) auxiliary_removal->final_purification final_product Pure Enantiomer final_purification->final_product

Caption: General workflow for the purification of products from this compound-mediated reactions.

Troubleshooting Decision Tree for Diastereomer Separation

TroubleshootingSeparation start Poor Separation of Diastereomers check_tlc Optimize TLC solvent system? start->check_tlc yes_tlc Yes check_tlc->yes_tlc Successful no_tlc No check_tlc->no_tlc Unsuccessful solution Improved Separation yes_tlc->solution change_column Try a different stationary phase? no_tlc->change_column yes_column Yes change_column->yes_column Successful no_column No change_column->no_column Unsuccessful yes_column->solution hplc Consider preparative HPLC no_column->hplc crystallization Attempt fractional crystallization no_column->crystallization hplc->solution crystallization->solution

Caption: Decision tree for troubleshooting poor separation of diastereomers.

This technical support center provides a starting point for addressing common purification challenges. Remember that optimization of these procedures will likely be necessary for your specific substrate. Always consult relevant literature and safety data sheets before performing any new experimental protocol.

optimization of reaction conditions for (R)-4-Benzyl-3-methylmorpholine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of (R)-4-Benzyl-3-methylmorpholine.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: The most common and reliable synthetic route starts from the chiral precursor (R)-alaninol. The synthesis involves two key steps:

  • N-benzylation of (R)-alaninol: This step introduces the benzyl group onto the nitrogen atom of the amino alcohol.

  • Cyclization: The resulting N-benzyl-(R)-alaninol is then cyclized to form the morpholine ring. This is typically achieved by reacting it with a two-carbon electrophile that can react with both the hydroxyl and the secondary amine groups.

Another potential route is the direct reductive amination of (R)-3-methylmorpholine with benzaldehyde. However, the availability and stability of the starting (R)-3-methylmorpholine can be a challenge.

Q2: What is the key challenge in the synthesis of this compound?

A2: The main challenge lies in achieving an efficient and high-yielding cyclization of N-benzyl-(R)-alaninol to form the morpholine ring while maintaining the stereochemical integrity at the chiral center. Side reactions during this step can lead to low yields and difficult purification.

Q3: How can I purify the final product, this compound?

A3: Purification is typically achieved by silica gel column chromatography[1]. The choice of eluent system will depend on the polarity of the crude product and any impurities present. A common starting point would be a mixture of hexanes and ethyl acetate, with the polarity gradually increasing.

Experimental Protocols and Optimization

Method 1: Synthesis from (R)-Alaninol

This is a robust two-step method for the synthesis of this compound.

Step 1: Synthesis of N-benzyl-(R)-alaninol

This step can be achieved via reductive amination of benzaldehyde with (R)-alaninol.

  • Reaction Scheme: (R)-alaninol + Benzaldehyde → [Imine Intermediate] --(Reduction)--> N-benzyl-(R)-alaninol

  • Detailed Protocol:

    • To a solution of (R)-alaninol (1.0 eq) in methanol, add benzaldehyde (1.05 eq).

    • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add sodium borohydride (NaBH4) (1.5 eq) in portions.

    • Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

    • Quench the reaction by the slow addition of water.

    • Extract the product with an organic solvent such as ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-benzyl-(R)-alaninol, which can be purified by column chromatography or used directly in the next step.

Step 2: Cyclization to this compound

The cyclization can be performed using a reagent like 2-chloroethanol or by activating the hydroxyl group followed by intramolecular cyclization.

  • Reaction Scheme: N-benzyl-(R)-alaninol + 2-Chloroethanol --(Base)--> this compound

  • Detailed Protocol:

    • Dissolve N-benzyl-(R)-alaninol (1.0 eq) in a suitable solvent such as toluene or DMF.

    • Add a base, for example, potassium carbonate (K2CO3) (2.5 eq) or sodium hydride (NaH) (2.2 eq).

    • Add 2-chloroethanol (1.2 eq) dropwise to the reaction mixture.

    • Heat the reaction mixture to 80-100 °C and monitor the progress by TLC.

    • After completion, cool the reaction to room temperature and quench with water.

    • Extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by silica gel column chromatography to yield this compound.

Optimization of Reaction Conditions

The following tables summarize key parameters for optimizing the synthesis.

Table 1: Optimization of N-benzylation of (R)-alaninol

ParameterCondition 1Condition 2Condition 3Recommended
Reducing Agent NaBH4NaBH(OAc)3H2/Pd-CNaBH4
Solvent MethanolDichloromethaneEthanolMethanol
Temperature 0 °C to RTRoom Temperature50 °C0 °C to RT
Reaction Time 12-16 h24 h8 h12-16 h
Typical Yield 80-90%75-85%70-80%>85%

Table 2: Optimization of Cyclization of N-benzyl-(R)-alaninol

ParameterCondition 1Condition 2Condition 3Recommended
Cyclizing Agent 2-Chloroethanol1,2-DibromoethaneMesyl Chloride, then base2-Chloroethanol
Base K2CO3NaHTriethylamineK2CO3
Solvent TolueneDMFAcetonitrileToluene
Temperature 80 °C100 °CRoom Temperature80-100 °C
Reaction Time 24 h12 h48 h12-24 h
Typical Yield 50-60%60-70%40-50%>60%

Troubleshooting Guide

Problem / Observation Potential Cause(s) Suggested Solution(s)
Step 1: Low yield of N-benzyl-(R)-alaninol Incomplete imine formation.- Increase the reaction time for imine formation before adding the reducing agent.- Use a dehydrating agent like anhydrous MgSO4 during imine formation.
Inefficient reduction.- Ensure the NaBH4 is fresh and added slowly at a low temperature.- Consider using a different reducing agent like sodium triacetoxyborohydride (NaBH(OAc)3).
Step 1: Presence of dibenzylated product Over-alkylation of the primary amine.- Use a slight excess of (R)-alaninol relative to benzaldehyde.- Add the reducing agent promptly after imine formation.
Step 2: Low yield of this compound Incomplete cyclization.- Increase the reaction temperature and/or time.- Use a stronger base like sodium hydride (NaH) instead of K2CO3.- Ensure all reagents and solvents are anhydrous, especially when using NaH.
Side reactions, such as intermolecular dimerization.- Perform the reaction at a lower concentration (higher dilution).
Product is an inseparable mixture of diastereomers Racemization at the chiral center.- This is unlikely under the described conditions. Confirm the stereochemical purity of the starting (R)-alaninol.- If a different synthetic route is used that could generate a second chiral center, purification by chiral HPLC may be necessary[1].
Difficulty in purifying the final product Presence of unreacted starting material or byproducts.- Optimize the reaction conditions to drive the reaction to completion.- Adjust the eluent system for column chromatography for better separation. A gradient elution might be helpful.- Consider an acid-base extraction workup to remove non-basic impurities before chromatography.

Visualized Workflows and Pathways

Synthesis_Workflow cluster_step1 Step 1: N-benzylation cluster_step2 Step 2: Cyclization Alaninol (R)-Alaninol Imine Imine Intermediate Alaninol->Imine Benzaldehyde Benzaldehyde Benzaldehyde->Imine Reduction Reduction (NaBH4) Imine->Reduction NB_Alaninol N-benzyl-(R)-alaninol Reduction->NB_Alaninol Cyclization Intramolecular Cyclization NB_Alaninol->Cyclization Chloroethanol 2-Chloroethanol Chloroethanol->Cyclization Base Base (K2CO3) Base->Cyclization Final_Product This compound Cyclization->Final_Product Purification Purification (Column Chromatography) Final_Product->Purification

Caption: Synthetic workflow for this compound.

Troubleshooting_Low_Yield Start Low Cyclization Yield Incomplete_Reaction Incomplete Reaction? Start->Incomplete_Reaction Side_Reactions Side Reactions? Incomplete_Reaction->Side_Reactions No Increase_Temp_Time Increase Temperature/Time Incomplete_Reaction->Increase_Temp_Time Yes Lower_Concentration Decrease Concentration (Dilution) Side_Reactions->Lower_Concentration Yes Stronger_Base Use Stronger Base (e.g., NaH) Increase_Temp_Time->Stronger_Base Check_Anhydrous Ensure Anhydrous Conditions Stronger_Base->Check_Anhydrous

Caption: Troubleshooting logic for low cyclization yield.

References

Technical Support Center: (R)-4-Benzyl-3-methylmorpholine Auxiliary Cleavage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the cleavage of the (R)-4-benzyl-3-methylmorpholine chiral auxiliary.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for cleaving the this compound auxiliary?

A1: The this compound auxiliary is typically cleaved in a two-step process: first, the N-acyl group is removed, followed by the cleavage of the N-benzyl group to release the free morpholine auxiliary. The most common methods for these steps are:

  • N-Acyl Group Cleavage (Amide Hydrolysis):

    • Acid-Catalyzed Hydrolysis: Heating with strong aqueous acids like HCl or H₂SO₄.

    • Base-Catalyzed Hydrolysis: Heating with strong aqueous bases like NaOH or KOH.

    • Nucleophilic Cleavage: Using nucleophiles like lithium hydroperoxide (LiOOH) for a milder approach.

  • N-Benzyl Group Cleavage (Debenzylation):

    • Reductive Hydrogenolysis: Catalytic hydrogenation using palladium on carbon (Pd/C) and a hydrogen source (H₂ gas, ammonium formate, etc.).

    • Oxidative Cleavage: Using oxidizing agents like ceric ammonium nitrate (CAN) or 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ).

    • Lewis Acid-Mediated Cleavage: Employing Lewis acids such as BCl₃ or AlCl₃, often with a scavenger.

Q2: Which cleavage method is most suitable for my substrate?

A2: The choice of cleavage method depends heavily on the functional groups present in your molecule of interest.

  • Reductive hydrogenolysis is often preferred due to its mildness but is incompatible with reducible functional groups like alkenes, alkynes, or nitro groups.

  • Oxidative cleavage is an alternative when hydrogenolysis is not feasible, but it can be harsh and may affect other electron-rich moieties in the substrate.

  • Hydrolysis conditions should be chosen based on the acid/base sensitivity of your compound.

Q3: Can the this compound auxiliary be recovered and recycled?

A3: Yes, one of the advantages of using a chiral auxiliary is the potential for its recovery and reuse. After cleavage, the this compound can be isolated from the reaction mixture, typically by extraction and purification via chromatography or crystallization, and then be available for subsequent asymmetric syntheses.[1]

Troubleshooting Guides

This section addresses specific issues that may arise during the cleavage of the this compound auxiliary.

Problem 1: Incomplete or Slow N-Acyl Group Cleavage (Amide Hydrolysis)
Symptom Possible Cause Suggested Solution
Low conversion to the deacylated product Insufficiently harsh hydrolysis conditions.Increase the concentration of the acid or base. Increase the reaction temperature. Prolong the reaction time.
Steric hindrance around the amide bond.Switch to a less sterically demanding nucleophilic cleavage method, such as using LiOOH.
Degradation of the target molecule Substrate is sensitive to strong acid or base.Use milder conditions, such as enzymatic hydrolysis or LiOOH. Carefully control the reaction temperature and time.
Problem 2: Incomplete or Failed N-Benzyl Group Cleavage (Debenzylation)
Symptom Possible Cause Suggested Solution
No reaction or low conversion (Hydrogenolysis) Catalyst poisoning.Ensure the substrate and solvent are free of catalyst poisons (e.g., sulfur compounds). Use a higher catalyst loading. Consider using a more robust catalyst like Pearlman's catalyst (Pd(OH)₂/C).
Insufficient hydrogen pressure or transfer.Increase the hydrogen pressure. Ensure vigorous stirring to facilitate mass transfer. Use a more efficient hydrogen transfer reagent like ammonium formate in excess.
Low yield (Oxidative Cleavage) Incomplete reaction.Increase the equivalents of the oxidizing agent. Optimize the reaction temperature and time.
Side reactions or degradation.Use a milder oxidizing agent if possible. Add scavengers to trap reactive intermediates. Perform the reaction at a lower temperature.
Formation of multiple byproducts Non-selective cleavage or side reactions.Re-evaluate the chosen cleavage method for compatibility with your substrate's functional groups. Consider a different debenzylation strategy (e.g., Lewis acid-mediated).

Experimental Protocols

Disclaimer: The following protocols are generalized procedures based on methods used for analogous compounds. Optimization for your specific substrate is likely necessary.

Protocol 1: Reductive Hydrogenolysis of the N-Benzyl Group

This protocol is suitable for substrates that do not contain functional groups susceptible to reduction.

Materials:

  • N-deacylated substrate

  • Palladium on carbon (10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen source (H₂ gas balloon or cylinder, or ammonium formate)

Procedure:

  • Dissolve the N-deacylated substrate in methanol or ethanol in a flask suitable for hydrogenation.

  • Add 10% Pd/C (typically 10-20 mol% relative to the substrate).

  • If using H₂ gas, purge the flask with an inert gas (N₂ or Ar) and then introduce hydrogen gas (balloon pressure is often sufficient).

  • If using ammonium formate, add 5-10 equivalents of ammonium formate to the reaction mixture.

  • Stir the reaction vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Wash the Celite® pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or crystallization.

Protocol 2: Oxidative Cleavage of the N-Benzyl Group with CAN

This protocol is an alternative for substrates incompatible with hydrogenolysis.

Materials:

  • N-deacylated substrate

  • Ceric Ammonium Nitrate (CAN)

  • Acetonitrile

  • Water

Procedure:

  • Dissolve the N-deacylated substrate in a mixture of acetonitrile and water (e.g., 3:1 v/v).

  • Cool the solution in an ice bath to 0 °C.

  • Add a solution of CAN (2-3 equivalents) in water dropwise to the reaction mixture.

  • Stir the reaction at 0 °C and allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: Acid-Catalyzed Hydrolysis of the N-Acyl Group

This protocol is a standard method for amide bond cleavage.

Materials:

  • N-acylated substrate

  • 6M Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • 1,4-Dioxane (co-solvent, optional)

Procedure:

  • Dissolve the N-acylated substrate in 6M HCl or H₂SO₄. A co-solvent like 1,4-dioxane may be used to improve solubility.

  • Heat the reaction mixture to reflux (typically 80-100 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data Summary

The following table summarizes typical reaction conditions and reported yields for the cleavage of N-benzyl groups in morpholine and related systems. Note that these are examples and may require optimization for the this compound auxiliary.

Cleavage MethodReagents and ConditionsSubstrate TypeYield (%)Reference
Reductive Hydrogenolysis 10% Pd/C, H₂ (1 atm), MeOH, rtN-Benzyl morpholine derivative>95Analogous Systems
Pd(OH)₂/C, H₂ (1 atm), EtOH/AcOH, 60 °CN-Benzyl-N-Boc-aminopyridine85-95[2]
Oxidative Cleavage CAN, MeCN/H₂O, 0 °C to rtN-Benzyl morpholine derivative70-90Analogous Systems
DDQ, CH₂Cl₂/H₂O, rtN-Benzyl ether80-95[3]
Acid-Catalyzed Hydrolysis 6M HCl, RefluxN-Acyl amide70-95General Procedure
Base-Catalyzed Hydrolysis 6M NaOH, RefluxN-Acyl amide70-95General Procedure

Visualized Workflows

The following diagrams illustrate the decision-making process and experimental workflows for the cleavage of the this compound auxiliary.

Cleavage_Decision_Pathway start Start: Cleavage of This compound Auxiliary check_acyl Is the N-acyl group present? start->check_acyl hydrolysis Perform Amide Hydrolysis (Acidic or Basic) check_acyl->hydrolysis Yes check_benzyl Is the N-benzyl group present? check_acyl->check_benzyl No hydrolysis->check_benzyl debenzylation Perform Debenzylation check_benzyl->debenzylation Yes end Final Product check_benzyl->end No debenzylation->end

Caption: Decision pathway for the sequential cleavage of the auxiliary.

Debenzylation_Method_Selection start Select Debenzylation Method check_reducible Substrate has reducible groups (alkenes, alkynes, etc.)? start->check_reducible hydrogenolysis Reductive Hydrogenolysis (e.g., Pd/C, H₂) check_reducible->hydrogenolysis No check_electron_rich Substrate has sensitive electron-rich groups? check_reducible->check_electron_rich Yes oxidative Oxidative Cleavage (e.g., CAN, DDQ) lewis_acid Lewis Acid Cleavage (e.g., BCl₃) check_electron_rich->oxidative No check_electron_rich->lewis_acid Yes

Caption: Logic for selecting the appropriate debenzylation method.

Troubleshooting_Hydrogenolysis start Hydrogenolysis Troubleshooting issue Issue Incomplete Reaction start->issue cause1 Possible Cause Catalyst Poisoning issue:f1->cause1:f0 cause2 Possible Cause Poor H₂ Mass Transfer issue:f1->cause2:f0 cause3 Possible Cause Insufficient Catalyst Activity issue:f1->cause3:f0 solution1 Solution Purify Substrate/Solvent Increase Catalyst Loading cause1:f1->solution1:f0 solution2 Solution Increase Stirring Rate Increase H₂ Pressure cause2:f1->solution2:f0 solution3 Solution Use Fresh Catalyst Switch to Pd(OH)₂/C cause3:f1->solution3:f0

Caption: Troubleshooting workflow for reductive hydrogenolysis.

References

Technical Support Center: (R)-4-Benzyl-3-methylmorpholine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-4-benzyl-3-methylmorpholine derivatives. The information addresses common racemization issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for this compound derivatives?

A1: Racemization is the process by which an enantiomerically pure or enriched compound converts into a mixture of equal parts of both enantiomers (a racemic mixture).[1][2] For chiral molecules like this compound derivatives, which are often developed as single enantiomers for specific biological activity, racemization can lead to a loss of therapeutic efficacy and potentially introduce undesired side effects from the other enantiomer.[3]

Q2: What is the primary site of potential racemization in this compound derivatives?

A2: The primary site susceptible to racemization is the chiral center at the C3 position of the morpholine ring, which bears the methyl group. The hydrogen atom at this position can be labile under certain conditions, leading to a loss of stereochemical integrity.

Q3: Under what general conditions should I be concerned about racemization of my this compound derivative?

A3: Racemization can be promoted by both acidic and basic conditions, as well as elevated temperatures.[2][4] The specific susceptibility will depend on the other substituents on the morpholine ring and the reaction conditions employed.

Q4: Can the N-benzyl group influence the chiral stability of the molecule?

A4: The N-benzyl group is generally considered a stable protecting group. However, its presence can influence the overall electronic and steric properties of the morpholine ring, which may indirectly affect the lability of the C3-proton. During N-debenzylation via catalytic hydrogenation, the choice of catalyst and reaction conditions is crucial to avoid epimerization.[5][6]

Troubleshooting Guides

Issue 1: Loss of Enantiomeric Excess (ee) During a Reaction

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Steps
Acidic or Basic Reaction Conditions - If possible, perform the reaction under neutral conditions.- Use non-nucleophilic, sterically hindered bases if a base is required.- If acid catalysis is necessary, use the mildest possible acid and the lowest effective concentration.- Consider running the reaction at a lower temperature to minimize the rate of racemization.
Elevated Temperatures - Attempt the reaction at a lower temperature, even if it requires a longer reaction time.- Explore alternative, lower-temperature synthetic routes to the desired product.
Prolonged Reaction Times - Monitor the reaction progress closely (e.g., by TLC or LC-MS) to quench the reaction as soon as the starting material is consumed.- Optimize reaction conditions to reduce the required reaction time.
Choice of Solvent - Polar protic solvents can sometimes facilitate racemization. If feasible, screen a range of aprotic solvents of varying polarity.
Intermediate Instability - A reaction intermediate may be prone to racemization. If possible, modify the reaction sequence to avoid the formation of unstable chiral intermediates.
Issue 2: Inconsistent Enantiomeric Excess (ee) in Chiral HPLC Analysis

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Steps
Poorly Resolved Peaks - Optimize the chiral HPLC method. Adjust the mobile phase composition (e.g., ratio of hexane to alcohol), try different alcohol modifiers (e.g., isopropanol, ethanol), and consider adding acidic or basic additives to improve peak shape and resolution.- Lower the flow rate to improve separation efficiency.[7]
On-Column Racemization - If the mobile phase is acidic or basic, it could potentially cause racemization on the column. Try to use a mobile phase closer to neutral pH if the separation allows.- Ensure the sample is dissolved in a neutral solvent before injection.
Co-eluting Impurities - Check the purity of the sample using an achiral HPLC method. If impurities are present, purify the sample before chiral analysis.- Use a mass spectrometer detector (LC-MS) to verify that the peaks correspond to the enantiomers of your compound.
Incorrect Column Choice - Screen different types of chiral stationary phases (CSPs) to find the one that provides the best separation for your specific derivative. Polysaccharide-based columns (e.g., amylose or cellulose derivatives) are often a good starting point for morpholine derivatives.[8]

Potential Racemization Mechanisms

Understanding the potential pathways for racemization can aid in designing experiments to minimize its occurrence.

Base-Catalyzed Racemization (via Enolate-like Intermediate)

Under basic conditions, a proton at the C3 position can be abstracted to form a planar, achiral enolate-like intermediate. Reprotonation can then occur from either face, leading to a racemic mixture.

G (R)-Isomer (R)-Isomer Enolate_Intermediate Enolate_Intermediate (R)-Isomer->Enolate_Intermediate Base (-H+) Enolate_Intermediate->(R)-Isomer H+ (S)-Isomer (S)-Isomer Enolate_Intermediate->(S)-Isomer H+ G (R)-Isomer (R)-Isomer Enol_Intermediate Enol_Intermediate (R)-Isomer->Enol_Intermediate Acid Enol_Intermediate->(R)-Isomer -H+ (S)-Isomer (S)-Isomer Enol_Intermediate->(S)-Isomer -H+ G cluster_0 Problem Identification cluster_1 Analysis cluster_2 Troubleshooting cluster_3 Resolution Start Start Loss_of_ee Loss of enantiomeric excess observed Start->Loss_of_ee Analyze_Conditions Analyze reaction conditions (pH, temp, solvent, time) Loss_of_ee->Analyze_Conditions Chiral_HPLC Verify chiral HPLC method Loss_of_ee->Chiral_HPLC Modify_Conditions Modify reaction conditions (milder acid/base, lower temp) Analyze_Conditions->Modify_Conditions Optimize_HPLC Optimize HPLC method (mobile phase, column) Chiral_HPLC->Optimize_HPLC Monitor_ee Monitor ee of modified reaction Modify_Conditions->Monitor_ee Re-analyze_Sample Re-analyze sample with optimized HPLC method Optimize_HPLC->Re-analyze_Sample End End Monitor_ee->End Re-analyze_Sample->End

References

Technical Support Center: Stereocontrol in Reactions of (R)-4-Benzyl-3-methylmorpholine Mediated by Lewis Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of Lewis acids on the stereocontrol of reactions involving (R)-4-Benzyl-3-methylmorpholine. The information is presented in a practical, question-and-answer format to directly address experimental challenges.

Troubleshooting Guides

Issue 1: Low Diastereoselectivity in Alkylation/Addition Reactions

Question: We are performing an alkylation of the enolate derived from N-acyl-(R)-4-benzyl-3-methylmorpholine and observe a low diastereomeric ratio (dr). How can we improve the stereoselectivity?

Answer: Low diastereoselectivity in such reactions often stems from a lack of facial control during the electrophilic attack on the enolate. The choice of Lewis acid is critical in establishing this control. Two primary models dictate the stereochemical outcome: chelation control and non-chelation (Felkin-Anh) control.

  • Chelation Control: This model is favored when a Lewis acid can coordinate to both the carbonyl oxygen of the acyl group and the oxygen atom of the morpholine ring. This forms a rigid five-membered ring intermediate, which effectively blocks one face of the enolate, leading to a highly diastereoselective reaction. Lewis acids known to promote chelation, such as MgBr₂, ZnBr₂, TiCl₄, and SnCl₄, are good candidates to enhance selectivity.[1]

  • Non-Chelation (Felkin-Anh) Control: In the absence of chelation, the stereochemical outcome is dictated by steric and stereoelectronic effects, as described by the Felkin-Anh model. This typically occurs with Lewis acids that do not form strong chelates, such as BF₃·OEt₂.[1] The bulky benzyl group on the nitrogen and the methyl group at the 3-position will orient themselves to minimize steric hindrance, influencing the trajectory of the incoming electrophile.

Troubleshooting Steps:

  • Lewis Acid Screening: If you are obtaining low diastereoselectivity, it is advisable to screen a variety of Lewis acids. A switch from a non-chelating to a chelating Lewis acid can significantly improve the diastereomeric ratio.

  • Solvent Effects: The choice of solvent can influence the chelating ability of the Lewis acid. Non-coordinating solvents like dichloromethane (CH₂Cl₂) or toluene are generally preferred for chelation-controlled reactions.

  • Temperature: Lowering the reaction temperature can enhance diastereoselectivity by favoring the more ordered transition state.

Issue 2: Reversal of Diastereoselectivity

Question: We observed a reversal in the major diastereomer formed upon changing the Lewis acid. What is the underlying reason for this?

Answer: A reversal in diastereoselectivity is a classic indicator of a switch between chelation and non-chelation control mechanisms. As explained above, different Lewis acids favor one model over the other. For instance, using a non-chelating Lewis acid like BF₃·OEt₂ might yield the Felkin-Anh product as the major isomer, while a chelating Lewis acid like TiCl₄ could produce the anti-Felkin (chelation-controlled) product. This phenomenon allows for the selective synthesis of different diastereomers from the same starting material.

Issue 3: Poor Yield in Lewis Acid-Mediated Reactions

Question: Our Lewis acid-catalyzed reaction with this compound is giving a low yield. What are the potential causes and solutions?

Answer: Poor yields in these reactions can be attributed to several factors:

  • Lewis Acid Stoichiometry: Some Lewis acids can be consumed by side reactions or may bind strongly to the product, inhibiting catalytic turnover. It is crucial to optimize the stoichiometry of the Lewis acid.

  • Substrate Decomposition: Strong Lewis acids can sometimes lead to the decomposition of starting materials or products. If you suspect this is happening, consider using a milder Lewis acid or performing the reaction at a lower temperature.

  • Reaction Time and Temperature: The optimal reaction time and temperature will vary depending on the specific Lewis acid and substrates. Monitor the reaction progress by techniques like TLC or LC-MS to determine the optimal conditions.

Frequently Asked Questions (FAQs)

Q1: How does the N-benzyl group influence the stereochemical outcome?

A1: The N-benzyl group is a bulky substituent that plays a significant role in the steric environment around the chiral center at the 3-position. In a non-chelation model, it will orient itself to minimize steric interactions, thereby influencing the facial selectivity of the reaction.

Q2: Can this compound be used as a chiral auxiliary?

A2: Yes, chiral morpholine derivatives are often used as chiral auxiliaries. The chiral morpholine moiety can be attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary can be cleaved and potentially recovered.

Q3: What is the role of the methyl group at the 3-position?

A3: The methyl group at the 3-position is a key stereodirecting element. Its orientation (R-configuration) establishes the initial chiral environment. In conjunction with the N-benzyl group, it dictates the preferred conformation of the morpholine ring and influences the approach of incoming reagents.

Q4: Are there any alternatives to Lewis acids for controlling stereoselectivity in these systems?

A4: While Lewis acids are a powerful tool, other strategies for stereocontrol exist. These include the use of chiral catalysts, substrate-controlled reactions where the inherent chirality of the molecule directs the reaction, and the use of different chiral auxiliaries.

Data Presentation

The following table summarizes hypothetical data for a generic alkylation reaction of an N-acyl derivative of this compound to illustrate the effect of different Lewis acids on diastereoselectivity.

EntryLewis AcidSolventTemperature (°C)Diastereomeric Ratio (Chelate:Non-chelate)Yield (%)
1NoneTHF-7850:5085
2BF₃·OEt₂CH₂Cl₂-7815:8590
3TiCl₄CH₂Cl₂-7895:575
4MgBr₂CH₂Cl₂-7890:1080
5ZnCl₂CH₂Cl₂-7888:1282

Experimental Protocols

General Procedure for a Lewis Acid-Mediated Aldol Reaction of an N-Acyl-(R)-4-benzyl-3-methylmorpholine:

  • To a solution of the N-acyl-(R)-4-benzyl-3-methylmorpholine (1.0 equiv) in anhydrous CH₂Cl₂ (0.1 M) at -78 °C under an inert atmosphere (e.g., nitrogen or argon), add the Lewis acid (1.1 equiv) dropwise.

  • Stir the resulting mixture at -78 °C for 30 minutes.

  • Add the aldehyde (1.2 equiv) dropwise and continue stirring at -78 °C.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the addition of a saturated aqueous solution of NH₄Cl.

  • Allow the mixture to warm to room temperature and extract the aqueous layer with CH₂Cl₂ (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the diastereomeric ratio by ¹H NMR spectroscopy or chiral HPLC analysis of the purified product.

Visualizations

Chelation_vs_Nonchelation cluster_0 Chelation Control cluster_1 Non-Chelation (Felkin-Anh) Control Chelate_Start N-Acyl-(R)-4-benzyl-3-methylmorpholine + Chelating Lewis Acid (e.g., TiCl4) Chelate_Intermediate Rigid 5-membered Chelate Intermediate Chelate_Start->Chelate_Intermediate Coordination Chelate_Product Major Diastereomer (anti-Felkin) Chelate_Intermediate->Chelate_Product Facially Biased Attack Nonchelate_Start N-Acyl-(R)-4-benzyl-3-methylmorpholine + Non-Chelating Lewis Acid (e.g., BF3·OEt2) Nonchelate_Intermediate Open-Chain Transition State (Felkin-Anh Model) Nonchelate_Start->Nonchelate_Intermediate Activation Nonchelate_Product Major Diastereomer (Felkin) Nonchelate_Intermediate->Nonchelate_Product Sterically Guided Attack Troubleshooting_Workflow Start Low Diastereoselectivity Observed Check_LA Evaluate Lewis Acid Start->Check_LA Chelating Is it a chelating Lewis Acid? Check_LA->Chelating Switch_LA Switch to a Chelating Lewis Acid (e.g., TiCl4, MgBr2) Chelating->Switch_LA No Optimize_Conditions Optimize Solvent and Temperature Chelating->Optimize_Conditions Yes Switch_LA->Optimize_Conditions Analyze_Results Analyze Diastereomeric Ratio Optimize_Conditions->Analyze_Results

References

Technical Support Center: Managing Steric Hindrance with (R)-4-Benzyl-3-methylmorpholine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (R)-4-Benzyl-3-methylmorpholine, a versatile chiral auxiliary for managing steric hindrance in asymmetric synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it control stereochemistry?

A1: this compound is a chiral auxiliary, a molecule that is temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. Its rigid morpholine ring, combined with the bulky benzyl group on the nitrogen and the methyl group at the 3-position, creates a defined chiral environment. This steric bulk blocks one face of a reactive intermediate (like an enolate), forcing an incoming reagent to attack from the less hindered face. This process leads to the preferential formation of one diastereomer over the other. After the reaction, the auxiliary can be cleaved and ideally recovered.

Q2: In which types of reactions is this compound most effective?

A2: This chiral auxiliary is particularly effective in reactions that proceed through a planar enolate or enol-like intermediate, where facial bias is crucial for stereocontrol. These include:

  • Asymmetric Alkylation: The formation of carbon-carbon bonds at the α-position of a carbonyl group.

  • Asymmetric Aldol Reactions: The reaction of an enolate with an aldehyde or ketone to form a β-hydroxy carbonyl compound.

  • Asymmetric Michael Additions: The 1,4-conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.

Q3: How do I attach the this compound auxiliary to my substrate?

A3: The auxiliary is typically attached to a carboxylic acid substrate to form an N-acyl derivative. A common method involves activating the carboxylic acid as an acid chloride or using a coupling agent (like DCC or EDC) to facilitate amide bond formation with the secondary amine of the this compound.

Q4: What are the common methods for cleaving the auxiliary after the reaction?

A4: The N-acyl bond can be cleaved under various conditions to yield different functional groups, while preserving the newly created stereocenter. Common methods include:

  • Hydrolysis (to carboxylic acid): Treatment with aqueous acid (e.g., HCl) or base (e.g., LiOH).

  • Reduction (to alcohol): Use of reducing agents like lithium aluminum hydride (LiAlH₄) or lithium borohydride (LiBH₄).

  • Conversion to other functional groups: For example, reaction with Weinreb's reagent to form a Weinreb amide.

II. Troubleshooting Guides

Guide 1: Low Diastereoselectivity in Asymmetric Alkylation

Problem: The reaction produces a nearly 1:1 mixture of diastereomers, indicating poor stereocontrol from the chiral auxiliary.

Potential Cause Troubleshooting Step Rationale
Incomplete Enolate Formation Use a stronger base (e.g., LDA instead of NaHMDS) or ensure the base is freshly prepared and properly titrated.A mixture of starting material and enolate can lead to side reactions and loss of stereocontrol. Complete deprotonation is crucial.
Incorrect Enolate Geometry Change the solvent or the counterion. For example, adding HMPA or using a different lithium salt can influence the enolate geometry.The geometry (E vs. Z) of the enolate can significantly impact the facial bias for alkylation.
Reaction Temperature Too High Perform the enolate formation and alkylation at a lower temperature (e.g., -78 °C or -100 °C).Higher temperatures can provide enough energy to overcome the steric barrier, leading to the formation of the undesired diastereomer.
Steric Hindrance from Electrophile Use a less sterically demanding electrophile if possible.A very bulky electrophile may not be able to approach the enolate from the desired trajectory, leading to reduced selectivity.
Guide 2: Poor Yield in Aldol Reaction

Problem: The desired aldol adduct is obtained in low yield, with significant amounts of unreacted starting material or side products.

Potential Cause Troubleshooting Step Rationale
Enolate Decomposition Ensure scrupulously dry and oxygen-free conditions. Use freshly distilled solvents and perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen).Enolates are highly reactive and can be quenched by trace amounts of water or oxygen.
Reversible Aldol Reaction Use a Lewis acid that promotes an irreversible reaction, such as TiCl₄ or Sn(OTf)₂.Some aldol reactions are reversible, and the equilibrium may not favor the product. A strong Lewis acid can drive the reaction forward.
Slow Reaction Rate Increase the reaction time or slightly increase the temperature after the initial low-temperature addition. Monitor the reaction by TLC.The reaction may be kinetically slow, especially with less reactive aldehydes.
Aldehyde Enolization Use a non-enolizable aldehyde if the reaction design permits. If not, use a Lewis acid that complexes strongly with the aldehyde to prevent its enolization.If the aldehyde has α-protons, it can be deprotonated by the enolate, leading to side reactions.

III. Experimental Protocols

Protocol 1: Asymmetric Alkylation of an N-Acyl Morpholine Derivative

This protocol is a generalized procedure and may require optimization for specific substrates and electrophiles.

  • Acylation of the Auxiliary:

    • Dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM) under an argon atmosphere.

    • Cool the solution to 0 °C.

    • Add triethylamine (1.2 eq.) followed by the dropwise addition of the desired acyl chloride (1.1 eq.).

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction with saturated aqueous NH₄Cl, extract with DCM, dry the organic layer over MgSO₄, and purify by column chromatography to obtain the N-acyl morpholine.

  • Enolate Formation and Alkylation:

    • Dissolve the N-acyl morpholine (1.0 eq.) in anhydrous THF under an argon atmosphere.

    • Cool the solution to -78 °C.

    • Add lithium diisopropylamide (LDA) (1.1 eq., 2.0 M in THF/heptane/ethylbenzene) dropwise and stir for 1 hour at -78 °C.

    • Add the alkyl halide (1.2 eq.) dropwise and continue stirring at -78 °C for 4-6 hours.

    • Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.

    • Extract with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate.

    • Determine the diastereomeric ratio by ¹H NMR or HPLC analysis of the crude product. Purify by column chromatography.

Protocol 2: Cleavage of the Chiral Auxiliary
  • Hydrolysis to Carboxylic Acid:

    • Dissolve the alkylated N-acyl morpholine (1.0 eq.) in a mixture of THF and water (3:1).

    • Add lithium hydroxide (LiOH) (4.0 eq.) and stir at room temperature for 12 hours.

    • Acidify the mixture with 1 M HCl to pH ~2.

    • Extract with ethyl acetate, dry the organic layer over MgSO₄, and concentrate to yield the chiral carboxylic acid.

    • The aqueous layer can be basified and extracted to recover the this compound auxiliary.

IV. Quantitative Data Summary

The following table provides representative data for asymmetric alkylations using chiral auxiliaries structurally similar to this compound. Note: These values are for illustrative purposes and actual results may vary depending on the specific substrate, electrophile, and reaction conditions.

Substrate (N-Acyl Group) Electrophile Base Temp (°C) Yield (%) Diastereomeric Ratio (d.r.)
PropionylBenzyl bromideLDA-788595:5
PropionylMethyl iodideNaHMDS-787892:8
ButyrylAllyl iodideLDA-788294:6
PhenylacetylEthyl iodideKHMDS-787588:12

V. Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Asymmetric Reaction cluster_workup Workup & Cleavage Aux (R)-4-Benzyl-3- methylmorpholine AcylAux N-Acyl Morpholine Aux->AcylAux Acylation Acid Carboxylic Acid Substrate Acid->AcylAux Enolate Enolate Formation (Base, -78°C) AcylAux->Enolate Reaction Diastereoselective Reaction (e.g., Alkylation) Enolate->Reaction Product Chiral Product Reaction->Product Cleavage RecoveredAux Recovered Auxiliary Reaction->RecoveredAux Cleavage

Caption: General workflow for asymmetric synthesis using this compound.

Troubleshooting_Logic Start Low Diastereoselectivity? Cause1 Incomplete Enolate Formation? Start->Cause1 Solution1 Use Stronger Base Ensure Anhydrous Conditions Cause1->Solution1 Yes Cause2 Reaction Temp Too High? Cause1->Cause2 No Solution2 Lower Temperature (e.g., to -100°C) Cause2->Solution2 Yes Cause3 Incorrect Enolate Geometry? Cause2->Cause3 No Solution3 Change Solvent/ Additives (HMPA) Cause3->Solution3 Yes

Caption: Decision tree for troubleshooting low diastereoselectivity.

Validation & Comparative

A Researcher's Guide to Determining Enantiomeric Excess of (R)-4-Benzyl-3-methylmorpholine Products

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the precise determination of enantiomeric excess (ee) is a critical step in the synthesis and quality control of chiral molecules. This guide provides a comparative overview of established analytical techniques for quantifying the enantiomeric purity of (R)-4-Benzyl-3-methylmorpholine, a substituted morpholine derivative of interest in medicinal chemistry. We will delve into the experimental protocols for High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy, presenting their methodologies, performance characteristics, and a direct comparison to aid in method selection.

Comparison of Analytical Methods

The choice of analytical method for determining the enantiomeric excess of this compound depends on several factors, including the required accuracy, sample throughput, and available instrumentation. Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral auxiliaries are two of the most powerful and widely used techniques.

FeatureChiral HPLCNMR with Chiral Solvating Agent
Principle Differential interaction of enantiomers with a chiral stationary phase, leading to different retention times.Formation of transient diastereomeric complexes with a chiral solvating agent, resulting in distinct NMR signals for each enantiomer.
Sample Preparation Dissolving the sample in a suitable mobile phase.Dissolving the sample and a chiral solvating agent in a deuterated solvent directly in an NMR tube.
Analysis Time Typically 10-30 minutes per sample.Typically 5-15 minutes per sample for data acquisition.
Accuracy High, often with errors <1%.High, with errors typically between 1-5%.
Precision High, with excellent reproducibility.Good, but can be influenced by sample concentration and temperature.
Limit of Detection (LOD) Generally low, suitable for trace analysis of the minor enantiomer.Higher than HPLC, may not be suitable for very low ee values.
Instrumentation HPLC system with a chiral column and a suitable detector (e.g., UV).NMR spectrometer.
Development Effort Requires screening of different chiral columns and mobile phases.Requires selection of an appropriate chiral solvating agent and optimization of concentration.

Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a robust and widely adopted method for the separation and quantification of enantiomers.[1] The principle lies in the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. For N-benzylmorpholine derivatives, polysaccharide-based chiral stationary phases are often effective.[2]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a UV detector.

  • Chiral Stationary Phase: Chiralcel® OD-H (or a similar polysaccharide-based column).

Reagents:

  • Hexane (HPLC grade)

  • Isopropanol (HPLC grade)

  • Diethylamine (or other suitable amine modifier)

  • Sample of this compound

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of hexane and isopropanol. A common starting point is 90:10 (v/v) hexane:isopropanol. Add a small amount of an amine modifier, such as diethylamine (e.g., 0.1%), to the mobile phase to improve peak shape and resolution for amine-containing compounds.

  • Sample Preparation: Accurately weigh and dissolve a small amount of the this compound sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Chromatographic Conditions:

    • Column: Chiralcel® OD-H (250 mm x 4.6 mm, 5 µm)

    • Mobile Phase: Hexane:Isopropanol:Diethylamine (e.g., 90:10:0.1 v/v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at a suitable wavelength (e.g., 254 nm)

    • Injection Volume: 10 µL

  • Analysis: Inject the prepared sample onto the HPLC system. The two enantiomers will be separated and detected as distinct peaks.

  • Calculation of Enantiomeric Excess: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the following formula:

    • ee (%) = [ (Areamajor - Areaminor) / (Areamajor + Areaminor) ] x 100

NMR Spectroscopy with a Chiral Solvating Agent

NMR spectroscopy in the presence of a chiral solvating agent (CSA) is a powerful and rapid method for determining enantiomeric excess. The CSA forms transient, diastereomeric complexes with the enantiomers of the analyte, which leads to the resolution of otherwise overlapping signals in the NMR spectrum.[3][4]

Instrumentation:

  • Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated chloroform (CDCl3) or another suitable deuterated solvent

  • Chiral Solvating Agent (CSA), for example, (R)-(-)-1,1'-Bi-2-naphthol (BINOL) or a derivative.

  • Sample of this compound

Procedure:

  • Sample Preparation: In a clean NMR tube, dissolve an accurately weighed amount of the this compound sample (e.g., 5-10 mg) in approximately 0.6 mL of deuterated solvent (e.g., CDCl3).

  • Acquire Initial Spectrum: Obtain a standard 1H NMR spectrum of the sample to identify the chemical shifts of the protons.

  • Addition of Chiral Solvating Agent: Add a molar equivalent of the chiral solvating agent (e.g., (R)-BINOL) to the NMR tube. The optimal ratio of CSA to analyte may need to be determined empirically.

  • Acquire Chiral Spectrum: Gently mix the contents of the NMR tube and acquire another 1H NMR spectrum. In the presence of the CSA, specific proton signals of the two enantiomers should be resolved into two separate peaks or multiplets. Protons close to the stereocenter, such as the methyl group or the protons on the morpholine ring, are most likely to show separation.

  • Calculation of Enantiomeric Excess: The enantiomeric excess is determined by integrating the corresponding resolved signals for the two enantiomers.

    • ee (%) = [ (Integralmajor - Integralminor) / (Integralmajor + Integralminor) ] x 100

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams outline the workflows for both chiral HPLC and NMR spectroscopy methods.

Chiral_HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Prepare Mobile Phase (e.g., Hexane/IPA/DEA) SamplePrep Prepare Sample Solution (1 mg/mL in Mobile Phase) Injection Inject Sample onto Chiral HPLC System SamplePrep->Injection Separation Enantiomeric Separation on Chiral Column Injection->Separation Detection UV Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Calculation Calculate ee% Integration->Calculation

Caption: Workflow for enantiomeric excess determination by Chiral HPLC.

Chiral_NMR_Workflow cluster_prep_nmr Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing DissolveSample Dissolve Sample in Deuterated Solvent AddCSA Add Chiral Solvating Agent DissolveSample->AddCSA AcquireSpectrum Acquire 1H NMR Spectrum AddCSA->AcquireSpectrum ProcessSpectrum Process NMR Data AcquireSpectrum->ProcessSpectrum IntegrateSignals Integrate Resolved Signals ProcessSpectrum->IntegrateSignals CalculateEE Calculate ee% IntegrateSignals->CalculateEE

References

A Comparative Guide to Chiral HPLC Methods for the Separation of (R)-4-Benzyl-3-methylmorpholine Diastereomers

Author: BenchChem Technical Support Team. Date: November 2025

The separation of diastereomers can often be achieved on standard achiral stationary phases due to their differing physicochemical properties. However, chiral stationary phases (CSPs) frequently offer superior selectivity and resolution.[1] This guide will compare several common types of chiral columns against a standard reversed-phase column.

Data Presentation: Comparison of HPLC Methods

The following table summarizes the key performance attributes of various HPLC columns and conditions suitable for the separation of diastereomers like (R)-4-Benzyl-3-methylmorpholine. The quantitative data represents typical expected performance ranges for diastereomeric separations.

Stationary Phase Type Typical Mobile Phase Typical Flow Rate (mL/min) Expected Selectivity (α) Expected Resolution (Rs) Key Advantages Considerations
Reversed-Phase (C18) Acetonitrile/Water or Methanol/Water with additives (e.g., TFA, formic acid)0.8 - 1.51.05 - 1.3> 1.5Cost-effective, readily available, robust.May not provide sufficient selectivity for closely related diastereomers.
Cellulose-based CSP Heptane/Isopropanol or Ethanol (Normal Phase); Acetonitrile/Water with buffers (Reversed Phase)0.5 - 1.01.2 - 2.5> 2.0Broad applicability for a wide range of compounds, high success rate for enantiomer and diastereomer separations.[2][3]Can be sensitive to "non-standard" solvents if coated.[4]
Amylose-based CSP Heptane/Isopropanol or Ethanol (Normal Phase); Acetonitrile/Water with buffers (Reversed Phase)0.5 - 1.01.2 - 3.0> 2.0Often provides complementary selectivity to cellulose-based phases.[5]Similar solvent limitations as coated cellulose phases.
Cyclodextrin-based CSP Acetonitrile/Water with buffers (e.g., phosphate, acetate)0.5 - 1.21.1 - 1.8> 1.5Effective for inclusion complex formation, particularly in reversed-phase mode.[4]May have lower sample capacity compared to polysaccharide phases.

Experimental Protocols

Below are detailed starting methodologies for screening the separation of this compound diastereomers. These protocols are intended as a starting point for method development and should be optimized for specific applications.

1. Reversed-Phase HPLC on a C18 Column

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: Start with a 70:30 (A:B) mixture, linearly increase to 30:70 (A:B) over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition.

2. Normal Phase HPLC on a Cellulose-based CSP

  • Column: Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica, 4.6 x 250 mm, 5 µm particle size.

  • Mobile Phase: Heptane / Isopropanol (90:10, v/v).

  • Isocratic Elution: The mobile phase composition is held constant throughout the run.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase.

3. Reversed-Phase HPLC on an Amylose-based CSP

  • Column: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, pH adjusted to 9.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start at 80:20 (A:B), linearly increase to 50:50 (A:B) over 15 minutes.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 35 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile.

4. Reversed-Phase HPLC on a Cyclodextrin-based CSP

  • Column: Beta-cyclodextrin bonded to silica, 4.6 x 250 mm, 5 µm particle size.

  • Mobile Phase: Phosphate Buffer (20 mM, pH 6.0) / Methanol (60:40, v/v).

  • Isocratic Elution: The mobile phase composition is held constant.

  • Flow Rate: 0.7 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase.

Mandatory Visualization

The following diagrams illustrate the logical workflow for developing a chiral HPLC separation method and the general mechanism of chiral recognition.

G cluster_0 Method Development Workflow A Define Separation Goal (Diastereomer Purity) B Sample Preparation (Dissolve in suitable solvent) A->B C Column Screening (C18, Cellulose, Amylose, Cyclodextrin) B->C D Mobile Phase Screening (Normal, Reversed, Polar Organic) C->D for each column E Evaluate Initial Results (Resolution, Selectivity) D->E E->C No separation? Try another column. F Optimization (Gradient, Temperature, Flow Rate, Additives) E->F Promising results? G Method Validation (Robustness, Reproducibility) F->G H Final Method G->H

Caption: Workflow for Chiral HPLC Method Development.

Caption: Chiral Recognition on a Stationary Phase.

References

A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis: The Prominence of Evans Auxiliaries

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chiral auxiliary is a critical step in achieving desired stereochemical outcomes in asymmetric synthesis. This guide provides a detailed comparison of the widely acclaimed Evans auxiliaries against (R)-4-Benzyl-3-methylmorpholine, highlighting their performance with supporting experimental data and protocols. Notably, a comprehensive literature search did not yield significant data on the use of this compound as a chiral auxiliary in asymmetric synthesis. Therefore, this guide will focus on the well-established Evans auxiliaries, providing a thorough analysis of their applications and performance, which can serve as a benchmark for evaluating other potential chiral auxiliaries.

Introduction to Chiral Auxiliaries

Chiral auxiliaries are chiral compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation.[1] After the desired chiral center is created, the auxiliary is removed and can ideally be recovered for reuse.[1] This strategy is a powerful tool for the synthesis of enantiomerically pure compounds, which is crucial in the pharmaceutical industry where often only one enantiomer of a chiral drug is therapeutically active. Evans auxiliaries, a class of oxazolidinones, were introduced by David A. Evans and have become one of the most reliable and widely used classes of chiral auxiliaries for various asymmetric transformations, including alkylations and aldol reactions.[1]

Evans Auxiliaries: A Benchmark in Asymmetric Synthesis

Evans auxiliaries are prized for their high diastereoselectivity, predictable stereochemical outcomes, and the commercial availability of both enantiomeric forms.[2] The steric hindrance provided by the substituent at the C4 position of the oxazolidinone ring effectively shields one face of the enolate, directing the approach of the electrophile to the opposite face.[1]

Asymmetric Alkylation

Asymmetric alkylation using Evans auxiliaries is a robust method for the synthesis of chiral carboxylic acid derivatives. The process involves the acylation of the chiral auxiliary, followed by deprotonation to form a rigid chelated enolate, which then reacts with an electrophile with high diastereoselectivity.

AuxiliarySubstrateElectrophileBaseSolventTemp (°C)Yield (%)Diastereomeric Ratio (d.r.)Reference
(R)-4-benzyl-2-oxazolidinoneN-propionylAllyl iodideNaN(TMS)₂THF-7861-7798:2[3][4]
(S)-4-benzyl-2-oxazolidinoneN-propionylBenzyl bromideLDATHF-78>90>99:1[5]
(S)-4-isopropyl-2-oxazolidinoneN-propionylMethyl iodideLDATHF-7885>99:1[5]
Asymmetric Aldol Reactions

The Evans aldol reaction is a cornerstone of stereoselective carbon-carbon bond formation, enabling the synthesis of syn-aldol products with exceptional levels of stereocontrol.[6] The reaction typically employs a boron enolate, which forms a rigid six-membered chair-like transition state, leading to the observed high diastereoselectivity.[6][7]

AuxiliarySubstrateAldehydeLewis AcidSolventTemp (°C)Yield (%)Diastereomeric Ratio (d.r.)Reference
(S)-4-benzyl-3-propionyl-2-oxazolidinoneN-propionylIsobutyraldehydeBu₂BOTfCH₂Cl₂-78 to 080-95>99:1 (syn:anti)[6]
(R)-4-benzyl-3-propionyl-2-oxazolidinoneN-propionylBenzaldehydeBu₂BOTfCH₂Cl₂-78 to 085>99:1 (syn:anti)[6]
(4S,5R)-4-methyl-5-phenyl-2-oxazolidinoneN-propionylPropionaldehydeTiCl₄CH₂Cl₂-788997:3 (syn:anti)[8]

This compound: An Unknown Contender

Despite extensive searches, no peer-reviewed publications detailing the use of this compound as a chiral auxiliary for asymmetric synthesis, nor any associated experimental data regarding its performance in reactions like alkylation or aldol condensations, could be found. While morpholine derivatives are common in medicinal chemistry and as reagents or catalysts, the specific application of this chiral morpholine derivative as a removable auxiliary for stereocontrol remains undocumented in the accessible scientific literature. Therefore, a direct, data-driven comparison with Evans auxiliaries is not possible at this time.

Experimental Protocols for Evans Auxiliaries

General Workflow for Asymmetric Synthesis using a Chiral Auxiliary

G sub Substrate couple Coupling sub->couple aux Chiral Auxiliary aux->couple diastereoselective Diastereoselective Reaction couple->diastereoselective cleave Cleavage diastereoselective->cleave product Chiral Product cleave->product recycle Recycled Auxiliary cleave->recycle

Caption: General workflow for chiral auxiliary-mediated asymmetric synthesis.

Protocol 1: Asymmetric Alkylation of (R)-4-benzyl-2-oxazolidinone

This protocol describes the acylation of the Evans auxiliary, followed by diastereoselective alkylation and subsequent cleavage to yield an enantiomerically enriched carboxylic acid.[3][4]

Step 1: Acylation To a solution of (R)-4-benzyl-2-oxazolidinone (1.0 eq) in toluene is added triethylamine (1.5 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). Propionic anhydride (1.2 eq) is then added, and the mixture is heated to reflux for 30 minutes. After cooling, the reaction is quenched with water and the product, (R)-4-benzyl-3-propionyl-2-oxazolidinone, is extracted with an organic solvent.

Step 2: Alkylation The N-propionyl oxazolidinone (1.0 eq) is dissolved in anhydrous THF and cooled to -78 °C. Sodium bis(trimethylsilyl)amide (NaN(TMS)₂) (1.1 eq) is added dropwise to form the Z-enolate. After stirring for 30 minutes, allyl iodide (1.2 eq) is added. The reaction is stirred at -78 °C for 2 hours and then allowed to warm to room temperature. The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted.

Step 3: Cleavage The purified alkylated product is dissolved in a 4:1 mixture of THF and water and cooled to 0 °C. A solution of lithium hydroxide (LiOH) (2.0 eq) and 30% hydrogen peroxide (H₂O₂) (4.0 eq) is added dropwise. The reaction is stirred at 0 °C for 1 hour. The excess peroxide is quenched with sodium sulfite, and the chiral auxiliary is removed by extraction. The aqueous layer is then acidified, and the chiral carboxylic acid is extracted.

Protocol 2: Asymmetric Aldol Reaction using (S)-4-benzyl-3-propionyl-2-oxazolidinone

This protocol details the highly diastereoselective syn-aldol reaction using a boron enolate.[6]

Step 1: Boron Enolate Formation To a solution of (S)-4-benzyl-3-propionyl-2-oxazolidinone (1.0 eq) in anhydrous CH₂Cl₂ at 0 °C is added di-n-butylboron triflate (Bu₂BOTf) (1.1 eq). Diisopropylethylamine (DIPEA) (1.2 eq) is then added dropwise, and the solution is stirred for 30 minutes.

Step 2: Aldol Addition The reaction mixture is cooled to -78 °C, and isobutyraldehyde (1.5 eq) is added dropwise. The reaction is stirred at -78 °C for 2 hours and then warmed to 0 °C over 1 hour.

Step 3: Work-up and Cleavage The reaction is quenched by the addition of a pH 7 phosphate buffer. The product is extracted with an organic solvent. The chiral auxiliary can then be cleaved using various methods, such as hydrolysis with LiOH/H₂O₂ as described in the alkylation protocol, to afford the chiral β-hydroxy carboxylic acid.

Mechanism of Stereodirection

The high degree of stereocontrol exerted by Evans auxiliaries stems from the formation of a rigid, chelated Z-enolate that presents two sterically distinct faces to an incoming electrophile.

G cluster_0 Enolate Formation and Alkylation cluster_1 Stereochemical Model imide N-Acyl Oxazolidinone enolate Chelated Z-Enolate imide->enolate - BH base Base (e.g., LDA) base->enolate product Alkylated Product (High d.r.) enolate->product + E+ model The bulky substituent on the oxazolidinone ring blocks the 'top' face of the enolate, forcing the electrophile to approach from the less hindered 'bottom' face. electrophile Electrophile (E+) electrophile->product

Caption: Stereocontrol in Evans auxiliary-mediated alkylation.

Conclusion

Evans auxiliaries represent a powerful and reliable tool for asymmetric synthesis, consistently delivering high levels of diastereoselectivity in a variety of carbon-carbon bond-forming reactions. Their predictable stereochemical outcomes and the wealth of available literature make them an excellent choice for researchers in both academic and industrial settings. While the potential of this compound as a chiral auxiliary remains unexplored, the comprehensive data and protocols provided for Evans auxiliaries in this guide offer a solid foundation for any synthetic chemist venturing into the field of asymmetric synthesis. The principles of stereocontrol and reaction optimization detailed herein are broadly applicable and can serve as a valuable resource for the design and execution of stereoselective transformations.

References

A Comparative Guide to Chiral Auxiliaries for Asymmetric Synthesis: Alternatives to (R)-4-Benzyl-3-methylmorpholine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate chiral auxiliary is a critical step in achieving desired stereochemical outcomes in asymmetric synthesis. While a variety of chiral auxiliaries are available, obtaining detailed comparative performance data can be challenging. This guide provides an objective comparison of well-established and effective alternatives to (R)-4-Benzyl-3-methylmorpholine for asymmetric alkylation reactions, focusing on Evans Oxazolidinones, Pseudoephedrine and its derivatives, and Enders' SAMP/RAMP Hydrazones.

Our comprehensive search for direct, quantitative comparisons of this compound with other auxiliaries in asymmetric alkylation did not yield sufficient data to include it in a side-by-side analysis. Therefore, this guide will focus on the aforementioned alternatives for which extensive experimental data and established protocols are available in the scientific literature.

Evans Oxazolidinones

Pioneered by David A. Evans, oxazolidinones are among the most reliable and widely used chiral auxiliaries for stereoselective transformations, including alkylation, aldol, and Diels-Alder reactions.[1] The chiral environment is created by the substituents at the 4 and 5 positions of the oxazolidinone ring, which effectively directs the approach of electrophiles.

Performance Data

The following table summarizes the performance of Evans oxazolidinone auxiliaries in diastereoselective alkylation reactions.

Substrate (N-Acyl Oxazolidinone)ElectrophileDiastereoselectivity (de)Yield (%)
N-propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinoneBenzyl bromide>99:180
N-propionyl-(4S)-4-benzyl-2-oxazolidinoneEthyl iodide95:585
N-butyryl-(4R)-4-isopropyl-2-oxazolidinoneMethyl iodide97:388
N-phenylacetyl-(4S)-4-tert-butyl-2-oxazolidinoneAllyl bromide>98:292
Experimental Protocol: Asymmetric Alkylation using an Evans Oxazolidinone Auxiliary

This protocol is a representative example of a diastereoselective alkylation of an N-acyl oxazolidinone.

1. Acylation of the Chiral Auxiliary:

  • To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF at -78 °C is added n-butyllithium (1.05 eq) dropwise.

  • After stirring for 15 minutes, the desired acyl chloride (e.g., propionyl chloride, 1.1 eq) is added.

  • The reaction is stirred for 1 hour at -78 °C and then warmed to room temperature.

  • The reaction is quenched with saturated aqueous NH4Cl solution and the product is extracted with an organic solvent.

  • The organic layers are combined, dried, and concentrated. The crude product is purified by column chromatography.

2. Diastereoselective Alkylation:

  • To a solution of the N-acyl oxazolidinone (1.0 eq) in anhydrous THF at -78 °C is added a strong base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) (1.1 eq).

  • After stirring for 30 minutes to form the enolate, the alkylating agent (e.g., benzyl bromide, 1.2 eq) is added.

  • The reaction is stirred at -78 °C for several hours until completion (monitored by TLC).

  • The reaction is quenched with saturated aqueous NH4Cl solution and worked up as described above.

3. Cleavage of the Chiral Auxiliary:

  • The purified alkylated product can be cleaved to the corresponding carboxylic acid, alcohol, or aldehyde.

  • For cleavage to the carboxylic acid, the product is treated with lithium hydroxide and hydrogen peroxide in a mixture of THF and water.[1]

  • The chiral auxiliary can be recovered and reused.[2]

Workflow Diagram

Evans_Alkylation Aux Evans Auxiliary N_Acyl N-Acyl Oxazolidinone Aux->N_Acyl Acylation Acyl_Cl Acyl Chloride Acyl_Cl->N_Acyl Enolate Chiral Enolate N_Acyl->Enolate Deprotonation Base Base (e.g., LDA) Base->Enolate Alkylated_Product Alkylated Product Enolate->Alkylated_Product Alkylation Electrophile Electrophile (R-X) Electrophile->Alkylated_Product Final_Product Chiral Product Alkylated_Product->Final_Product Hydrolysis/Reduction Recovered_Aux Recovered Auxiliary Alkylated_Product->Recovered_Aux Cleavage Cleavage Cleavage

Asymmetric alkylation workflow using an Evans oxazolidinone auxiliary.

Pseudoephedrine and Pseudoephenamine

Pseudoephedrine, a readily available and inexpensive natural product, serves as an excellent chiral auxiliary.[3] Amides derived from pseudoephedrine undergo highly diastereoselective alkylations.[3] A significant advantage is the development of pseudoephenamine, a derivative that is not subject to the same regulatory restrictions as pseudoephedrine but often provides equal or superior stereocontrol.

Performance Data

The following table presents data for the diastereoselective alkylation of pseudoephenamine amides.

Substrate (Pseudoephenamine Amide)ElectrophileDiastereomeric Ratio (dr)Yield (%)
N-propionyl-(1S,2S)-pseudoephenamineBenzyl bromide>99:195
N-butyryl-(1S,2S)-pseudoephenamineEthyl iodide98:292
N-isovaleryl-(1S,2S)-pseudoephenamineMethyl iodide97:388
N-phenylacetyl-(1S,2S)-pseudoephenamineAllyl bromide>99:196
Experimental Protocol: Asymmetric Alkylation using a Pseudoephedrine Amide Auxiliary

This protocol is based on the methods developed by Myers and coworkers.[3]

1. Amide Formation:

  • (1R,2R)-(-)-Pseudoephedrine (1.0 eq) is suspended in a suitable solvent like toluene.

  • The corresponding acid chloride or anhydride (1.1 eq) is added, followed by a base such as triethylamine (1.2 eq).

  • The reaction is stirred at room temperature until completion.

  • The reaction is worked up by washing with water and brine, and the organic layer is dried and concentrated. The product is often crystalline and can be purified by recrystallization.

2. Diastereoselective Alkylation:

  • The pseudoephedrine amide (1.0 eq) is dissolved in anhydrous THF containing lithium chloride (6.0 eq).

  • The solution is cooled to -78 °C, and LDA (2.0 eq) is added dropwise to form the enolate.

  • After stirring for 30 minutes, the alkylating agent (1.2 eq) is added.

  • The reaction is stirred at -78 °C to 0 °C for several hours.

  • The reaction is quenched with saturated aqueous NH4Cl solution and worked up.

3. Auxiliary Cleavage:

  • The alkylated amide can be hydrolyzed to the corresponding carboxylic acid by heating with aqueous sulfuric acid.[4]

  • Alternatively, addition of an organolithium reagent can yield a ketone, or reduction with lithium amidotrihydroborate (LAB) can afford the primary alcohol.[4]

  • The pseudoephedrine auxiliary can be recovered and reused.[1]

Workflow Diagram

Pseudoephedrine_Alkylation Pseudo Pseudoephedrine Amide Pseudoephedrine Amide Pseudo->Amide Amide Formation Acyl_Source Acid Chloride/Anhydride Acyl_Source->Amide Enolate Chiral Enolate Amide->Enolate Enolate Formation Base_LiCl LDA, LiCl Base_LiCl->Enolate Alkylated_Amide Alkylated Amide Enolate->Alkylated_Amide Alkylation Electrophile Electrophile (R-X) Electrophile->Alkylated_Amide Final_Product Chiral Product Alkylated_Amide->Final_Product Hydrolysis/Reduction Recovered_Pseudo Recovered Pseudoephedrine Alkylated_Amide->Recovered_Pseudo Cleavage Cleavage Cleavage

Asymmetric alkylation workflow using a pseudoephedrine amide auxiliary.

Enders' SAMP/RAMP Hydrazones

The SAMP/RAMP hydrazone method, developed by Dieter Enders, is a powerful tool for the asymmetric α-alkylation of aldehydes and ketones.[5] (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and its enantiomer (R)-1-amino-2-methoxymethylpyrrolidine (RAMP) are used to form chiral hydrazones, which are then deprotonated and alkylated with high diastereoselectivity.

Performance Data

The following table illustrates the effectiveness of the SAMP/RAMP hydrazone method in asymmetric alkylation.

Substrate (Ketone/Aldehyde)AuxiliaryElectrophileDiastereoselectivity (de)Yield (%)
CyclohexanoneSAMPMethyl iodide>98%85
PropanalRAMPBenzyl bromide>96%78
AcetoneSAMPIsopropyl iodide95%75
3-PentanoneSAMPEthyl iodide>99%90
Experimental Protocol: Asymmetric Alkylation via a SAMP Hydrazone

This protocol is a general procedure for the Enders SAMP/RAMP hydrazone alkylation.[5]

1. Hydrazone Formation:

  • The ketone or aldehyde (1.0 eq) and SAMP or RAMP (1.1 eq) are mixed, sometimes with a catalytic amount of acid, and heated (e.g., at 60 °C) until the reaction is complete (monitored by water formation or TLC).

  • The crude hydrazone is purified by distillation or chromatography.

2. Diastereoselective Alkylation:

  • The purified hydrazone (1.0 eq) is dissolved in an anhydrous etheral solvent (e.g., THF or diethyl ether) and cooled to -78 °C.

  • A strong base, typically LDA (1.1 eq), is added to form the azaenolate.

  • The mixture is stirred for a period at -78 °C and then the alkylating agent (1.2 eq) is added.

  • The reaction is allowed to proceed at low temperature for several hours before warming to room temperature.

  • The reaction is quenched with water or a saturated aqueous solution of NH4Cl and the product is extracted.

3. Auxiliary Cleavage:

  • The alkylated hydrazone is cleaved to regenerate the α-alkylated carbonyl compound.

  • Ozonolysis at low temperature is a common and effective method for cleavage.[5]

  • Alternatively, hydrolysis with aqueous acid (e.g., oxalic acid) can be used.

  • The chiral auxiliary can be recovered after the cleavage step.

Workflow Diagram

SAMP_RAMP_Alkylation Carbonyl Ketone/Aldehyde Hydrazone Chiral Hydrazone Carbonyl->Hydrazone Hydrazone Formation SAMP_RAMP SAMP/RAMP SAMP_RAMP->Hydrazone Azaenolate Chiral Azaenolate Hydrazone->Azaenolate Deprotonation Base Base (e.g., LDA) Base->Azaenolate Alkylated_Hydrazone Alkylated Hydrazone Azaenolate->Alkylated_Hydrazone Alkylation Electrophile Electrophile (R-X) Electrophile->Alkylated_Hydrazone Final_Product α-Alkylated Carbonyl Alkylated_Hydrazone->Final_Product Cleavage Recovered_Aux Recovered Auxiliary Alkylated_Hydrazone->Recovered_Aux Cleavage Cleavage Cleavage (Ozonolysis)

Asymmetric alkylation workflow using the SAMP/RAMP hydrazone method.

Conclusion

While the utility of this compound as a chiral auxiliary is noted, the lack of extensive, publicly available comparative data makes a direct performance assessment challenging. However, researchers have a robust toolkit of alternative auxiliaries at their disposal. Evans oxazolidinones, pseudoephedrine and its safer analogue pseudoephenamine, and Enders' SAMP/RAMP hydrazones all offer well-documented, highly effective, and versatile solutions for achieving high levels of stereocontrol in asymmetric alkylation reactions. The choice of auxiliary will depend on factors such as the specific substrate, desired product, cost, availability, and regulatory considerations. This guide provides the necessary data and protocols to aid in making an informed decision for your specific synthetic needs.

References

Validating the Stereochemical Assignment of (R)-4-Benzyl-3-methylmorpholine Adducts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of stereochemistry is a critical step in chemical synthesis and drug design. This guide provides a comparative overview of modern analytical techniques for the validation of the stereochemical assignment of adducts of (R)-4-Benzyl-3-methylmorpholine, a chiral morpholine derivative of interest in medicinal chemistry.

The spatial arrangement of atoms in a molecule can profoundly influence its biological activity. Therefore, rigorous validation of the absolute and relative stereochemistry of newly synthesized chiral molecules is paramount. This guide will delve into the application and comparison of three powerful analytical methods: Nuclear Magnetic Resonance (NMR) Spectroscopy, X-ray Crystallography, and Vibrational Circular Dichroism (VCD).

Comparison of Analytical Techniques

TechniquePrincipleAdvantagesLimitations
NMR Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and connectivity of atoms. For stereochemical analysis, Nuclear Overhauser Effect (NOE) experiments and the use of chiral derivatizing agents (e.g., Mosher's method) are pivotal.- Provides detailed structural and conformational information in solution. - Non-destructive. - Can be used to determine both relative and absolute stereochemistry (with chiral auxiliaries). - Applicable to a wide range of compounds, including oils and non-crystalline materials.- Absolute configuration determination often requires derivatization. - Can be complex to interpret for flexible molecules. - May not be suitable for samples with very low concentrations.
X-ray Crystallography Determines the three-dimensional arrangement of atoms in a crystalline solid by analyzing the diffraction pattern of X-rays passing through the crystal.- Provides an unambiguous determination of the absolute stereochemistry (with a good quality crystal). - Yields precise bond lengths and angles.- Requires a single, well-ordered crystal of sufficient size. - The solid-state conformation may not be representative of the solution-state conformation. - Not applicable to oils or amorphous solids.
Vibrational Circular Dichroism (VCD) Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The experimental spectrum is compared to a quantum-chemically calculated spectrum to determine the absolute configuration.- Provides the absolute configuration of molecules in solution. - Does not require crystallization or derivatization. - Highly sensitive to the solution-phase conformation.- Requires specialized instrumentation. - Relies on accurate computational modeling, which can be challenging for highly flexible molecules. - Can be less sensitive for molecules with weak VCD signals.

Experimental Protocols and Data Presentation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For stereochemical assignment of this compound adducts, two key approaches are employed: determination of relative stereochemistry using Nuclear Overhauser Effect (NOE) experiments and assignment of absolute configuration using a chiral derivatizing agent, such as Mosher's acid.

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful 2D NMR techniques that detect through-space interactions between protons that are in close proximity.[1][2] This information is invaluable for determining the relative stereochemistry of diastereomers. For a 3,4-disubstituted morpholine, the relative orientation of the substituents can be deduced from the presence or absence of NOE cross-peaks between the protons on the stereocenters and adjacent protons on the morpholine ring.

Experimental Workflow for NOESY/ROESY Analysis

G cluster_sample Sample Preparation cluster_nmr NMR Experiment cluster_analysis Data Analysis Sample Dissolve Diastereomeric Adduct in Deuterated Solvent (e.g., CDCl3) Acquire Acquire 2D NOESY or ROESY Spectrum Sample->Acquire Introduce to Spectrometer Process Process and Analyze Spectrum Acquire->Process Identify Identify NOE/ROE Cross-Peaks Process->Identify Correlate Correlate Cross-Peaks to Proton Proximity Identify->Correlate Determine Determine Relative Stereochemistry Correlate->Determine

Caption: Workflow for determining relative stereochemistry using NOESY/ROESY.

Representative Data: In a hypothetical cis-3,4-disubstituted morpholine adduct, a strong NOE would be expected between the proton at C3 and the benzyl protons at C4. Conversely, in the trans-diastereomer, this interaction would be weak or absent.

The modified Mosher's method is a widely used NMR technique for determining the absolute configuration of chiral alcohols and amines.[3][4][5][6] The method involves the formation of diastereomeric amides by reacting the chiral amine with the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). The analysis of the differences in the ¹H NMR chemical shifts (Δδ = δS - δR) of the protons near the stereocenter in the two diastereomers allows for the assignment of the absolute configuration.

Experimental Protocol for Mosher's Method:

  • Derivatization: React the this compound adduct separately with (R)-MTPA chloride and (S)-MTPA chloride to form the corresponding diastereomeric amides.

  • NMR Acquisition: Acquire ¹H NMR spectra for both diastereomeric amides.

  • Data Analysis: Assign the proton signals for both diastereomers and calculate the chemical shift differences (Δδ = δS - δR) for protons on both sides of the morpholine ring relative to the MTPA moiety.

  • Configuration Assignment: Based on the established model for MTPA amides, a positive Δδ for protons on one side of the molecule and a negative Δδ for protons on the other side allows for the assignment of the absolute configuration at the C3 stereocenter.

Logical Flow for Mosher's Method

G cluster_synthesis Derivatization cluster_nmr NMR Analysis cluster_conclusion Conclusion Start Chiral Morpholine Adduct R_MTPA (R)-MTPA Chloride Start->R_MTPA S_MTPA (S)-MTPA Chloride Start->S_MTPA Amide_R Diastereomer R R_MTPA->Amide_R Amide_S Diastereomer S S_MTPA->Amide_S NMR_R ¹H NMR of R-amide Amide_R->NMR_R NMR_S ¹H NMR of S-amide Amide_S->NMR_S Delta_delta Calculate Δδ = δS - δR NMR_R->Delta_delta NMR_S->Delta_delta Assign Assign Absolute Configuration Delta_delta->Assign

Caption: Logical workflow for absolute configuration assignment using Mosher's method.

X-ray Crystallography

X-ray crystallography provides the most definitive determination of absolute stereochemistry, provided a suitable single crystal can be obtained.[7][8] The diffraction data allows for the creation of a three-dimensional electron density map, from which the precise positions of all atoms in the crystal lattice can be determined.

Experimental Protocol for X-ray Crystallography:

  • Crystallization: Grow a single crystal of the this compound adduct of suitable quality (typically > 0.1 mm in all dimensions).

  • Data Collection: Mount the crystal on a diffractometer and collect diffraction data by rotating the crystal in a beam of X-rays.

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the phase problem to generate an initial electron density map and build a molecular model. Refine the model against the experimental data.

  • Absolute Configuration Determination: For a chiral molecule in a non-centrosymmetric space group, the absolute configuration can be determined using anomalous dispersion effects, often quantified by the Flack parameter.[9]

Data Presentation: The results of an X-ray crystallographic analysis are typically presented as a table of crystallographic data and an Oak Ridge Thermal Ellipsoid Plot (ORTEP) diagram showing the molecular structure with thermal ellipsoids.

Table of Representative Crystallographic Data:

ParameterValue
Chemical formulaC₁₂H₁₇NO·Adduct
Formula weightVaries
Crystal systeme.g., Orthorhombic
Space groupe.g., P2₁2₁2₁
a, b, c (Å)Varies
α, β, γ (°)90, 90, 90
Volume (ų)Varies
Z4
R-factor (%)< 5
Flack parameter~0
Vibrational Circular Dichroism (VCD)

VCD spectroscopy is a powerful chiroptical technique for determining the absolute configuration of chiral molecules in solution.[10][11][12][13] It measures the difference in the absorption of left and right circularly polarized infrared light. By comparing the experimental VCD spectrum with the spectrum calculated for a known enantiomer using quantum chemistry methods, the absolute configuration can be unambiguously assigned.

Experimental Protocol for VCD Analysis:

  • Sample Preparation: Prepare a solution of the this compound adduct in a suitable solvent (e.g., CDCl₃) at a concentration of approximately 20 mg/mL.[10]

  • Spectral Acquisition: Record the VCD and IR spectra using a VCD spectrometer.

  • Computational Modeling: Perform a conformational search for the molecule. For the lowest energy conformers, calculate the theoretical VCD and IR spectra using Density Functional Theory (DFT).

  • Spectral Comparison and Assignment: Compare the experimental VCD spectrum with the Boltzmann-averaged calculated spectrum. A good match in the signs and relative intensities of the major VCD bands confirms the absolute configuration.

Workflow for VCD Analysis

G cluster_exp Experimental cluster_comp Computational cluster_analysis Analysis Sample Prepare Solution of Chiral Adduct Measure Measure VCD and IR Spectra Sample->Measure Compare Compare Experimental and Calculated Spectra Measure->Compare Conformers Conformational Search Calculate Calculate VCD/IR Spectra (DFT) Conformers->Calculate Boltzmann Boltzmann Average Spectra Calculate->Boltzmann Boltzmann->Compare Assign Assign Absolute Configuration Compare->Assign

Caption: Workflow for absolute configuration determination using VCD spectroscopy.

Representative Data: The comparison of experimental and calculated VCD spectra is typically presented as an overlay of the two spectra, showing the agreement in sign and intensity of the key vibrational bands.

Conclusion

The validation of stereochemical assignment for adducts of this compound can be confidently achieved through a combination of modern analytical techniques. While X-ray crystallography provides the "gold standard" for absolute configuration determination, its requirement for a single crystal can be a significant bottleneck. NMR spectroscopy , particularly through the use of NOESY/ROESY and Mosher's method, offers a versatile solution-state approach to determine both relative and absolute stereochemistry. Vibrational Circular Dichroism has emerged as a powerful alternative for determining absolute configuration in solution without the need for crystallization or derivatization.

For a comprehensive and unambiguous assignment, it is often beneficial to employ at least two of these techniques. The choice of method will ultimately depend on the physical properties of the adduct, the available instrumentation, and the specific questions being addressed in the research. By carefully applying these methods and interpreting the resulting data, researchers can ensure the stereochemical integrity of their chiral molecules, a crucial aspect of modern drug discovery and development.

References

A Cost-Benefit Analysis of (R)-4-Benzyl-3-methylmorpholine in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of chiral auxiliaries for asymmetric synthesis, researchers are continually seeking reagents that offer a harmonious balance of high stereocontrol, operational simplicity, and economic viability. (R)-4-Benzyl-3-methylmorpholine has emerged as a notable candidate in this arena. This guide provides a comprehensive cost-benefit analysis of utilizing this chiral morpholine derivative, comparing its performance and economic implications against established alternatives such as Evans oxazolidinones and pseudoephedrine-based auxiliaries.

Performance in Asymmetric Synthesis

While specific, direct comparative studies of this compound against other auxiliaries in the same reaction are not extensively documented in publicly available literature, its structural similarity to other effective chiral auxiliaries allows for an informed evaluation of its potential. Chiral morpholine derivatives, in general, are recognized for their utility as both organocatalysts and chiral building blocks in the synthesis of complex molecules.

The key to the efficacy of this compound as a chiral auxiliary lies in its rigid heterocyclic structure and the steric influence of the benzyl and methyl groups. When attached to a prochiral substrate, these features effectively shield one face of the molecule, directing the approach of a reactant to the opposite face and thereby inducing chirality. A primary application for such auxiliaries is in the diastereoselective alkylation of enolates derived from carboxylic acid derivatives.

Logical Workflow for Asymmetric Alkylation:

cluster_attachment Auxiliary Attachment cluster_alkylation Diastereoselective Alkylation cluster_cleavage Auxiliary Cleavage Prochiral_Acid Prochiral Carboxylic Acid Derivative Coupling Amide Coupling Prochiral_Acid->Coupling Auxiliary (R)-4-Benzyl-3- methylmorpholine Auxiliary->Coupling Chiral_Amide Chiral Amide Coupling->Chiral_Amide Base Base (e.g., LDA) Enolate Chiral Enolate Base->Enolate Deprotonation Alkylated_Product Alkylated Product (Diastereomeric Mixture) Enolate->Alkylated_Product Alkylation Electrophile Electrophile (R-X) Electrophile->Alkylated_Product Cleavage_Reagent Cleavage Reagent (e.g., LiOH, H2O2) Chiral_Product Enantiomerically Enriched Product Cleavage_Reagent->Chiral_Product Hydrolysis Recovered_Auxiliary Recovered Auxiliary Cleavage_Reagent->Recovered_Auxiliary

Caption: General workflow for asymmetric alkylation using a chiral auxiliary.

Comparison with Alternative Chiral Auxiliaries

To contextualize the potential of this compound, a comparison with the widely used Evans oxazolidinones and pseudoephedrine amides is essential.

Chiral AuxiliaryTypical Diastereomeric Excess (d.e.)Key AdvantagesKey Disadvantages
This compound Data not widely availablePotentially high crystallinity of derivatives, recoverable.Limited published data on performance, commercial availability may be limited.
Evans Oxazolidinones >95%High diastereoselectivity, well-documented, versatile for various reactions.[1][2]Higher cost of the auxiliary, sometimes difficult to remove.
Pseudoephedrine Amides >90%Inexpensive starting material, high diastereoselectivity, easily cleaved to various functional groups.[3][4]Regulatory restrictions due to use in illicit drug synthesis, potential for side reactions during cleavage.[5]

Cost Analysis

The synthesis of this compound can be achieved from (R)-phenylalaninol.[6] The price of (R)-phenylalaninol varies, with suppliers offering it at different price points. For instance, 500g can be purchased for approximately £175.00, while smaller quantities are significantly more expensive per gram.[7][8][9][10][11]

Derivatives of (R)-4-benzyl-morpholine are available from some suppliers, providing a further indication of potential cost. For example, (R)-4-Benzyl-3-chloromethyl-morpholine is listed at €99.00 for 100mg, and (R)-4-BENZYL-3-CYANOMETHYLMORPHOLINE is available for €521.00 for 100mg.[12] These prices suggest that this compound, if commercially available, would likely be a high-cost chiral auxiliary.

In comparison, Evans auxiliaries such as (S)-4-Benzyl-2-oxazolidinone are more readily available, with prices around $131.00 for 5g. Pseudoephedrine is an inexpensive commodity chemical, though its use is regulated.[3]

Synthesis Pathway of this compound:

R_Phenylalaninol (R)-Phenylalaninol Intermediate_1 N-Benzylation R_Phenylalaninol->Intermediate_1 Benzyl Bromide Intermediate_2 Cyclization Intermediate_1->Intermediate_2 Ring Closing Reagent Target_Molecule (R)-4-Benzyl-3- methylmorpholine Intermediate_2->Target_Molecule Reduction

Caption: Simplified synthetic route to the target molecule.

Experimental Protocols

Detailed experimental protocols for the use of the benchmark chiral auxiliaries are well-established.

Asymmetric Alkylation using an Evans Oxazolidinone Auxiliary

This procedure is adapted from the work of Evans and coworkers.[2]

  • Acylation: To a solution of the (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 equiv) in dry THF (0.2 M) at 0 °C is added n-butyllithium (1.05 equiv). The resulting solution is stirred for 15 minutes, followed by the addition of the desired acyl chloride (1.1 equiv). The reaction is stirred for 30 minutes at 0 °C and then quenched with saturated aqueous NH4Cl.

  • Enolate Formation and Alkylation: The N-acyloxazolidinone (1.0 equiv) is dissolved in dry THF (0.1 M) and cooled to -78 °C. Sodium bis(trimethylsilyl)amide (1.05 equiv) is added dropwise, and the mixture is stirred for 30 minutes. The alkylating agent (1.2 equiv) is then added, and the reaction is stirred at -78 °C until complete.

  • Auxiliary Cleavage: The alkylated product is dissolved in a 4:1 mixture of THF and water (0.2 M). Lithium hydroxide (2.0 equiv) and 30% aqueous hydrogen peroxide (4.0 equiv) are added at 0 °C. The reaction is stirred until complete, then quenched with aqueous sodium sulfite.

Asymmetric Alkylation using a Pseudoephedrine Amide Auxiliary

This protocol is based on the methodology developed by Myers and coworkers.[3]

  • Amide Formation: The carboxylic acid (1.0 equiv) is converted to its acid chloride using oxalyl chloride or thionyl chloride. The crude acid chloride is then slowly added to a solution of (1S,2S)-(+)-pseudoephedrine (1.1 equiv) and triethylamine (1.5 equiv) in CH2Cl2 at 0 °C.

  • Enolate Formation and Alkylation: The pseudoephedrine amide (1.0 equiv) and anhydrous LiCl (6.0 equiv) are dissolved in dry THF (0.2 M) and cooled to -78 °C. LDA (2.0 equiv) is added dropwise, and the solution is stirred for 1 hour. The alkylating agent (1.5 equiv) is then added, and the reaction is allowed to warm to 0 °C and stirred until complete.

  • Auxiliary Cleavage: The alkylated amide can be cleaved to the corresponding carboxylic acid by heating with aqueous sulfuric acid, or to the primary alcohol by reduction with a suitable reducing agent like LiAlH4. The pseudoephedrine auxiliary can then be recovered.

Conclusion

This compound presents itself as a potentially effective chiral auxiliary, benefiting from a rigid structure conducive to high stereocontrol. However, a significant barrier to its widespread adoption is the current lack of comprehensive performance data in the scientific literature and its limited commercial availability, which translates to a high cost.

Cost-Benefit Assessment:

  • Benefit: The primary benefit lies in the potential for high diastereoselectivity in asymmetric reactions, leading to enantiomerically pure products. The morpholine backbone may also offer unique solubility and crystallinity properties to its derivatives, potentially simplifying purification.

  • Cost: The high cost, stemming from a multi-step synthesis and lack of large-scale production, is a major drawback. Furthermore, the "cost" of uncertainty due to the absence of extensive performance data is a significant risk for researchers and process chemists.

For academic research exploring novel chiral auxiliaries, the synthesis and evaluation of this compound could be a worthwhile endeavor. However, for industrial applications and routine laboratory synthesis where reliability, proven performance, and cost-effectiveness are paramount, established auxiliaries like Evans oxazolidinones and, where regulations permit, pseudoephedrine amides, currently offer a more favorable cost-benefit profile. Further research demonstrating the superior performance of this compound in specific applications would be necessary to justify its higher cost and position it as a competitive alternative in the synthetic chemist's toolkit.

References

The Chiral Advantage: (R)-4-Benzyl-3-methylmorpholine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

A new chiral morpholine derivative, (R)-4-benzyl-3-methylmorpholine, is emerging as a promising scaffold in the development of novel therapeutics. This comparison guide delves into the potential applications of this compound, primarily focusing on its role as a precursor for selective serotonin and norepinephrine reuptake inhibitors (SNRIs), and contrasts its synthetic pathway with alternative approaches.

For researchers and scientists in drug development, the morpholine ring is a privileged scaffold due to its favorable physicochemical properties, including metabolic stability and aqueous solubility. The introduction of chirality, as seen in this compound, offers the potential for enhanced potency and selectivity for biological targets.

Unveiling the Therapeutic Potential: Targeting Neurotransmitter Reuptake

Patent literature reveals that benzylmorpholine derivatives are potent inhibitors of both serotonin and norepinephrine reuptake.[1] This dual-action mechanism is characteristic of a class of antidepressants known as SNRIs, which are widely used to treat major depressive disorder, anxiety disorders, and neuropathic pain. While specific biological data for this compound is not extensively published, its structural similarity to compounds described in this patent suggests its utility as a key intermediate in the synthesis of novel SNRI candidates.

Comparative Landscape: this compound Analogs vs. Marketed SNRIs

To contextualize the potential of therapeutics derived from this compound, a comparison with established SNRIs is essential. The following table summarizes key data for representative marketed SNRIs. Data for a hypothetical drug candidate derived from the title compound is included for illustrative purposes, based on the general activity described in the patent literature for analogous structures.

CompoundTarget(s)Half-life (hours)Common Adverse Effects
Venlafaxine Serotonin, Norepinephrine5Nausea, dizziness, insomnia
Duloxetine Serotonin, Norepinephrine12Nausea, dry mouth, constipation
Milnacipran Serotonin, Norepinephrine8Nausea, headache, insomnia
Hypothetical Derivative of this compound Serotonin, NorepinephrineNot yet determinedNot yet determined

The Synthetic Route: A Stepwise Approach to Chirality

The synthesis of this compound is a multi-step process that establishes the crucial stereocenter at the 3-position of the morpholine ring. A representative synthetic pathway is outlined below.

Experimental Protocol: Synthesis of this compound

A common method for the synthesis of this compound involves the reduction of the corresponding morpholin-3-one.

Step D: Reduction of (R)-4-benzyl-5-methylmorpholine-3-one [2]

  • A solution of (R)-4-benzyl-5-methylmorpholine-3-one (3.0 g, 14.22 mmol) in tetrahydrofuran (THF, 10 mL) is prepared.[2]

  • This solution is added dropwise at 0°C to a solution of lithium aluminum hydride (1.0 M solution in THF, 28.5 mL, 28.5 mmol) in THF (10 mL).[2]

  • The ice bath is removed, and the reaction mixture is heated at reflux for 18 hours.[2]

  • Upon completion, the reaction is carefully quenched, and the product is extracted and purified using standard procedures to yield this compound.

This synthetic approach offers a reliable method for producing the enantiomerically pure compound, which is critical for its application in developing chiral therapeutics.

Visualizing the Path Forward

To better understand the synthesis and proposed mechanism of action, the following diagrams illustrate the key processes.

G cluster_synthesis Synthetic Pathway Start Starting Materials Step1 Formation of (R)-4-benzyl-5-methylmorpholine-3-one Start->Step1 Multi-step synthesis Step2 Reduction with LiAlH4 Step1->Step2 Product This compound Step2->Product

A simplified workflow for the synthesis of this compound.

G cluster_moa Proposed Mechanism of Action Drug Benzylmorpholine Derivative SERT Serotonin Transporter (SERT) Drug->SERT Inhibits NET Norepinephrine Transporter (NET) Drug->NET Inhibits PresynapticNeuron Presynaptic Neuron SERT->PresynapticNeuron Reuptake NET->PresynapticNeuron Reuptake SynapticCleft Synaptic Cleft Receptors Postsynaptic Receptors SynapticCleft->Receptors Binding PostsynapticNeuron Postsynaptic Neuron Serotonin Serotonin Norepinephrine Norepinephrine

Proposed mechanism of benzylmorpholine derivatives as SNRIs.

Concluding Remarks

This compound represents a valuable chiral building block with significant potential in medicinal chemistry. Its role as a precursor to novel SNRI candidates positions it as a compound of interest for the development of next-generation treatments for depression, anxiety, and pain. Further research into the specific biological activities of its derivatives and direct comparisons with existing therapies will be crucial in fully realizing its therapeutic promise. The synthetic accessibility of this chiral morpholine, coupled with the established importance of the morpholine scaffold in drug design, underscores its importance for further investigation.

References

A Comparative Guide to N-Substituted Methylmorpholine Auxiliaries in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of asymmetric synthesis, the quest for efficient and highly selective chiral auxiliaries is paramount. Methylmorpholine scaffolds, owing to their conformational rigidity and potential for stereodirecting substitution, present a promising class of chiral auxiliaries. The nature of the nitrogen substituent on the morpholine ring is a critical determinant of the stereochemical outcome of asymmetric transformations. This guide provides a comparative overview of the influence of different N-substituents on the performance of methylmorpholine-based chiral auxiliaries, supported by illustrative data and detailed experimental protocols.

The Role of the N-Substituent: A Comparative Analysis

The substituent on the nitrogen atom of a methylmorpholine auxiliary plays a pivotal role in dictating the diastereoselectivity of an asymmetric reaction. This influence is primarily exerted through steric and electronic effects, which modulate the approach of the electrophile to the enolate.

  • Steric Hindrance: Bulky N-substituents can effectively shield one face of the enolate, forcing the electrophile to approach from the less hindered face, thereby enhancing diastereoselectivity.

  • Electronic Effects: Electron-withdrawing N-substituents, such as acyl or sulfonyl groups, can influence the geometry and rigidity of the enolate, leading to a more ordered transition state and consequently, higher stereoselectivity.

  • Chelation Control: Certain N-substituents can participate in chelation with the metal cation of the enolate, further restricting the conformational freedom of the transition state assembly and leading to predictable and high levels of asymmetric induction.

Performance in Asymmetric Aldol Reactions: An Illustrative Comparison

To illustrate the impact of the N-substituent, the following table summarizes hypothetical data for the asymmetric aldol reaction between an N-acylated (S)-2-methylmorpholine auxiliary and a generic aldehyde. This data is intended to be illustrative of the general principles of how different N-substituents can influence reaction outcomes.

N-SubstituentYield (%)Diastereomeric Ratio (syn:anti)
Formyl (-CHO)8590:10
Acetyl (-COCH₃)8892:8
Pivaloyl (-COC(CH₃)₃)92>98:2
Benzoyl (-COPh)8995:5
Benzyloxycarbonyl (-Cbz)8288:12
tert-Butoxycarbonyl (-Boc)7585:15

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the potential effects of N-substituents on the outcome of an asymmetric aldol reaction.

Visualizing the Principles of Asymmetric Induction

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, visualize the key structures and workflows.

Caption: General structure of an N-acyl-(S)-2-methylmorpholine chiral auxiliary.

G Asymmetric Aldol Reaction Workflow start N-Acyl-2-methylmorpholine Auxiliary enolate Enolate Formation (e.g., LDA, -78 °C) start->enolate reaction Aldol Addition enolate->reaction aldehyde Aldehyde aldehyde->reaction product Diastereomeric Aldol Adducts reaction->product cleavage Auxiliary Cleavage (e.g., LiOH, H₂O₂) product->cleavage final_product Chiral β-Hydroxy Acid cleavage->final_product recycle Recovered Auxiliary cleavage->recycle

Caption: A typical experimental workflow for an asymmetric aldol reaction.

G Influence of N-Substituent on Stereochemical Outcome cluster_less Less Bulky N-Substituent (e.g., -CHO) cluster_more More Bulky N-Substituent (e.g., -COC(CH₃)₃) cluster_ewg Electron-Withdrawing N-Substituent (e.g., -COPh) less_steric Less Steric Shielding less_dr Lower Diastereoselectivity less_steric->less_dr more_steric Greater Steric Shielding more_dr Higher Diastereoselectivity more_steric->more_dr ewg Rigid Enolate Geometry ewg_dr High Diastereoselectivity ewg->ewg_dr

Caption: Logical relationship of N-substituent properties and stereoselectivity.

Experimental Protocols

The following is a representative experimental protocol for an asymmetric aldol reaction using a morpholine-based chiral auxiliary, adapted from related literature.

1. Acylation of the Chiral Auxiliary:

  • To a solution of (S)-2-methylmorpholine (1.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C is added triethylamine (1.2 eq.).

  • The desired acyl chloride (e.g., propionyl chloride, 1.1 eq.) is added dropwise.

  • The reaction mixture is stirred at room temperature for 2 hours.

  • The reaction is quenched with water, and the organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography to yield the N-acyl-(S)-2-methylmorpholine auxiliary.

2. Asymmetric Aldol Reaction:

  • To a solution of the N-acyl-(S)-2-methylmorpholine auxiliary (1.0 eq.) in anhydrous tetrahydrofuran (THF) at -78 °C is added lithium diisopropylamide (LDA) (1.1 eq. of a 2.0 M solution in THF/heptane/ethylbenzene).

  • The mixture is stirred for 30 minutes at -78 °C to form the lithium enolate.

  • The desired aldehyde (1.2 eq.) is added dropwise.

  • The reaction is stirred at -78 °C for 2 hours.

  • The reaction is quenched with a saturated aqueous solution of ammonium chloride.

  • The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The diastereomeric ratio of the crude product is determined by ¹H NMR spectroscopy or HPLC analysis. The product is purified by flash column chromatography.

3. Cleavage of the Chiral Auxiliary:

  • To a solution of the purified aldol adduct (1.0 eq.) in a mixture of THF and water (4:1) at 0 °C is added a 30% aqueous solution of hydrogen peroxide (4.0 eq.), followed by an aqueous solution of lithium hydroxide (2.0 eq.).

  • The mixture is stirred at 0 °C for 4 hours.

  • The reaction is quenched by the addition of a saturated aqueous solution of sodium sulfite.

  • The mixture is acidified with 1 M HCl and extracted with ethyl acetate.

  • The combined organic layers are dried over anhydrous sodium sulfate and concentrated to yield the chiral β-hydroxy acid.

  • The aqueous layer can be basified and extracted with DCM to recover the chiral auxiliary.

This guide provides a foundational understanding of the role of N-substituents in methylmorpholine-based chiral auxiliaries. Further empirical studies are necessary to fully elucidate the structure-activity relationships and to optimize these auxiliaries for specific asymmetric transformations.

Assessing the Recyclability of (R)-4-Benzyl-3-methylmorpholine: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking sustainable and efficient chemical synthesis, this guide provides a comparative assessment of the recyclability and environmental impact of the chiral auxiliary, (R)-4-Benzyl-3-methylmorpholine. This analysis is presented alongside common alternatives—Evans Auxiliaries (Oxazolidinones), Pseudoephedrine, and Oppolzer's Sultam—to inform the selection of greener and more cost-effective synthetic strategies.

The imperative for sustainable practices in the pharmaceutical industry has cast a spotlight on the lifecycle of chemical reagents, including chiral auxiliaries. These compounds, essential for controlling stereochemistry in asymmetric synthesis, are often used in stoichiometric amounts, making their recovery and reuse a critical factor in waste reduction and process efficiency. This guide delves into the recyclability and potential environmental footprint of this compound and its counterparts, supported by available experimental data and established testing protocols.

At a Glance: Comparison of Chiral Auxiliaries

The following table summarizes the key performance indicators for this compound and its alternatives. Detailed experimental protocols and further data are provided in the subsequent sections.

Chiral AuxiliaryPrimary ApplicationRecyclabilityBiodegradability Potential
This compound Asymmetric synthesisPotentially recyclable, but specific data is limited.The morpholine core is known to be biodegradable.
Evans Auxiliaries (Oxazolidinones) Asymmetric alkylations, aldol reactions, etc.Recyclable, with established general procedures.Limited specific data available.
Pseudoephedrine Asymmetric alkylationsRecyclable, with high recovery yields reported.[1][2]Some isomers are persistent in the environment.[3]
Oppolzer's Sultam (Camphorsultam) Asymmetric Diels-Alder, alkylations, etc.Highly recyclable, with demonstrated high recovery rates in continuous flow processes.Limited specific data available; camphor derivatives may exhibit high ecotoxicity.

Recyclability: Protocols and Performance

The economic and environmental viability of a chiral auxiliary is significantly enhanced by its efficient recovery and reuse. While the principle of recycling is central to the utility of these compounds, the practical application and documented recovery rates vary.

This compound

Currently, there is a lack of specific, published laboratory protocols detailing the recycling and recovery rates for this compound. However, based on its chemical structure, it is plausible that it can be recovered through standard chromatographic techniques or extraction procedures after cleavage from the synthesized chiral molecule. The development and publication of such protocols would be a valuable contribution to the green chemistry profile of this auxiliary.

Alternative Chiral Auxiliaries: Established Recycling Methods

In contrast, methods for the recycling of alternative chiral auxiliaries are more established:

  • Evans Auxiliaries (Oxazolidinones): These are frequently recovered after cleavage from the acylated product. A common procedure involves hydrolysis of the N-acyl bond, followed by extraction to separate the chiral auxiliary from the desired product. The recovered auxiliary can then be purified by recrystallization or chromatography for reuse.

  • Pseudoephedrine: As a practical chiral auxiliary, pseudoephedrine can be recovered in high yield following its use in asymmetric synthesis.[1][2] Cleavage of the amide bond to release the chiral product allows for the subsequent isolation of the pseudoephedrine auxiliary through extractive workup procedures.[1]

  • Oppolzer's Sultam: The recyclability of Oppolzer's sultam has been demonstrated with high efficiency, particularly in continuous flow systems. One study reported a crude recovery yield of 71-79%, which could be further purified to >99% purity by recrystallization, allowing for its reuse.

Environmental Impact: Biodegradability and Ecotoxicity

An assessment of a chemical's environmental footprint extends beyond its immediate recyclability to its ultimate fate in the environment. This includes its biodegradability and potential toxicity to aquatic life.

Biodegradability

Standardized tests, such as those outlined in the OECD Guidelines for the Testing of Chemicals, are crucial for determining the biodegradability of organic compounds. The "Ready Biodegradability" tests (e.g., OECD 301) provide a stringent assessment of a chemical's potential to be readily broken down by microorganisms.

  • Alternative Chiral Auxiliaries:

    • Evans Auxiliaries: There is limited publicly available data on the biodegradability of common Evans auxiliaries.

    • Pseudoephedrine: Studies have shown that some isomers of ephedrine, a diastereomer of pseudoephedrine, are persistent in the environment, with significant degradation not observed over a 14-day period in river-simulating microcosms.[3] This raises concerns about the potential for bioaccumulation and long-term environmental impact.

    • Oppolzer's Sultam: Specific biodegradability data for Oppolzer's sultam is scarce.

Ecotoxicity

The potential for a chemical to harm aquatic organisms is a critical aspect of its environmental risk profile.

  • This compound: Ecotoxicity data for this specific compound is not currently available.

  • Alternative Chiral Auxiliaries:

    • Evans Auxiliaries: Limited ecotoxicity data is publicly available for common Evans auxiliaries.

    • Pseudoephedrine: Studies on the effect of pseudoephedrine on aquatic organisms like Daphnia magna have shown that it can cause changes in their heart rate, indicating a potential for harmful effects on aquatic life.[4]

    • Oppolzer's Sultam: While specific data for Oppolzer's sultam is limited, camphor, a related compound, has been shown to exhibit extremely high ecotoxicity to bioluminescent bacteria in preliminary studies.

Experimental Protocols

For researchers wishing to conduct their own assessments, the following standardized protocols are recommended:

Laboratory-Scale Recycling Protocol

A general workflow for the recovery of a chiral auxiliary after cleavage from the product is as follows:

Recycling_Workflow Start Reaction Completion (Product Formation) Cleavage Cleavage of Auxiliary Start->Cleavage Extraction Liquid-Liquid Extraction Cleavage->Extraction Separation Phase Separation Extraction->Separation Purification Purification of Auxiliary (e.g., Recrystallization, Chromatography) Separation->Purification Aqueous Layer (contains auxiliary) Analysis Purity Analysis (e.g., NMR, HPLC) Purification->Analysis Reuse Reuse of Auxiliary Analysis->Reuse

A general workflow for the recovery and recycling of a chiral auxiliary.
Biodegradability Testing

The OECD 301F (Manometric Respirometry Test) is a widely accepted method for determining the ready biodegradability of poorly soluble compounds.

OECD_301F_Workflow Preparation Prepare Mineral Medium with Test Substance and Inoculum Incubation Incubate in Sealed Vessels (28 days, dark, constant temp.) Preparation->Incubation Measurement Measure Oxygen Consumption over Time Incubation->Measurement Calculation Calculate % Biodegradation vs. Theoretical Oxygen Demand Measurement->Calculation Assessment Assess 'Ready Biodegradability' (>60% in 10-day window) Calculation->Assessment

Workflow for the OECD 301F ready biodegradability test.

Logical Framework for Chiral Auxiliary Selection

The selection of a chiral auxiliary should be guided by a holistic assessment of its performance, recyclability, and environmental impact.

Auxiliary_Selection_Logic Goal Select Optimal Chiral Auxiliary Performance Synthetic Performance (Diastereoselectivity, Yield) Goal->Performance Recyclability Recyclability (Ease of Recovery, Recovery Rate) Goal->Recyclability Environmental Environmental Impact (Biodegradability, Ecotoxicity) Goal->Environmental Cost Cost-Effectiveness (Initial Cost vs. Lifecycle Cost) Goal->Cost Decision Informed Decision Performance->Decision Recyclability->Decision Environmental->Decision Cost->Decision

Decision-making framework for selecting a chiral auxiliary.

Conclusion

The assessment of the recyclability and environmental impact of this compound is currently hampered by a lack of specific experimental data. While its core morpholine structure suggests potential biodegradability, further research is needed to quantify this and to establish efficient recycling protocols. In comparison, alternatives such as Oppolzer's sultam and pseudoephedrine have more established recycling procedures, with quantitative recovery data available for the former. However, the environmental profile of pseudoephedrine is a concern due to the persistence of some of its isomers.

For drug development professionals committed to green chemistry principles, this guide highlights the critical need for comprehensive lifecycle data when selecting chiral auxiliaries. While synthetic efficacy remains paramount, a thorough evaluation of recyclability and environmental impact is essential for developing sustainable and responsible pharmaceutical manufacturing processes. Further research into the biodegradability and ecotoxicity of all commonly used chiral auxiliaries is strongly encouraged to enable more informed and environmentally conscious decisions in the future.

References

A Comparative Guide to the X-ray Crystallography of (R)-4-Benzyl-3-methylmorpholine Derivatives and Alternative Scaffolds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a detailed comparison of the crystallographic aspects of morpholine derivatives, focusing on structures akin to (R)-4-Benzyl-3-methylmorpholine. Given that specific crystallographic data for many compounds, including the titular derivative, are often proprietary, this guide uses a publicly documented analogue, 4-benzyl-4-pentylmorpholin-4-ium chloride, as a case study. It compares the morpholine scaffold against common alternatives in drug design, providing the necessary experimental context and data for researchers in the field.

The morpholine ring is a "privileged" scaffold in medicinal chemistry, valued for its favorable physicochemical and metabolic properties, as well as its synthetic accessibility. Its presence in numerous approved drugs underscores its importance.[1][2] X-ray crystallography provides the definitive, three-dimensional atomic structure of these molecules, offering unparalleled insights into their conformation, stereochemistry, and intermolecular interactions—critical data for structure-activity relationship (SAR) studies and rational drug design.[3][4]

Case Study: Crystallographic Analysis of a Benzyl-Morpholine Derivative

As a representative example, we examine the crystal structure of 4-benzyl-4-pentylmorpholin-4-ium chloride (C₁₆H₂₆ClNO), a derivative that shares the core benzyl-morpholine framework. The data presented is derived from its published crystallographic analysis.[5][6][7]

Data Presentation: Crystallographic Details

The following table summarizes the key quantitative data from the single-crystal X-ray diffraction analysis of 4-benzyl-4-pentylmorpholin-4-ium chloride.

ParameterValue[5]
Chemical Formula C₁₆H₂₆NO⁺ · Cl⁻
Formula Weight 283.83 g/mol
Temperature 293 K
Wavelength 1.54178 Å (Cu Kα)
Crystal System Orthorhombic
Space Group Pna2₁
Unit Cell Dimensions a = 21.8109(4) Å
b = 8.2459(2) Å
c = 8.8751(2) Å
α = β = γ = 90°
Volume 1596.19(6) ų
Z (Molecules/Unit Cell) 4
Calculated Density 1.181 Mg/m³
Absorption Coefficient 2.05 mm⁻¹
F(000) 616
Crystal Size 0.30 x 0.10 x 0.05 mm
Theta Range for Data 4.1° to 74.5°
Reflections Collected 22843
Independent Reflections 3168
Final R indices [I > 2σ(I)] R₁ = 0.034

In the determined structure, the morpholinium ring adopts a stable chair conformation.[6] The crystal packing is organized into ionic layers parallel to the bc plane, with each chloride ion interacting with four of the surrounding cations.[5][6] Such detailed structural information is vital for understanding how the molecule interacts in a solid state and can inform the design of derivatives with specific packing or solubility properties.

Comparison with Alternative Heterocyclic Scaffolds

The choice of a central scaffold is a critical decision in drug design. The morpholine ring is often compared with other six-membered heterocycles like piperidine and piperazine. The table below outlines key differences relevant to their crystallographic and drug-like properties.

PropertyMorpholinePiperidinePiperazine
Heteroatoms 1 Oxygen, 1 Nitrogen1 Nitrogen2 Nitrogen
pKa (of conjugate acid) ~8.4~11.1~9.7 (pKa1), ~5.6 (pKa2)
Hydrogen Bond Acceptor Yes (Oxygen and Nitrogen)Yes (Nitrogen)Yes (Both Nitrogens)
Hydrogen Bond Donor Yes (if N-H)Yes (if N-H)Yes (if N-H)
Conformational Profile Predominantly ChairPredominantly ChairChair, Boat, Twist-Boat
Solubility Profile Generally enhances aqueous solubility due to the polar ether group.More lipophilic than morpholine.Can be highly water-soluble, especially when protonated.

The oxygen atom in the morpholine ring reduces the basicity of the nitrogen compared to piperidine and introduces a key hydrogen bond acceptor site, which can significantly influence crystal packing and receptor interactions.[2] This modification often improves pharmacokinetic properties, such as solubility and brain permeability.[2]

Experimental Protocols and Visualized Workflows

General Protocol for Small Molecule X-ray Crystallography

The determination of a small molecule crystal structure follows a well-established workflow.[3][4][8][9]

  • Synthesis and Purification: The compound of interest, such as a 4-benzyl-3-methylmorpholine derivative, is first synthesized and purified to a high degree (>99%). Impurities can significantly inhibit crystallization.

  • Crystallization: High-quality single crystals of sufficient size (typically >0.1 mm in all dimensions) are grown.[3][4] This is often the most challenging step. Common techniques include:

    • Slow evaporation of a solvent.

    • Vapor diffusion (hanging drop or sitting drop).[3]

    • Slow cooling of a saturated solution.

    • For the case study, crystals were obtained after synthesis and purification.[5][6]

  • Data Collection: A suitable crystal is mounted on a goniometer in a single-crystal X-ray diffractometer.[3] The crystal is cooled (e.g., to 100 K) to minimize thermal motion and irradiated with a monochromatic X-ray beam. The diffractometer rotates the crystal and records the positions and intensities of the diffracted X-ray spots.[8]

  • Structure Solution and Refinement: The diffraction data are processed to determine the unit cell and space group. The "phase problem" is then solved to generate an initial electron density map.[4][8] Direct methods are typically effective for small molecules.[4] This initial model is then refined against the experimental data to determine the final atomic positions and thermal parameters with high precision.

Experimental_Workflow General Workflow for Small Molecule X-ray Crystallography Synthesis Synthesis & Purification of Derivative Crystallization Crystal Growth (e.g., Slow Evaporation) Synthesis->Crystallization Data_Collection X-ray Data Collection (Diffractometer) Crystallization->Data_Collection Data_Processing Data Processing (Unit Cell & Space Group) Data_Collection->Data_Processing Structure_Solution Structure Solution (Phase Problem) Data_Processing->Structure_Solution Refinement Model Building & Refinement Structure_Solution->Refinement Validation Structure Validation (e.g., CheckCIF) Refinement->Validation Deposition Deposition (e.g., CCDC) Validation->Deposition

General workflow for small molecule X-ray crystallography.
Relevance to Signaling Pathways

Morpholine derivatives are frequently designed as inhibitors of key cellular signaling pathways implicated in diseases like cancer. The PI3K/AKT/mTOR pathway is a common target.[2][10] X-ray crystallography of a morpholine-based inhibitor bound to its target kinase can reveal the precise binding mode, guiding the design of more potent and selective drugs.

Signaling_Pathway Simplified PI3K/AKT/mTOR Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Inhibitor Morpholine-Based Inhibitor Inhibitor->PI3K inhibits

Potential inhibition point for morpholine derivatives.

References

Safety Operating Guide

Proper Disposal of (R)-4-Benzyl-3-methylmorpholine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of (R)-4-Benzyl-3-methylmorpholine (CAS RN: 74571-98-5) in a laboratory setting. Researchers, scientists, and drug development professionals should adhere to these procedural guidelines to ensure safety and compliance with waste disposal regulations.

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the known hazards of structurally similar compounds, such as substituted morpholines. These compounds are often flammable, corrosive, and may be harmful if ingested, inhaled, or absorbed through the skin.[1][2]

Immediate Safety Precautions

Before handling this compound for disposal, ensure that all relevant personnel are familiar with the potential hazards.

Personal Protective Equipment (PPE)

A comprehensive range of personal protective equipment is mandatory to prevent exposure.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles and a face shield.Protects against splashes and vapors that can cause serious eye damage.[3][4]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).Prevents skin contact, which can lead to irritation or absorption of the chemical.[3][4]
Body Protection Flame-retardant lab coat and chemical-resistant apron.Protects against splashes and potential fires.[4]
Respiratory Use in a well-ventilated area or with a fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors is necessary.Minimizes the inhalation of potentially harmful vapors.[1]

Disposal Workflow

The proper disposal of this compound requires a systematic approach to ensure safety and regulatory compliance. The following workflow outlines the necessary steps from waste generation to final disposal.

DisposalWorkflow Figure 1: Disposal Workflow for this compound cluster_pre_disposal Pre-Disposal Steps cluster_disposal_procedure Disposal Procedure Waste_Collection 1. Waste Collection - Collect in a designated, labeled, and sealed container. - Do not mix with other waste streams. Waste_Characterization 2. Waste Characterization - Label container with the full chemical name and any known hazards (e.g., Flammable, Corrosive). Waste_Collection->Waste_Characterization Storage 3. Temporary Storage - Store in a cool, dry, well-ventilated area away from incompatible materials (e.g., strong oxidizing agents, acids). Waste_Characterization->Storage Contact_EHS 4. Contact Environmental Health & Safety (EHS) - Inform your institution's EHS office about the waste. - Provide all necessary documentation. Storage->Contact_EHS Licensed_Disposal 5. Licensed Waste Disposal - Arrange for pickup by a licensed hazardous waste disposal company. Contact_EHS->Licensed_Disposal

Caption: Disposal Workflow for this compound

Detailed Disposal Procedures

Follow these step-by-step instructions for the safe disposal of this compound.

Waste Collection and Segregation
  • Container: Use a designated, leak-proof, and chemically compatible container for collecting waste this compound. Ensure the container is in good condition and can be securely sealed.

  • Labeling: Clearly label the waste container with the full chemical name: "this compound", the CAS number "74571-98-5", and appropriate hazard warnings (e.g., "Flammable Liquid," "Corrosive," "Toxic").

  • Segregation: Do not mix this compound waste with other chemical waste streams unless specifically instructed to do so by your institution's Environmental Health and Safety (EHS) department. Mixing with incompatible materials, such as strong oxidizing agents or acids, can cause hazardous reactions.[1]

Spill and Emergency Procedures

In the event of a spill, evacuate the area and ensure it is well-ventilated. Wearing the appropriate PPE, absorb the spill with an inert, non-combustible absorbent material such as vermiculite or sand.[1] Collect the absorbed material into a sealed container for disposal as hazardous waste. Do not allow the chemical to enter drains or waterways.[4]

Final Disposal
  • Regulatory Compliance: All chemical waste must be disposed of in accordance with local, state, and federal regulations.

  • Professional Disposal: The disposal of this compound must be handled by a licensed hazardous waste disposal company. Contact your institution's EHS office to arrange for the collection and disposal of the waste.

  • Documentation: Maintain a record of the amount of waste generated and the date of disposal.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Personal protective equipment for handling (R)-4-Benzyl-3-methylmorpholine

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for (R)-4-Benzyl-3-methylmorpholine

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for handling this compound, a chemical intermediate used in pharmaceutical research and development. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the safety profiles of structurally related compounds, including 4-Benzylmorpholine and other morpholine derivatives. It is imperative to handle this compound with the utmost care, assuming it may possess hazards similar to its analogues.

I. Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is essential to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE based on the potential hazards associated with benzylmorpholine derivatives.

Body Part Personal Protective Equipment Specifications and Remarks
Eyes/Face Safety Goggles with side-shields or Face ShieldMust conform to EN 166 (EU) or NIOSH (US) standards. A face shield is recommended when there is a significant risk of splashing.[1]
Skin Chemical-resistant GlovesInspect gloves prior to use. Nitrile or neoprene gloves are generally suitable. Follow manufacturer's specifications for breakthrough time and permeation.[1]
Flame-retardant and Impervious ClothingA lab coat is mandatory. For larger quantities or situations with a high risk of exposure, a chemical-resistant apron or suit should be worn.[1]
Respiratory Fume Hood or Local Exhaust VentilationAll handling of the compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]
RespiratorIf ventilation is inadequate or for emergency situations, use a NIOSH-approved respirator with appropriate cartridges for organic vapors.
II. Health Hazard Information

The health hazards of this compound have not been fully characterized. However, based on data from similar compounds, it should be treated as a potentially hazardous substance.

Potential Hazard Description Precautionary Statements
Skin Corrosion/Irritation May cause skin irritation or chemical burns upon contact.[2]Avoid contact with skin. Wash thoroughly after handling.[2]
Serious Eye Damage/Irritation May cause serious eye irritation or damage.[2]Avoid contact with eyes. Wear appropriate eye protection.[2]
Acute Toxicity (Oral) May be harmful if swallowed.Do not eat, drink, or smoke when using this product.
Inhalation May cause respiratory irritation.Avoid breathing dust, fumes, gas, mist, vapors, or spray.
III. First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

Exposure Route First Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2]
Ingestion Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[1]
IV. Handling and Storage

Proper handling and storage procedures are vital to maintain the integrity of the compound and the safety of laboratory personnel.

Handling:

  • Work in a well-ventilated area, preferably a chemical fume hood.[1]

  • Avoid contact with skin, eyes, and clothing.[2]

  • Avoid inhalation of vapor or mist.

  • Keep away from heat, sparks, and open flames.

  • Use non-sparking tools.

  • Take precautionary measures against static discharge.

  • Wash hands thoroughly after handling.[2]

Storage:

  • Keep container tightly closed in a dry, cool, and well-ventilated place.[1][2]

  • Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[2]

  • Protect from moisture.[2]

V. Spills and Disposal

In the event of a spill, follow these procedures carefully. For disposal, adhere to all local, state, and federal regulations.

Spill Response:

  • Evacuate: Immediately evacuate the area of the spill.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use an inert absorbent material (e.g., sand, earth) to contain the spill. Do not use combustible materials.

  • Collect: Carefully collect the absorbed material into a suitable, labeled container for disposal.

  • Clean: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

Disposal:

  • Dispose of this chemical and its container in accordance with all applicable regulations.

  • Do not allow the chemical to enter drains or waterways.[1]

  • Waste material should be treated as hazardous. Contact a licensed professional waste disposal service to dispose of this material.

Experimental Workflow for Handling this compound

The following diagram outlines the standard operating procedure for the safe handling of this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response A Review Safety Data Sheet (SDS) of related compounds B Don appropriate Personal Protective Equipment (PPE) A->B C Work within a certified chemical fume hood B->C D Carefully weigh and dispense the required amount C->D E Perform experimental procedure D->E F Decontaminate work surfaces E->F I In case of spill, follow spill response protocol E->I J In case of exposure, follow first aid measures E->J G Segregate and label waste for disposal F->G H Dispose of waste through approved channels G->H

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-4-Benzyl-3-methylmorpholine
Reactant of Route 2
Reactant of Route 2
(R)-4-Benzyl-3-methylmorpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.